molecular formula NiSb B13833216 Breithauptite CAS No. 12125-61-0

Breithauptite

Cat. No.: B13833216
CAS No.: 12125-61-0
M. Wt: 180.453 g/mol
InChI Key: TUFZVLHKHTYNTN-UHFFFAOYSA-N
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Description

Breithauptite is a nickel antimonide mineral with the simple formula NiSb. It crystallizes in the hexagonal system and typically exhibits a metallic luster with a characteristic pale copper-red color, often with a violet tint . Its measured specific gravity is high, ranging from 7.59 to 8.23, and it has a Mohs hardness of 5.5 . This ore mineral is most commonly found in hydrothermal veins, often associated with other Ni-Co arsenides and silver ores, with classic localities being the Cobalt district in Ontario, Canada . This compound provides a valuable research subject for understanding complex ore-forming processes. It is frequently identified in remobilized vein-type ores, where it forms through the metamorphic redistribution of metals from primary stratiform sulfide deposits . Studies of its occurrence, such as in the sediment-hosted Zn-Pb deposits of the Dariba-Rajpura-Bethumni belt in Rajasthan, India, help constrain the conditions and mechanisms of ore remobilization . Furthermore, experimental studies on sulfide systems indicate that this compound can crystallize from partial melts of massive sulfide ores during medium- to high-grade metamorphism, providing key insights into the role of melting and melt segregation in concentrating metals . Its presence in ore assemblages is often associated with other minerals like gudmundite, galena, and various silver sulfosalt phases, making it relevant for researching the geochemical cycling of antimony, nickel, and precious metals . This product is supplied For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

CAS No.

12125-61-0

Molecular Formula

NiSb

Molecular Weight

180.453 g/mol

IUPAC Name

stibanylidynenickel

InChI

InChI=1S/Ni.Sb

InChI Key

TUFZVLHKHTYNTN-UHFFFAOYSA-N

Canonical SMILES

[Ni]#[Sb]

Related CAS

12035-52-8
12503-49-0

Origin of Product

United States

Foundational & Exploratory

Breithauptite (NiSb): A Technical Guide to its Formula and Composition

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the mineral Breithauptite, with a focus on its chemical formula, composition, and the analytical methods used for its characterization.

Core Composition and Chemical Formula

This compound is a metallic, copper-red mineral classified as a nickel antimonide.[1] Its idealized chemical formula is NiSb , representing a simple 1:1 atomic ratio of nickel (Ni) and antimony (Sb).[1][2][3][4][5][6] This stoichiometry corresponds to an ideal elemental composition of approximately 32.53 wt% nickel and 67.47 wt% antimony.[2][7]

Natural samples of this compound, however, often deviate slightly from this ideal composition due to the presence of impurities. Common substituting elements include iron (Fe), cobalt (Co), and arsenic (As), which can replace nickel and antimony in the crystal lattice.[2][8] Sulfur (S) has also been reported as a minor impurity.[8] The presence of these additional elements can be critical in various geological and materials science contexts, and may have implications for its properties and potential applications.

Quantitative Compositional Data

The following table summarizes the theoretical elemental weight percentages for ideal this compound, alongside actual compositional data obtained from electron microprobe analysis (EMPA) of natural samples from different localities.

ElementIdeal Wt. % (NiSb)Hudson Bay Mine, Canada (Wt. %)[8]St. Andreasberg, Germany (Wt. %)[8]
Nickel (Ni)32.5332.0932.7
Antimony (Sb)67.4766.6267.2
Iron (Fe)-0.04-
Cobalt (Co)-0.59-
Arsenic (As)-0.58-
Sulfur (S)-0.00-
Total 100.00 99.92 99.9

Crystallographic Properties

This compound crystallizes in the hexagonal crystal system, belonging to the dihexagonal dipyramidal class (6/mmm).[1][2] Its space group is P6₃/mmc.[1][2] The unit cell parameters, which define the dimensions of the fundamental repeating unit of the crystal structure, are provided in the table below.

Crystallographic ParameterValue
Crystal SystemHexagonal[1][2]
Space GroupP6₃/mmc[1][2]
Unit Cell Dimension 'a'3.946 Å[1][2]
Unit Cell Dimension 'c'5.148 Å[1][2]
Z (formula units per unit cell)2[1]

Experimental Protocols for Characterization

The determination of this compound's chemical composition and crystal structure relies on established analytical techniques. The following sections detail the methodologies for the key experiments.

Chemical Composition Determination: Electron Probe Microanalysis (EPMA)

Electron Probe Microanalysis is a non-destructive technique used to obtain precise, quantitative chemical analyses of small, targeted areas of a solid sample.

Methodology:

  • Sample Preparation: A sample of this compound is mounted in an epoxy resin, cut, and polished to a smooth, flat surface (typically to a 1-micrometer finish or better). The polished sample is then coated with a thin layer of carbon to ensure electrical conductivity and prevent charge buildup from the electron beam.[9][10]

  • Instrumentation: The analysis is performed using an electron microprobe analyzer. This instrument generates a focused beam of high-energy electrons that is directed onto the sample surface.[9][11][12]

  • Analysis: The incident electron beam interacts with the atoms in the sample, causing the emission of characteristic X-rays. Each element emits X-rays at specific wavelengths.[11] Wavelength-dispersive X-ray spectroscopy (WDS) is employed to measure the intensity of these characteristic X-rays.[13]

  • Quantification: The intensity of the X-rays emitted from the sample is compared to the intensities of X-rays emitted from well-characterized standard materials of known composition under the same analytical conditions.[11][13]

  • Data Correction: The raw X-ray intensity data is subjected to a correction procedure (e.g., ZAF correction) to account for matrix effects, including differences in atomic number (Z), absorption (A), and fluorescence (F) between the sample and the standards.[12][13] This yields highly accurate elemental weight percentages.

Crystal Structure Determination: X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystallographic structure of a mineral, including its crystal system, space group, and unit cell dimensions.

Methodology:

  • Sample Preparation: A small, representative sample of this compound is finely ground into a homogeneous powder (typically to a particle size of less than 10 micrometers).[7] This ensures that the crystallites are randomly oriented. The powder is then mounted onto a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used for the analysis. The instrument generates a monochromatic beam of X-rays that is directed at the powdered sample. A detector measures the intensity of the diffracted X-rays at various angles.

  • Data Collection: The sample is scanned over a range of angles (2θ), and the instrument records the intensity of the diffracted X-rays at each angle, generating an X-ray diffraction pattern. This pattern consists of a series of peaks, where the position and intensity of each peak are related to the crystal structure.

  • Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using the Rietveld refinement method.[1][2][4] This is a powerful technique where the entire experimental diffraction pattern is compared to a calculated pattern based on a crystal structure model. The parameters of the model (including lattice parameters, atomic positions, and site occupancies) are adjusted through a least-squares refinement process until the calculated pattern provides the best possible fit to the experimental data.[1][3][4] This refinement yields highly accurate unit cell parameters and other structural details.

Visualizations

The following diagrams illustrate the compositional relationships and the experimental workflow for the chemical analysis of this compound.

G cluster_ideal Ideal Composition cluster_elements Constituent Elements cluster_impurities Common Impurities formula This compound (NiSb) Ni Nickel (Ni) formula->Ni Sb Antimony (Sb) formula->Sb Fe Iron (Fe) Ni->Fe substitutes Co Cobalt (Co) Ni->Co substitutes As Arsenic (As) Sb->As substitutes

Compositional relationship of this compound.

G cluster_prep Sample Preparation cluster_analysis EPMA Analysis cluster_data Data Processing arrow arrow start This compound Sample mount Mount in Epoxy start->mount polish Grind & Polish mount->polish coat Carbon Coat polish->coat epma Electron Beam Bombardment coat->epma wds WDS X-ray Detection epma->wds standards Compare to Standards wds->standards zaf ZAF Correction standards->zaf result Quantitative Composition (Wt.%) zaf->result

Workflow for Electron Probe Microanalysis (EPMA).

References

Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Hexagonal Breithauptite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the crystal structure of hexagonal Breithauptite (NiSb), a nickel antimonide mineral. The following sections detail its crystallographic data, outline the experimental protocols for its synthesis and characterization, and present visual representations of its atomic arrangement and the workflow for its structural determination. This information is crucial for professionals in materials science and drug development who require a deep understanding of the structural properties of inorganic compounds.

Crystallographic Data of Hexagonal this compound

The crystal structure of this compound has been well-established through X-ray and neutron diffraction studies. It belongs to the hexagonal crystal system and is characterized by the space group P63/mmc.[1][2][3][4] This space group imposes specific symmetry operations that define the arrangement of nickel and antimony atoms within the unit cell. The lattice parameters, which define the dimensions of the unit cell, have been determined with high precision.

ParameterValueReference
Crystal SystemHexagonal[2][3][5]
Space GroupP63/mmc[1][2][3][4]
Lattice Parameter (a)3.946 Å[1][2][3]
Lattice Parameter (c)5.148 Å[1][2][3]
Unit Cell Volume (V)69.42 ų[2]
Formula Units per Unit Cell (Z)2[2][3][4]

The atomic positions within the unit cell are defined by Wyckoff positions, which are sets of coordinates that are equivalent under the symmetry operations of the space group. For hexagonal this compound, the nickel and antimony atoms occupy specific Wyckoff sites.

AtomWyckoff PositionFractional Atomic Coordinates (x, y, z)Reference
Ni2a(0, 0, 0)[6]
Sb2c(1/3, 2/3, 1/4)[6]

Experimental Protocols

The determination of the crystal structure of this compound involves two key experimental stages: the synthesis of the material and its characterization using diffraction techniques.

Synthesis of Polycrystalline this compound (NiSb)

Polycrystalline samples of this compound can be synthesized through a high-temperature solid-state reaction. This method involves the direct reaction of the constituent elements in stoichiometric amounts.

Materials and Equipment:

  • High-purity nickel powder (≥99.9%)

  • High-purity antimony powder (≥99.9%)

  • Quartz tube

  • Tube furnace with temperature controller

  • Vacuum pumping system

  • Agate mortar and pestle

Procedure:

  • Stoichiometric amounts of nickel and antimony powders are thoroughly mixed using an agate mortar and pestle in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation.

  • The mixed powder is then sealed in a clean quartz tube under a high vacuum (e.g., 10⁻⁵ Torr).

  • The sealed quartz tube is placed in a tube furnace and heated to a temperature between 800 °C and 850 °C.[2]

  • The sample is held at this temperature for an extended period, typically 24-48 hours, to ensure a complete reaction and homogenization.

  • The furnace is then slowly cooled down to room temperature over several hours to promote the formation of a well-crystallized product.

  • The resulting polycrystalline NiSb ingot is recovered from the quartz tube.

Structural Characterization by X-ray Diffraction (XRD)

Powder X-ray diffraction (PXRD) is a primary technique for determining the crystal structure of polycrystalline materials like synthesized this compound. The analysis of the diffraction pattern allows for the identification of the crystal system, space group, and lattice parameters, and for the refinement of atomic positions.

Instrumentation:

  • A high-resolution powder X-ray diffractometer (e.g., PANalytical Empyrean or Bruker D8) equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a detector.

Data Collection:

  • A small amount of the synthesized NiSb powder is gently packed into a sample holder, ensuring a flat and smooth surface that is level with the holder's reference plane.[7]

  • The sample holder is mounted on the goniometer of the diffractometer.

  • The X-ray diffraction pattern is recorded over a 2θ range of 10° to 90° with a step size of 0.02° and a counting time of 1-2 seconds per step.

  • The X-ray generator is typically operated at a voltage of 40 kV and a current of 40 mA.

Data Analysis (Rietveld Refinement): The collected powder XRD data is analyzed using the Rietveld refinement method.[4][8][9] This technique involves fitting a calculated diffraction pattern, based on a structural model, to the experimental data. Software packages such as FullProf, GSAS, or TOPAS are commonly used for this purpose. The refinement process allows for the precise determination of:

  • Lattice parameters (a and c)

  • Atomic coordinates

  • Site occupancy factors

  • Thermal displacement parameters

  • Peak profile parameters

Visualizations

The following diagrams illustrate the crystal structure of hexagonal this compound and the general workflow for its experimental determination.

Fig. 1: Crystal structure of hexagonal this compound.

ExperimentalWorkflow Experimental Workflow for Crystal Structure Determination cluster_synthesis Material Synthesis cluster_characterization Structural Characterization cluster_output Output Data start High-Purity Ni and Sb Powders mix Stoichiometric Mixing start->mix seal Sealing in Quartz Tube mix->seal heat High-Temperature Reaction seal->heat cool Slow Cooling heat->cool product Polycrystalline NiSb cool->product sample_prep Sample Preparation for XRD product->sample_prep xrd X-ray Diffraction Data Collection sample_prep->xrd rietveld Rietveld Refinement xrd->rietveld structure Crystal Structure Determination rietveld->structure lattice_params Lattice Parameters rietveld->lattice_params space_group Space Group rietveld->space_group atomic_pos Atomic Positions rietveld->atomic_pos

Fig. 2: Workflow for crystal structure determination.

References

Geological Occurrence of Breithauptite Deposits: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is a comparatively rare but geologically significant mineral.[1][2] It is primarily found in specific types of ore deposits, often associated with other nickel, cobalt, and silver minerals.[2][3] This technical guide provides an in-depth overview of the geological occurrence of this compound deposits, detailing their formation, associated mineralogy, and key localities. The guide also outlines common experimental protocols for the analysis of this mineral, presenting quantitative data in a structured format and visualizing key geological relationships.

Geological Environments of this compound Formation

This compound is predominantly found in hydrothermal vein deposits, but it also occurs in other geological settings. The formation of this compound is intrinsically linked to the availability of nickel and antimony in hydrothermal fluids and specific physicochemical conditions that favor their precipitation.

Hydrothermal Vein Deposits

The most common geological setting for this compound is within hydrothermal calcite veins associated with cobalt-nickel-silver ores.[2][4] These deposits, often referred to as "five-element" deposits (Ag-Ni-Co-As-Bi), are characterized by a complex mineralogy formed from low to moderate temperature hydrothermal fluids.

A prime example of this deposit type is the Cobalt-Gowganda region in Ontario, Canada, historically one of the world's most significant silver and cobalt mining districts.[4][5] In these deposits, this compound is found alongside a suite of other arsenide and sulfosalt minerals. The veins are typically hosted in a variety of rock types, including Archean volcanic rocks, Proterozoic sediments, and Nipissing diabase sills. The formation of these veins is linked to the circulation of hydrothermal fluids, likely driven by the emplacement of the large Nipissing diabase intrusions.

Magmatic Sulfide Deposits

This compound can also be a minor component of magmatic nickel-copper-platinum group element (Ni-Cu-PGE) deposits. In these settings, it is typically associated with the main sulfide ore minerals such as pentlandite, chalcopyrite, and pyrrhotite. The formation of this compound in these deposits is related to the segregation of an immiscible sulfide liquid from a mafic or ultramafic magma. As the sulfide melt cools and crystallizes, elements like nickel and antimony can become concentrated in the residual liquid, leading to the late-stage formation of minerals like this compound.

Sediment-Hosted Deposits

Occurrences of this compound have been noted in some sediment-hosted base metal deposits. In these environments, the nickel and antimony may be sourced from the enclosing sedimentary rocks and concentrated during diagenesis or later metamorphic and hydrothermal events.

Paragenesis of this compound

Paragenesis refers to the sequence of mineral formation in a deposit. In the classic hydrothermal vein deposits of the Cobalt-Gowganda type, this compound is part of a complex paragenetic sequence. It is often found in close association with minerals such as:

  • Nickeline (Niccolite): NiAs

  • Skutterudite: (Co,Ni)As₃

  • Safflorite: (Co,Fe)As₂

  • Rammelsbergite: NiAs₂

  • Native Silver: Ag

  • Native Bismuth: Bi

  • Calcite: CaCO₃ (as the primary gangue mineral)

The textural relationships between these minerals can reveal the evolving chemical conditions of the ore-forming fluids.

Quantitative Data

The chemical composition of this compound can vary slightly due to the substitution of other elements for nickel and antimony. Below is a table summarizing the electron microprobe analysis of this compound from two notable localities.

ElementHudson Bay Mine, Cobalt, Canada (wt%)St. Andreasberg, Germany (wt%)Ideal Composition (wt%)
Ni32.0932.732.53
Sb66.6267.267.47
Co0.59--
Fe0.04--
As0.58--
S0.00--
Total 99.92 99.9 100.00

Data sourced from the Handbook of Mineralogy.[6]

The grade and tonnage of this compound itself are rarely reported due to its status as an accessory mineral. However, data from the larger nickel-cobalt deposits where it is found can provide context. For instance, the historic Cobalt-Gowganda camp produced over 600 million troy ounces of silver, with significant cobalt and nickel recovery.[5] More recent exploration in the Gowganda area has identified drill intercepts with significant cobalt and nickel grades, such as 2.55% cobalt and 2.90% nickel over 0.5 meters.[7]

Experimental Protocols

The characterization of this compound and its associated minerals relies on several key analytical techniques. Detailed below are generalized protocols for two of the most common methods.

Electron Probe Microanalysis (EPMA) for Quantitative Chemical Analysis

Objective: To determine the precise elemental composition of this compound and associated minerals.

Methodology:

  • Sample Preparation:

    • A polished thin section or a polished grain mount of the ore sample is prepared.

    • The surface must be highly polished and free of scratches to ensure accurate analysis.

    • The sample is coated with a thin layer of carbon to make it electrically conductive.

  • Instrument Setup:

    • An electron microprobe analyzer is used.

    • Typical operating conditions for sulfide and antimonide minerals are an accelerating voltage of 15-20 kV and a beam current of 10-20 nA.

    • The electron beam is focused to a small spot (typically 1-2 micrometers) on the mineral surface.

  • Data Acquisition:

    • Wavelength-dispersive X-ray spectroscopy (WDS) is employed for high-precision analysis.

    • The instrument is calibrated using known standards for each element being analyzed (e.g., pure Ni for nickel, stibnite for antimony).

    • Multiple points on different grains of this compound are analyzed to check for compositional homogeneity.

  • Data Processing:

    • The raw X-ray counts are corrected for matrix effects (ZAF correction: Z = atomic number, A = absorption, F = fluorescence) to yield quantitative elemental weight percentages.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) for Mineral Identification and Textural Analysis

Objective: To identify minerals based on their elemental composition and to observe their textural relationships.

Methodology:

  • Sample Preparation:

    • Similar to EPMA, a polished thin section or grain mount is prepared and carbon-coated.

  • Instrument Setup:

    • A scanning electron microscope equipped with an energy dispersive X-ray spectrometer is used.

    • The accelerating voltage is typically set to 15-20 kV.

  • Imaging and Analysis:

    • Backscattered electron (BSE) imaging is used to differentiate minerals based on their average atomic number. This compound, with its high average atomic number, will appear bright in BSE images.

    • The electron beam is directed to a specific point of interest on the sample, or a larger area can be mapped.

    • The EDS detector collects the characteristic X-rays emitted from the sample.

  • Data Interpretation:

    • The EDS software generates a spectrum showing peaks corresponding to the elements present.

    • This allows for rapid, semi-quantitative identification of the minerals.

    • Elemental maps can be generated to show the spatial distribution of different elements, which is invaluable for understanding the paragenetic relationships between this compound and other minerals.

Visualizations

Geological_Occurrence_of_this compound cluster_hydrothermal Hydrothermal Vein Deposits cluster_magmatic Magmatic Sulfide Deposits cluster_sediment Sediment-Hosted Deposits This compound (NiSb) This compound (NiSb) Hydrothermal Fluids Hydrothermal Fluids Cobalt-Gowganda Type Cobalt-Gowganda Type Hydrothermal Fluids->Cobalt-Gowganda Type Formation Five-Element Association (Ag-Ni-Co-As-Bi) Five-Element Association (Ag-Ni-Co-As-Bi) Cobalt-Gowganda Type->Five-Element Association (Ag-Ni-Co-As-Bi) Five-Element Association (Ag-Ni-Co-As-Bi)->this compound (NiSb) Component Mafic/Ultramafic Magma Mafic/Ultramafic Magma Sulfide Melt Segregation Sulfide Melt Segregation Mafic/Ultramafic Magma->Sulfide Melt Segregation Ni-Cu-PGE Ores Ni-Cu-PGE Ores Sulfide Melt Segregation->Ni-Cu-PGE Ores Ni-Cu-PGE Ores->this compound (NiSb) Accessory Mineral Sedimentary Rocks Sedimentary Rocks Diagenesis/Metamorphism Diagenesis/Metamorphism Sedimentary Rocks->Diagenesis/Metamorphism Diagenesis/Metamorphism->this compound (NiSb) Concentration

Caption: Geological environments of this compound formation.

Paragenesis_of_this compound This compound (NiSb) This compound (NiSb) Nickeline (NiAs) Nickeline (NiAs) This compound (NiSb)->Nickeline (NiAs) Associated with Skutterudite ((Co,Ni)As3) Skutterudite ((Co,Ni)As3) This compound (NiSb)->Skutterudite ((Co,Ni)As3) Associated with Safflorite ((Co,Fe)As2) Safflorite ((Co,Fe)As2) This compound (NiSb)->Safflorite ((Co,Fe)As2) Associated with Native Silver (Ag) Native Silver (Ag) This compound (NiSb)->Native Silver (Ag) Associated with Calcite (CaCO3) Calcite (CaCO3) This compound (NiSb)->Calcite (CaCO3) Gangue

Caption: Common minerals associated with this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Ore Sample Ore Sample Cutting & Mounting Cutting & Mounting Ore Sample->Cutting & Mounting Polishing Polishing Cutting & Mounting->Polishing Carbon Coating Carbon Coating Polishing->Carbon Coating EPMA EPMA Carbon Coating->EPMA Quantitative Analysis SEM-EDS SEM-EDS Carbon Coating->SEM-EDS Qualitative & Textural Analysis Chemical Composition Table Chemical Composition Table EPMA->Chemical Composition Table BSE Image & Elemental Maps BSE Image & Elemental Maps SEM-EDS->BSE Image & Elemental Maps

Caption: Workflow for the analysis of this compound.

References

Breithauptite: A Technical Guide to its Discovery and Scientific History

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Breithauptite, a nickel antimonide mineral with the formula NiSb, has been a subject of mineralogical interest since its formal description in the mid-19th century. This document provides a comprehensive overview of the discovery and history of this compound, tailored for researchers, scientists, and professionals in drug development who may encounter mineral-derived compounds. It details the mineral's initial identification, its naming, and the evolution of analytical techniques used to characterize its physical and chemical properties. Quantitative data are systematically presented, and historical and modern experimental protocols for its analysis are outlined.

Introduction

This compound is a metallic, opaque mineral known for its distinct pale copper-red color, often with a violet tint.[1][2] It crystallizes in the hexagonal system and is typically found in hydrothermal calcite veins associated with cobalt, nickel, and silver ores.[1][2] The study of this compound provides a lens through which to view the development of mineralogical science, from early observational methods to modern crystallographic and microanalytical techniques.

Discovery and Historical Context

The formal discovery of this compound is credited to the year 1840, with its first description originating from specimens found in the Harz Mountains of Lower Saxony, Germany.[1][2][3] The mineral was named in honor of the distinguished Saxon mineralogist, Johann Friedrich August Breithaupt (1791–1873), a professor at the Freiberg Mining Academy.[1][4][5] Breithaupt was a prominent figure in mineralogy, credited with the discovery of 47 valid mineral species and the development of the concept of mineral paragenesis.[4] Prior to its official naming, the mineral was known as "antimonickel" and was described by Friedrich Stromeyer in 1833.[6] A significant subsequent description occurred in 1845 for occurrences in the Cobalt and Thunder Bay districts of Ontario, Canada.[1][2]

Quantitative Mineralogical Data

The physical and chemical properties of this compound have been determined through a variety of analytical methods over the past two centuries. A summary of its key quantitative data is presented in Table 1.

PropertyValue
Chemical Formula NiSb
Crystal System Hexagonal[1][2]
Space Group P6₃/mmc
Unit Cell Parameters a = 3.946 Å, c = 5.148 Å[1]
Mohs Hardness 5.5[1][2][7]
Specific Gravity 7.591–8.23 (measured); 8.629 (calculated)[1][2]
Luster Metallic[1][2]
Streak Reddish-brown[1][2]
Color Pale copper-red, may have a violet tint[1][2]
Cleavage None[1][2]
Fracture Subconchoidal to uneven[1][2]

Experimental Protocols

The characterization of this compound has evolved with advancements in scientific instrumentation. The following sections detail the methodologies, from historical approaches to modern standard practices.

Historical Methods of Analysis (19th Century)

In the 19th century, the identification and characterization of minerals relied on a combination of qualitative physical tests and wet chemical analysis.

  • Physical Property Determination:

    • Hardness: The hardness of this compound was determined using a semi-quantitative scale, likely by comparing its ability to scratch or be scratched by other minerals of known hardness, a precursor to the standardized Mohs scale.

    • Specific Gravity: The specific gravity was measured using a balance to determine the mass of the sample in air and then its mass when submerged in water. The ratio of these measurements provided the specific gravity.

    • Streak: The color of the mineral in powdered form was determined by rubbing it against an unglazed porcelain plate.

    • Crystallography: The external crystal form was observed, and interfacial angles were measured using a contact goniometer to aid in assigning it to a crystal system.

  • Blowpipe Analysis: This was a crucial qualitative chemical technique. A small fragment of this compound would be placed on a charcoal block and heated with a flame directed by a blowpipe. Observers would note the color of the flame, any incrustations formed on the charcoal, and the properties of the resulting metallic bead to infer the presence of nickel and antimony.

Modern Analytical Techniques

Modern analysis of this compound utilizes sophisticated instrumentation for precise and non-destructive characterization.

This is the primary method for determining the crystal structure and unit cell dimensions of this compound.

  • Sample Preparation: A small, pure sample of this compound is ground to a fine, uniform powder (typically <10 µm) using an agate mortar and pestle. The powder is then packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer is used.

  • Data Collection: The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) as it is rotated. A detector measures the intensity of the diffracted X-rays at various angles (2θ).

  • Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the mineral. The positions and intensities of the diffraction peaks are compared to a database, such as the International Centre for Diffraction Data (ICDD), to confirm the identity of this compound. The peak positions are then used to calculate the unit cell parameters via Bragg's Law.

EPMA is used to obtain precise quantitative chemical compositions of this compound at the micrometer scale.

  • Sample Preparation: A sample of this compound, often in a polished thin section or an epoxy mount, is coated with a thin layer of carbon to ensure electrical conductivity. The surface must be highly polished and perfectly flat.

  • Instrumentation: An electron probe micro-analyzer, which is a scanning electron microscope equipped with wavelength-dispersive spectrometers (WDS), is used.

  • Procedure:

    • The prepared sample is placed in the instrument's vacuum chamber.

    • A focused beam of high-energy electrons (typically 15-20 keV) is directed onto a specific point on the this compound sample.

    • The electron beam excites the atoms in the sample, causing them to emit characteristic X-rays.

    • The WDS system precisely measures the wavelengths and intensities of these X-rays.

    • The intensities of the characteristic X-rays for nickel and antimony from the this compound sample are compared to those measured from pure standards of nickel and antimony under the same analytical conditions.

    • A ZAF correction (atomic number, absorption, and fluorescence) is applied to the raw data to yield an accurate quantitative chemical composition.

This technique is essential for studying the optical properties of opaque minerals like this compound.

  • Sample Preparation: A polished section of the mineral is prepared.

  • Procedure: The polished section is observed using a petrographic microscope equipped for reflected light. Key properties are identified:

    • Color and Pleochroism: The color of the mineral in plane-polarized reflected light is noted. The section is rotated to observe any changes in color or brightness, which indicates pleochroism. This compound exhibits very distinct pleochroism.[1]

    • Anisotropism: The analyzer is inserted (crossed polars), and the stage is rotated. The changes in interference colors are observed to determine the degree of anisotropism.

Visualizations

The following diagrams illustrate key aspects of this compound's history and characterization.

Breithauptite_Discovery_Timeline node1 1833 'Antimonickel' described by Friedrich Stromeyer node2 1840 Formal description from Harz Mountains, Germany node1->node2 Early Description node3 Naming Named in honor of Johann F. A. Breithaupt node2->node3 Official Naming node4 1845 Described from Cobalt and Thunder Bay, Ontario, Canada node2->node4 Further Occurrences node5 Early 20th Century Crystallographic studies using X-ray Diffraction node4->node5 Advancement in Structural Analysis node6 Mid-20th Century to Present Quantitative chemical analysis using Electron Probe Microanalysis node5->node6 Advancement in Chemical Analysis

Timeline of the discovery and analysis of this compound.

Modern_Analysis_Workflow start This compound Sample prep Sample Preparation (Polishing, Grinding to Powder) start->prep microscopy Reflected Light Microscopy (Optical Properties) prep->microscopy xrd X-Ray Diffraction (XRD) (Crystal Structure) prep->xrd epma Electron Probe Microanalysis (EPMA) (Chemical Composition) prep->epma data Characterization Data (Structure, Composition, Optical Properties) microscopy->data xrd->data epma->data

Workflow for the modern characterization of this compound.

Conclusion

The study of this compound from its initial discovery to the present day reflects the broader advancements in the field of mineralogy. The transition from basic physical and chemical tests to sophisticated analytical techniques like X-ray diffraction and electron probe microanalysis has allowed for a precise and comprehensive understanding of this nickel antimonide mineral. The data and methodologies presented in this guide offer a technical foundation for researchers and scientists, providing a historical and analytical context for this compound.

References

A Technical Guide to the Optical Properties of Breithauptite in Reflected Light

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is a key component in certain hydrothermal vein deposits, often associated with cobalt-nickel-silver ores.[1][2] Its identification and characterization are crucial for mineral exploration, processing, and metallurgical studies. This technical guide provides an in-depth analysis of the optical properties of this compound in reflected light, offering a comprehensive resource for researchers and scientists. The guide details the qualitative and quantitative optical characteristics, outlines a rigorous experimental protocol for their measurement, and explores the potential influence of chemical composition on these properties.

Optical Properties of this compound

In reflected plane-polarized light, this compound exhibits a distinct and characteristic appearance. Its qualitative and quantitative optical properties are summarized below.

Qualitative Properties
  • Color: this compound is distinguished by its pale copper-red color, often with a noticeable violet tint.[3][4]

  • Pleochroism: The mineral displays very distinct pleochroism, meaning its color changes noticeably upon rotation of the microscope stage.[3][5]

  • Anisotropism: Under crossed polars, this compound is strongly anisotropic, showing very noticeable changes in brightness and color.[3][5] This is a key diagnostic feature.

  • Luster: It possesses a metallic luster.[4][6]

  • Form: this compound typically occurs in massive or disseminated forms and, more rarely, as tabular hexagonal crystals.[1][6]

Quantitative Data

The reflectance of this compound is a critical quantitative parameter for its identification. As a uniaxial mineral, it has two principal reflectance values: R1 (corresponding to the ordinary ray, Rω) and R2 (corresponding to the extraordinary ray, Rε). These values vary with the wavelength of light.

Wavelength (nm)R1 (%)R2 (%)Bireflectance (R2 - R1) (%)
40047.8051.403.60
42045.5049.303.80
44043.2047.204.00
46041.1045.804.70
48039.5045.205.70
50038.5045.607.10
52038.7046.808.10
54041.0048.607.60
56043.6051.107.50
58046.6053.406.80
60049.3055.606.30
62051.6057.606.00
64053.6059.305.70
66055.3060.905.60
68056.8062.205.40
70058.0063.305.30

Table 1: Reflectance data for this compound in air. Data compiled from multiple sources.[5]

The bireflectance, the difference between R2 and R1, is a measure of the intensity of pleochroism and is a diagnostic property.

Experimental Protocols

Accurate determination of the optical properties of this compound requires meticulous sample preparation and a standardized measurement protocol.

Sample Preparation

The preparation of a high-quality polished section is paramount for obtaining reliable reflectance data. The general workflow is as follows:

Reflectance Measurement Protocol cluster_0 Setup and Calibration cluster_1 Sample Measurement cluster_2 Data Processing MicroscopeSetup 1. Microscope Setup (Plane-polarized light, normal incidence) WavelengthSelection 2. Select Wavelength (Using monochromator or filter) MicroscopeSetup->WavelengthSelection StandardMeasurement 3. Measure Standard (e.g., SiC or WTiC) WavelengthSelection->StandardMeasurement SamplePlacement 4. Place this compound Sample StandardMeasurement->SamplePlacement FindExtinction 5. Find Extinction Positions (Rotate stage under crossed polars) SamplePlacement->FindExtinction MeasureR1 6. Measure R1 (Ro) (At an extinction position) FindExtinction->MeasureR1 Rotate90 7. Rotate Stage 90° MeasureR1->Rotate90 MeasureR2 8. Measure R2 (Re) (At the other extinction position) Rotate90->MeasureR2 CalculateReflectance 9. Calculate Reflectance (%R = (I_sample / I_standard) * %R_standard) MeasureR2->CalculateReflectance RepeatWavelengths 10. Repeat for all Wavelengths CalculateReflectance->RepeatWavelengths PlotSpectra 11. Plot Reflectance Spectra RepeatWavelengths->PlotSpectra

References

Ni-Sb binary phase diagram interpretation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Nickel-Antimony (Ni-Sb) Binary Phase Diagram

Introduction

The nickel-antimony (Ni-Sb) binary system is of significant interest in materials science and metallurgy. Its alloys and intermetallic compounds possess unique magnetic, thermoelectric, and structural properties. A thorough understanding of the Ni-Sb phase diagram is crucial for the development of new materials, predicting material behavior during processing (such as casting and heat treatment), and for applications in fields like electronics and catalysis. This guide provides a detailed interpretation of the Ni-Sb phase diagram, summarizing key quantitative data, outlining the experimental methods used for its determination, and presenting a logical workflow for its analysis.

The Ni-Sb Phase Diagram

The Ni-Sb system is characterized by the presence of several intermediate phases and invariant reactions. The primary solid solution on the nickel-rich side is denoted as (Ni), which has a face-centered cubic (cF4) structure. Antimony has very limited solubility in solid nickel. The system includes several stable intermetallic compounds: Ni₃Sb, Ni₅Sb₂, NiSb, and NiSb₂.

Quantitative Data

The essential thermodynamic and crystallographic data for the Ni-Sb system are summarized in the following tables.

Table 1: Invariant Reactions in the Ni-Sb System

This table details the temperatures and compositions of the phases involved in the key eutectic, peritectic, and eutectoid reactions.

Temperature (°C)Reaction TypeReaction EquationComposition (wt% Sb)
1159Congruent MeltingL ↔ NiSb~67.0
1104EutecticL ↔ (Ni) + Ni₅Sb₂36.0
1099.3EutecticL ↔ (Ni) + Ni₃Sb31.63
1076.0EutecticL ↔ Ni₃Sb + NiSb54.69
897PeritecticL + (Ni) ↔ Ni₅Sb₂~40.0
716.1PeritectoidNi₃Sb + (Ni) ↔ δ-Ni₃Sb40.32
619.2PeritecticL + NiSb ↔ NiSb₂97.94
617.2EutecticL ↔ NiSb₂ + (Sb)97.99
596.8EutectoidNi₃Sb ↔ NiSb + Ni₅Sb₂64.37
530.1EutectoidNi₃Sb ↔ Ni₅Sb₂ + δ-Ni₃Sb44.28

Data sourced from various phase diagram assessments.[1][2]

Table 2: Crystallographic Data of Phases in the Ni-Sb System

This table lists the crystal structures and associated parameters for the stable phases identified in the system.

PhaseComposition (wt% Sb)Pearson SymbolSpace GroupPrototype
(Ni)0 to 19.4cF4Fm-3mCu
Ni₃Sb40.9oP8Pmmnβ-TiCu₃
Ni₅Sb₂41.5 to 44.5mC28C2/m-
NiSb61.7 to 71.0hP4P6₃/mmcNiAs
NiSb₂80.6oP6PnnmFeS₂ (Marcasite)
(Sb)100hR2R-3mα-As

Source: ASM International.[3]

Experimental Protocols for Phase Diagram Determination

The determination of a binary phase diagram like Ni-Sb is a meticulous process involving several complementary experimental techniques to identify phase boundaries and transformations.[4][5]

  • Sample Preparation : A series of alloys with varying compositions across the entire Ni-Sb range are prepared. High-purity nickel and antimony are weighed and melted together, typically in an inert atmosphere (e.g., argon) within a sealed crucible (e.g., quartz or alumina) to prevent oxidation. The molten alloys are homogenized and then slowly cooled to achieve equilibrium conditions. For studying solid-state transformations, samples are often annealed at specific temperatures for extended periods and then quenched rapidly in water or brine to preserve the high-temperature microstructure for room-temperature analysis.[6]

  • Thermal Analysis (DTA/DSC) : Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC) are primary methods for detecting phase transformations that involve latent heat.[7]

    • Methodology : A small sample of the alloy and an inert reference material are heated or cooled under a controlled rate. The temperature difference between the sample and the reference is monitored. When the sample undergoes a phase transition (e.g., melting, solidification, or a solid-state reaction), heat is absorbed or released, causing a deviation in its temperature relative to the reference. These thermal events are recorded as peaks on a thermogram.

    • Application : This technique is highly effective for accurately determining liquidus, solidus, eutectic, and peritectic temperatures.[6]

  • X-Ray Diffraction (XRD) : XRD is the definitive method for identifying the crystal structure of the phases present in an alloy at different temperatures.

    • Methodology : A powdered sample of a quenched or annealed alloy is exposed to a monochromatic X-ray beam. The X-rays are diffracted by the crystal lattice planes of each phase, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffraction peaks, the phases present can be identified and their crystal structures determined. High-temperature XRD can also be used to observe phase changes in-situ as the material is heated.[4]

    • Application : XRD is used to identify the intermediate compounds (e.g., Ni₃Sb, NiSb) and to determine the limits of solid solubility by observing the appearance of new phases or shifts in lattice parameters.

  • Metallography and Microscopy : This involves the microscopic examination of the alloy's microstructure.

    • Methodology : Quenched alloy samples are sectioned, mounted, and polished to a mirror finish. The surface is then etched with a chemical reagent that preferentially attacks different phases at different rates, revealing the microstructure. The sample is then examined using optical microscopy or Scanning Electron Microscopy (SEM). Compositional analysis of individual phases can be performed using Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Probe Microanalysis (EPMA).[5]

    • Application : Microscopy is used to visually identify the number of phases present, their morphology, and their distribution. This is crucial for confirming phase boundaries and understanding the nature of invariant reactions, such as identifying the lamellar structure characteristic of a eutectic reaction.

Visualization of Phase Diagram Interpretation Workflow

The following diagram illustrates the logical steps a researcher follows to interpret a binary phase diagram to determine the state of an alloy at a specific point of temperature and composition.

G start Start: Define Alloy Composition (C₀) and Temperature (T₀) locate_point Locate Point (C₀, T₀) on the Phase Diagram start->locate_point region_check In which region does the point lie? locate_point->region_check single_phase Result: Single-Phase Region (α) region_check->single_phase Single-Phase two_phase Result: Two-Phase Region (α + β) region_check->two_phase Two-Phase determine_phase Identify the phase from the diagram's label. single_phase->determine_phase identify_phases Identify the two phases (α and β) from the diagram's label. two_phase->identify_phases determine_comp Phase composition is C₀. determine_phase->determine_comp end_single End: Phase, Composition, and Amount (100%) are known. determine_comp->end_single tie_line Construct a horizontal 'Tie Line' at T₀ across the two-phase region. identify_phases->tie_line read_comps Read phase compositions (Cα and Cβ) at the tie line's intersections with phase boundaries. tie_line->read_comps lever_rule Apply the Lever Rule to calculate the weight fraction of each phase (Wα and Wβ). read_comps->lever_rule end_two End: Phases, Compositions, and Amounts are known. lever_rule->end_two

Caption: Workflow for interpreting a binary phase diagram.

References

An In-depth Technical Guide to the Solid Solution Series between Breithauptite (NiSb) and Nickeline (NiAs)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solid solution series formed between the isostructural minerals breithauptite (NiSb) and nickeline (NiAs). Both end-members crystallize in the hexagonal NiAs-type structure, allowing for complete miscibility across the entire compositional range of NiAsₓSb₁₋ₓ. This document details the crystallographic properties, phase relationships, and thermodynamic considerations of this solid solution. Furthermore, it outlines detailed experimental protocols for the synthesis and characterization of these materials, intended for researchers in materials science, chemistry, and condensed matter physics. The information is presented through structured data tables and logical diagrams to facilitate understanding and further research.

Introduction

The binary system composed of nickel arsenide (NiAs), known as the mineral nickeline, and nickel antimonide (NiSb), the mineral this compound, represents a classic example of a continuous solid solution.[1] Both compounds share the same hexagonal crystal structure (space group P6₃/mmc), a key prerequisite for the formation of a complete solid solution.[1] The substitution of arsenic (As) for antimony (Sb) on the anionic sublattice allows for the tuning of various physical properties, including lattice parameters, and potentially electronic and magnetic characteristics. Understanding the structural and chemical systematics of the NiAsₓSb₁₋ₓ series is crucial for fundamental materials science and may have implications for applications requiring specific electronic or thermoelectric properties.

This guide summarizes the known crystallographic data of the end-members and presents a theoretical framework for the properties of intermediate compositions. It also provides standardized experimental procedures for the synthesis and characterization of this solid solution series, aimed at ensuring reproducibility and comparability of results across different research groups.

Crystallographic and Phase Data

This compound and nickeline form a complete isomorphous series, meaning they are fully miscible in all proportions in the solid state. This is attributed to their identical crystal structures and the similar chemical nature of arsenic and antimony.

Crystal Structure of End-Members

Both NiAs and NiSb adopt the NiAs-type crystal structure, which is characterized by a hexagonal unit cell. The nickel atoms are in octahedral coordination with the pnictogen atoms (As or Sb), and the pnictogen atoms are in a trigonal prismatic coordination with the nickel atoms.

Table 1: Crystallographic Data for this compound (NiSb) and Nickeline (NiAs)

PropertyThis compound (NiSb)Nickeline (NiAs)
Crystal System HexagonalHexagonal
Space Group P6₃/mmc (No. 194)P6₃/mmc (No. 194)
Lattice Parameter, a 3.946 Å3.60 Å
Lattice Parameter, c 5.148 Å5.01 Å
c/a Ratio 1.3051.392
Unit Cell Volume 69.45 ų56.33 ų
Calculated Density 8.629 g/cm³7.88 g/cm³
Color Pale copper-red with a violet tintCopper-red
Mohs Hardness 5.55 - 5.5

Data for NiSb and NiAs sourced from publicly available crystallographic databases.

Solid Solution Series: NiAsₓSb₁₋ₓ

A continuous solid solution is expected to exist between NiAs and NiSb. The lattice parameters of the intermediate compositions, NiAsₓSb₁₋ₓ, are anticipated to follow Vegard's Law, which posits a linear relationship between the crystal lattice parameters of a solid solution and the concentrations of the constituent elements.

Table 2: Predicted Lattice Parameters for the NiAsₓSb₁₋ₓ Solid Solution Series (Based on Vegard's Law)

Composition (x in NiAsₓSb₁₋ₓ)Predicted Lattice Parameter, a (Å)Predicted Lattice Parameter, c (Å)Predicted Unit Cell Volume (ų)
0.0 (NiSb)3.9465.14869.45
0.23.8775.12066.59
0.43.8085.09363.85
0.53.7745.07962.52
0.63.7395.06561.22
0.83.6705.03858.71
1.0 (NiAs)3.6005.01056.33

Note: These values are calculated based on a linear interpolation between the end-member values and assume ideal solid solution behavior. Experimental verification is required.

Experimental Protocols

The following sections outline detailed methodologies for the synthesis and characterization of the NiAsₓSb₁₋ₓ solid solution series.

Synthesis: Solid-State Reaction

Solid-state synthesis is a common and effective method for producing polycrystalline samples of intermetallic compounds like those in the NiAs-NiSb series.

Materials and Equipment:

  • High-purity elemental powders: Nickel (Ni, 99.9%+), Arsenic (As, 99.9%+), Antimony (Sb, 99.9%+)

  • Agate mortar and pestle

  • Quartz ampoules

  • Vacuum sealing system with a diffusion or turbomolecular pump

  • High-temperature tube furnace with programmable controller

  • Inert atmosphere glovebox (optional, but recommended for handling As powder)

Procedure:

  • Stoichiometric Weighing: In an inert atmosphere, weigh stoichiometric amounts of Ni, As, and Sb powders corresponding to the desired composition NiAsₓSb₁₋ₓ. For example, for NiAs₀.₅Sb₀.₅, the molar ratio would be 1:0.5:0.5.

  • Homogenization: Thoroughly grind the powders together in an agate mortar and pestle for at least 30 minutes to ensure intimate mixing.

  • Encapsulation: Transfer the homogenized powder mixture into a clean quartz ampoule.

  • Evacuation and Sealing: Connect the ampoule to a vacuum system and evacuate to a pressure of 10⁻⁴ Torr or lower. Seal the ampoule under vacuum using a hydrogen-oxygen torch.

  • Heat Treatment:

    • Place the sealed ampoule in a programmable tube furnace.

    • Slowly heat the ampoule to 800-900 °C over several hours. A slow heating rate is crucial to manage the vapor pressure of arsenic.

    • Hold the temperature for an extended period (e.g., 48-72 hours) to allow for complete reaction and homogenization.

    • Cool the furnace slowly to room temperature.

  • Intermediate Grinding: For improved homogeneity, it is advisable to open the ampoule in an inert atmosphere, re-grind the product, re-seal it in a new ampoule, and repeat the heat treatment.

Characterization Methods

1. X-ray Diffraction (XRD):

  • Purpose: To confirm phase purity, determine the crystal structure, and measure lattice parameters.

  • Protocol:

    • Grind a small portion of the synthesized sample into a fine powder.

    • Mount the powder on a zero-background sample holder.

    • Collect a powder XRD pattern using a diffractometer with Cu Kα radiation.

    • Scan a 2θ range from 20° to 80° with a step size of 0.02° and an appropriate counting time per step.

    • Perform phase identification by comparing the experimental pattern with standard diffraction patterns for NiAs and NiSb from the ICDD/JCPDS database.

    • For phase-pure samples, perform Rietveld refinement of the XRD data to obtain precise lattice parameters.

2. Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS):

  • Purpose: To investigate the microstructure, morphology, and elemental composition of the samples.

  • Protocol:

    • Mount a portion of the sample (as a solid piece or embedded in epoxy and polished) on an SEM stub.

    • If necessary, coat the sample with a thin layer of carbon or gold to prevent charging.

    • Acquire secondary electron (SE) and backscattered electron (BSE) images to observe the morphology and compositional contrast.

    • Perform EDS analysis on multiple points or map the elemental distribution across the sample to verify the homogeneity and stoichiometry of the solid solution.

Mandatory Visualizations

Conceptual Diagram of the Solid Solution

G cluster_0 This compound (NiSb) cluster_1 Nickeline (NiAs) cluster_2 Solid Solution (NiAsₓSb₁₋ₓ) NiSb NiSb SolidSolution NiAsₓSb₁₋ₓ NiSb->SolidSolution Substitution of Sb with As NiAs NiAs NiAs->SolidSolution Substitution of As with Sb

Caption: Conceptual model of the NiAs-NiSb solid solution.

Experimental Workflow

G start Start weigh Stoichiometric Weighing (Ni, As, Sb powders) start->weigh mix Homogenization (Grinding) weigh->mix seal Vacuum Encapsulation (Quartz Ampoule) mix->seal heat Solid-State Reaction (Furnace Heating) seal->heat characterize Characterization heat->characterize xrd Powder XRD (Phase & Lattice Parameters) characterize->xrd Structural Analysis sem SEM-EDS (Morphology & Composition) characterize->sem Microstructural Analysis end End xrd->end sem->end

Caption: Workflow for synthesis and characterization.

Conclusion

The solid solution series between this compound (NiSb) and nickeline (NiAs) provides a model system for studying the effects of anionic substitution on the properties of intermetallic compounds with the NiAs-type structure. This guide has consolidated the fundamental crystallographic data and presented a robust, generalized experimental framework for the synthesis and characterization of NiAsₓSb₁₋ₓ materials. While a complete, experimentally determined phase diagram and thermodynamic data are not yet widely available in the literature, the principles outlined herein provide a solid foundation for future research in this area. The systematic investigation of this solid solution is a promising avenue for discovering materials with tailored properties for various technological applications.

References

Thermodynamic Insights into Breithauptite (NiSb) Formation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic data pertinent to the formation of Breithauptite (Nickel Antimonide, NiSb). The information presented herein is curated for researchers and scientists engaged in materials science, geology, and related fields where understanding the energetic stability of intermetallic compounds is crucial.

Core Thermodynamic Data

The formation of this compound from its constituent elements in their standard states (Ni(s) and Sb(s)) is an exothermic process, indicating that it is an energetically favorable reaction under standard conditions. The key thermodynamic parameters are summarized in the table below.

Thermodynamic ParameterSymbolValueExperimental MethodReference
Standard Enthalpy of FormationΔH°f-44.0 ± 2.0 kJ/molDirect Reaction CalorimetryFeutelais et al. (1993)
Standard Gibbs Free Energy of FormationΔG°f-43.2 kJ/molCalculated from Enthalpy and EntropyO'Hare et al. (1974)
Standard Entropy79.5 J/(mol·K)Derived from Low-Temperature Heat Capacity MeasurementsGrønvold et al. (1984)

Experimental Protocols for Thermodynamic Data Determination

The thermodynamic properties of this compound have been determined through various experimental techniques. The following sections detail the methodologies employed in key studies.

Calorimetry for Enthalpy of Formation (ΔH°f)

Method: Direct Reaction Calorimetry

Principle: This method involves directly measuring the heat released or absorbed during the chemical reaction of nickel and antimony to form NiSb in a calorimeter.

Experimental Setup and Procedure (based on Feutelais et al., 1993):

  • Sample Preparation: High-purity nickel and antimony powders were mixed in a 1:1 molar ratio. The mixture was then pressed into a pellet.

  • Calorimeter: A high-temperature Calvet-type microcalorimeter was used. The reaction was initiated by heating the pellet inside the calorimeter to a temperature sufficient to start the exothermic reaction (approximately 700 K).

  • Measurement: The heat flow from the reaction was measured as a function of time. The total heat evolved was determined by integrating the heat flow curve.

  • Calculation: The standard enthalpy of formation at 298.15 K was then calculated from the measured heat of reaction by applying corrections for the heat capacities of the reactants and the product.

Electromotive Force (EMF) Measurements for Gibbs Free Energy (ΔG°f)

Method: Solid-State Electromotive Force (EMF) Measurement

Principle: The Gibbs free energy of formation can be determined by measuring the EMF of a galvanic cell where the formation of NiSb is the cell reaction. The relationship is given by ΔG = -nFE, where n is the number of electrons transferred, F is the Faraday constant, and E is the cell potential.

Experimental Setup and Procedure (based on similar alloy systems):

  • Electrochemical Cell: A concentration cell is constructed. A typical cell configuration for the Ni-Sb system would be: Ni(s) | Ni²⁺ in a suitable electrolyte | Ni-Sb alloy (s)

  • Electrolyte: A solid electrolyte that conducts Ni²⁺ ions, such as a stabilized zirconia or a molten salt mixture, is used to separate the two electrodes.

  • Electrodes: One electrode is pure nickel, serving as the reference electrode. The other electrode is a two-phase mixture of Ni and NiSb.

  • Measurement: The cell is placed in a furnace with a controlled atmosphere (e.g., purified argon) to prevent oxidation. The EMF between the two electrodes is measured at various temperatures using a high-impedance voltmeter.

  • Calculation: The activity of nickel in the Ni-Sb alloy is calculated from the measured EMF using the Nernst equation. The Gibbs free energy of formation of NiSb is then derived from the activity data.

Heat Capacity and Entropy (S°) Measurements

Method: Adiabatic Shield Calorimetry

Principle: The standard entropy of a substance is determined by measuring its heat capacity (Cp) as a function of temperature from near absolute zero up to the standard temperature (298.15 K). The entropy is then calculated by integrating Cp/T with respect to temperature.

Experimental Setup and Procedure (based on Grønvold et al., 1984):

  • Sample Preparation: A well-characterized, single-phase sample of NiSb is prepared.

  • Calorimeter: An adiabatic shield calorimeter is used. The sample is placed in a sample container within the calorimeter, which is surrounded by adiabatic shields to minimize heat exchange with the surroundings.

  • Measurement: Small, precisely measured amounts of heat are supplied to the sample, and the resulting temperature increase is measured. This allows for the determination of the heat capacity at different temperatures. Measurements are typically carried out in the range of 5 K to 300 K.

  • Calculation: The standard entropy at 298.15 K is calculated by numerically integrating the experimental heat capacity data using the equation: S°(298.15 K) = ∫₀²⁹⁸.¹⁵ (Cp/T) dT

Logical Workflow for Thermodynamic Data Determination

The following diagram illustrates the logical workflow for the experimental determination and theoretical assessment of the thermodynamic data for this compound formation.

ThermodynamicWorkflow cluster_synthesis Sample Preparation cluster_analysis Data Analysis and Modeling prep High-Purity Ni and Sb synthesis Synthesis of NiSb prep->synthesis characterization Phase Characterization (XRD, SEM) synthesis->characterization calorimetry Calorimetry (ΔH°f) characterization->calorimetry emf EMF Measurement (ΔG°f, Activity) characterization->emf heat_capacity Heat Capacity Measurement (S°, Cp) characterization->heat_capacity data_processing Primary Data Processing calorimetry->data_processing emf->data_processing heat_capacity->data_processing calphad CALPHAD Modeling data_processing->calphad thermo_data Final Thermodynamic Data (ΔH°f, ΔG°f, S°) data_processing->thermo_data calphad->thermo_data ThermoRelationships cluster_primary Primary Experimental Measurements cluster_derived Derived Thermodynamic Functions cluster_consistency Consistency Check & Refinement H Enthalpy of Formation (ΔH°f) from Calorimetry G_from_HS Gibbs Free Energy (ΔG°f) ΔG°f = ΔH°f - TΔS°f H->G_from_HS S Standard Entropy (S°) from Heat Capacity S->G_from_HS E EMF (E) from Electrochemical Cell G_from_E Gibbs Free Energy (ΔG°f) ΔG°f = -nFE E->G_from_E consistency Thermodynamic Consistency G_from_HS->consistency G_from_E->consistency

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Breithauptite (NiSb) Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrothermal synthesis of Breithauptite (NiSb) nanoparticles. While direct hydrothermal synthesis protocols for NiSb are not extensively reported, this guide adapts established solvothermal methods to an aqueous system. It includes comprehensive experimental procedures, characterization techniques, and a summary of the physicochemical properties of this compound nanoparticles. Importantly, this document also addresses the potential toxicological aspects of nickel and antimony compounds, a critical consideration for any potential biological or pharmaceutical application. The information is intended to guide researchers in the synthesis and evaluation of this compound nanoparticles for various scientific applications.

Introduction

This compound (NiSb) is an intermetallic compound with a hexagonal crystal structure, belonging to the nickeline group. In its nanoparticle form, this compound is of interest for its unique thermoelectric and magnetic properties.[1] The synthesis of nanoscale this compound has been predominantly achieved through solvothermal methods, which involve the use of organic solvents at elevated temperatures and pressures.[1] Hydrothermal synthesis, utilizing water as the solvent, offers a more environmentally benign and often simpler alternative.[2]

This document outlines a protocol for the hydrothermal synthesis of this compound nanoparticles, adapted from existing solvothermal procedures.[1] It also provides an overview of the material's properties and potential applications outside of the drug development sphere, alongside crucial toxicological information relevant to the target audience.

Experimental Protocols

Adapted Hydrothermal Synthesis of this compound (NiSb) Nanoparticles

This protocol is adapted from solvothermal synthesis methods due to the limited availability of direct hydrothermal procedures for NiSb nanoparticles.[1] Researchers should optimize these parameters based on their specific experimental setup and desired nanoparticle characteristics.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) (Precursor)

  • Antimony(III) chloride (SbCl₃) (Precursor)

  • Sodium borohydride (NaBH₄) (Reducing agent)

  • Deionized water (Solvent)

  • Ethanol (for washing)

  • Teflon-lined stainless steel autoclave

Procedure:

  • Precursor Solution Preparation:

    • In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ in deionized water in a beaker under vigorous stirring. A 1:1 molar ratio of Ni to Sb is a common starting point.[1]

  • Transfer to Autoclave:

    • Transfer the precursor solution to a Teflon-lined stainless steel autoclave. The filling capacity should not exceed 80% of the autoclave's volume.

  • Addition of Reducing Agent:

    • Slowly add an excess of sodium borohydride (NaBH₄) solution to the autoclave while stirring. The addition of the reducing agent should be done carefully as it can cause a vigorous reaction.

  • Hydrothermal Reaction:

    • Seal the autoclave and heat it to a temperature in the range of 120-180°C for 12-24 hours.[1] The optimal temperature and time will influence the crystallinity and size of the nanoparticles.

  • Cooling and Collection:

    • After the reaction, allow the autoclave to cool down to room temperature naturally.

    • Collect the black precipitate by centrifugation or filtration.

  • Washing and Drying:

    • Wash the collected product repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

    • Dry the final product in a vacuum oven at 60°C for several hours.

Characterization Techniques

To analyze the synthesized this compound nanoparticles, the following characterization techniques are recommended:

  • X-ray Diffraction (XRD): To determine the crystal structure, phase purity, and average crystallite size of the nanoparticles. The diffraction peaks should correspond to the hexagonal NiSb phase.[1]

  • Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the nanoparticles. TEM can reveal if the particles are spherical, rod-like, or have other shapes.[1]

  • Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX): To observe the surface morphology of the nanoparticle agglomerates and to confirm the elemental composition (Ni and Sb).

  • Physical Property Measurement System (PPMS): To investigate the magnetic and thermoelectric properties of the nanoparticles.

Data Presentation

The following tables summarize the influence of synthesis parameters on the characteristics of NiSb nanoparticles based on solvothermal synthesis data, which can be used as a starting point for optimizing the hydrothermal process.

Table 1: Effect of Synthesis Temperature on NiSb Nanoparticle Size

Temperature (°C)Average Particle Size (nm)Reference
120~10-20[1]
150~20-40[1]
180~40-60[1]

Table 2: Effect of Precursors and Reducing Agents on Final Product

Nickel PrecursorAntimony PrecursorReducing AgentSolventTemperature (°C)ProductReference
NiCl₂·6H₂OSbCl₃NaBH₄Ethanol120-180NiSb[1]
NiCl₂·6H₂OSbCl₃N₂H₄·H₂OEthanol180NiSb₂[1]

Mandatory Visualizations

Experimental Workflow

Hydrothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Post-Processing start Start precursors Dissolve NiCl₂·6H₂O and SbCl₃ in Deionized Water start->precursors autoclave Transfer to Teflon-lined Autoclave precursors->autoclave reducing_agent Add NaBH₄ Solution autoclave->reducing_agent seal_heat Seal and Heat (120-180°C, 12-24h) reducing_agent->seal_heat cool Cool to Room Temperature seal_heat->cool collect Collect Precipitate (Centrifugation/Filtration) cool->collect wash Wash with Water and Ethanol collect->wash dry Dry in Vacuum Oven wash->dry end This compound (NiSb) Nanoparticles dry->end

Caption: Workflow for the hydrothermal synthesis of this compound nanoparticles.

Synthesis Parameter Relationships

Synthesis_Parameters Temp Temperature Size Particle Size Temp->Size Increases Crystallinity Crystallinity Temp->Crystallinity Improves Time Reaction Time Time->Crystallinity Improves Precursor_Conc Precursor Conc. Morphology Morphology Precursor_Conc->Morphology Reducing_Agent Reducing Agent Phase Phase (NiSb vs NiSb₂) Reducing_Agent->Phase Solvent Solvent Solvent->Morphology

Caption: Influence of synthesis parameters on nanoparticle properties.

Application Notes

Potential Applications

While direct applications in drug development have not been established, this compound nanoparticles exhibit properties that are of interest in other scientific and technological fields:

  • Thermoelectric Materials: NiSb nanoparticles have been investigated for their potential to enhance the thermoelectric properties of bulk materials. Their inclusion can affect the power factor and thermal conductivity of composite materials.[1]

  • Magnetic Properties: As a derivative of nickel, this compound nanoparticles are expected to possess interesting magnetic properties, which could be size-dependent. These properties could be relevant in data storage or as contrast agents in certain imaging modalities, although this requires further investigation.

Toxicological Considerations

For any potential application, especially those involving biological systems, a thorough understanding of the material's toxicity is paramount. Both nickel and antimony, the constituent elements of this compound, have known toxic effects.

  • Nickel Toxicity: Nickel is a known carcinogen and can cause a range of adverse health effects, including skin allergies ("nickel itch"), respiratory issues, and organ damage upon prolonged exposure.[3] Nickel nanoparticles, in particular, have been shown to induce oxidative stress, inflammation, and apoptosis in various cell types.[4][5]

  • Antimony Toxicity: Antimony and its compounds are also toxic. Exposure can lead to respiratory and skin irritation, and gastrointestinal issues.[6][7] Antimony trioxide is considered a possible human carcinogen.[6] Studies on antimony oxide nanoparticles have shown toxic effects on various cell lines, with toxicity increasing over longer exposure times.[4]

Given the known toxicity of its components, this compound nanoparticles should be handled with extreme caution. Any consideration for biological or pharmaceutical applications would require extensive and rigorous toxicological evaluation.

Conclusion

This document provides a foundational guide for the hydrothermal synthesis of this compound (NiSb) nanoparticles, adapted from established solvothermal methods. While these nanoparticles possess interesting thermoelectric and magnetic properties, their application in drug development is currently not supported by available data and is likely hindered by significant toxicological concerns associated with both nickel and antimony. Researchers and scientists are encouraged to use this information as a starting point for further investigation, with a strong emphasis on safety and thorough characterization. The provided protocols and diagrams aim to facilitate a structured approach to the synthesis and evaluation of this nanomaterial.

References

Solvothermal Synthesis of Nickel Antimonide Powders: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the solvothermal synthesis of nickel antimonide (NiSb) powders. The solvothermal method offers a versatile and effective route to produce crystalline NiSb nanoparticles with controlled size and morphology at relatively low temperatures. These materials are of significant interest for various applications, including thermoelectrics and energy storage.

Application Notes

Nickel antimonide (NiSb) is a transition metal antimonide that has garnered attention for its unique properties. The solvothermal synthesis route is particularly advantageous for producing NiSb powders as it allows for precise control over reaction parameters, leading to nanoparticles with high purity and crystallinity.[1] The synthesis is typically carried out in a sealed vessel, such as a Teflon-lined stainless-steel autoclave, where precursors are dissolved in a solvent and heated above its boiling point. This process facilitates the co-reduction of nickel and antimony precursors to form the desired NiSb alloy.

The choice of precursors, solvent, and reducing agent significantly influences the final product's characteristics. Common precursors include simple inorganic salts like nickel(II) chloride hexahydrate (NiCl₂·6H₂O) and antimony(III) chloride (SbCl₃).[1] Solvents such as ethanol and ethylenediamine have been successfully employed.[1] Ethylenediamine, in particular, can act as both a solvent and a coordinating agent, influencing the morphology of the resulting nanocrystals. The use of a reducing agent, such as sodium borohydride (NaBH₄), is crucial for the reduction of the metal salts to their zero-valent state, enabling the formation of the intermetallic NiSb compound.

The synthesized NiSb powders, typically in the nano-size range (10-80 nm), exhibit properties that are dependent on their size and morphology.[1] These materials have shown promise in thermoelectric applications, where they can be used as components in composites to enhance the power factor.[2][3] The nanostructuring achieved through solvothermal synthesis can also be beneficial for electrochemical applications, such as in batteries, by providing high surface areas and potentially faster reaction kinetics.

Experimental Protocols

Protocol 1: Solvothermal Synthesis of NiSb Nanoparticles in Ethanol

This protocol describes the synthesis of nanocrystalline NiSb via a co-reduction route in ethanol.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Antimony(III) chloride (SbCl₃)

  • Sodium borohydride (NaBH₄)

  • Absolute Ethanol (C₂H₅OH)

  • Deionized water

  • Acetone

Equipment:

  • Teflon-lined stainless-steel autoclave (e.g., 40 mL capacity)

  • Magnetic stirrer

  • Glass beakers and stirring rods

  • Centrifuge

  • Vacuum oven or desiccator

Procedure:

  • Precursor Preparation: In a typical synthesis for NiSb, weigh out equimolar amounts of NiCl₂·6H₂O and SbCl₃. For a 1:1 molar ratio, dissolve the precursors in absolute ethanol inside the Teflon liner of the autoclave. The total volume of the solution should not exceed 80% of the Teflon liner's volume.[1]

  • Addition of Reducing Agent: While stirring the precursor solution with a glass rod or magnetic stirrer, add an excess amount of sodium borohydride (NaBH₄) powder. Continue stirring for approximately 15 minutes to ensure a homogeneous mixture.[1]

  • Solvothermal Reaction: Seal the Teflon-lined autoclave and place it in a preheated oven. Heat the autoclave to a temperature between 120 °C and 180 °C and maintain this temperature for a specified duration, typically ranging from 12 to 48 hours.[1]

  • Cooling and Product Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally. Open the autoclave carefully in a well-ventilated area.

  • Washing and Purification: Collect the black precipitate by centrifugation. Wash the product repeatedly with deionized water and absolute ethanol to remove any unreacted precursors and byproducts. A final wash with acetone can aid in drying.

  • Drying: Dry the final product in a vacuum oven at a low temperature (e.g., 60 °C) for several hours or in a desiccator to obtain the NiSb powder.

Characterization of Synthesized NiSb Powders

The resulting nickel antimonide powders should be characterized to determine their phase purity, crystallinity, morphology, and size.

  • X-ray Diffraction (XRD): To confirm the formation of the hexagonal NiSb phase and to determine the crystallite size using the Scherrer equation.

  • Transmission Electron Microscopy (TEM): To observe the morphology and size of the nanoparticles. High-resolution TEM (HRTEM) can be used to examine the crystal lattice.

  • Scanning Electron Microscopy (SEM): To study the overall morphology and agglomeration of the powder particles.

  • Energy-Dispersive X-ray Spectroscopy (EDX): To confirm the elemental composition and stoichiometry of the NiSb product.

Quantitative Data Summary

The following tables summarize the experimental parameters and resulting properties of solvothermally synthesized nickel antimonide powders as reported in the literature.

PrecursorsSolventReducing AgentTemperature (°C)Time (h)ProductParticle Size (nm)Reference
NiCl₂·6H₂O, SbCl₃EthanolNaBH₄120 - 18012 - 48NiSb10 - 40 (with SDS)[1]
NiCl₂, Antimony, KBH₄EthylenediamineKBH₄14024γ-NiSb~18
NiCl₂·6H₂O, SbCl₃EthanolZn or Mg110 - 18048NiSb & NiSb₂60 - 80[1]

Visualizations

Experimental Workflow for Solvothermal Synthesis of NiSb

solvothermal_synthesis_workflow cluster_prep Precursor Preparation cluster_reaction Solvothermal Reaction cluster_processing Post-Processing cluster_product Final Product precursors NiCl₂·6H₂O + SbCl₃ mix Mix & Stir precursors->mix solvent Ethanol solvent->mix reducing_agent NaBH₄ reducing_agent->mix autoclave Seal in Autoclave mix->autoclave heating Heat (120-180°C, 12-48h) autoclave->heating cool Cool to Room Temp. heating->cool centrifuge Centrifuge cool->centrifuge wash Wash (Water & Ethanol) wash->centrifuge Repeat dry Dry in Vacuum Oven wash->dry centrifuge->wash product NiSb Nanopowder dry->product

Caption: Workflow for the solvothermal synthesis of NiSb powders.

Proposed Reaction Mechanism

reaction_mechanism cluster_alloying Alloying Step Ni_ion Ni²⁺ Ni_atom Ni⁰ Ni_ion->Ni_atom Reduction Sb_ion Sb³⁺ Sb_atom Sb⁰ Sb_ion->Sb_atom Reduction BH4_ion BH₄⁻ (from NaBH₄) BH4_ion->Ni_ion BH4_ion->Sb_ion NiSb_product NiSb Ni_atom->NiSb_product Sb_atom->NiSb_product

References

Application Notes and Protocols for Thin Film Deposition of NiSb for Electronic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the thin film deposition of Nickel Antimonide (NiSb) for various electronic applications. NiSb thin films are gaining interest for their potential use in Hall effect sensors, thin-film transistors (TFTs), and phase-change memory (PCM) devices. This guide covers common deposition techniques, characterization methods, and fabrication protocols to facilitate research and development in this area.

Overview of NiSb Thin Film Deposition Techniques

Several physical and chemical vapor deposition techniques can be employed to grow NiSb thin films. The choice of method significantly influences the film's properties, such as crystallinity, surface morphology, and electrical characteristics.[1] The most common techniques include Sputtering, Thermal Evaporation, Molecular Beam Epitaxy (MBE), and Chemical Vapor Deposition (CVD).

Sputtering

Sputtering is a physical vapor deposition (PVD) technique where atoms are ejected from a target material (in this case, NiSb or separate Ni and Sb targets) by bombardment with high-energy ions.[2] This method is known for producing films with good adhesion and density.[3]

Thermal Evaporation

Thermal evaporation is another PVD method that involves heating a source material (NiSb) in a high vacuum environment until it evaporates and condenses onto a substrate.[4][5] This technique is valued for its simplicity and ability to achieve high deposition rates.[6]

Molecular Beam Epitaxy (MBE)

MBE is a sophisticated deposition technique that allows for the growth of high-purity, single-crystal thin films with atomic-level precision.[7] It involves the reaction of thermal beams of atoms or molecules on a heated single-crystal substrate under ultra-high vacuum conditions.[8]

Chemical Vapor Deposition (CVD)

CVD is a process where a thin film is formed on a substrate through a chemical reaction of vapor-phase precursors.[4] The properties of the resulting film can be controlled by adjusting parameters such as temperature, pressure, and reactant flow rates.[9]

Quantitative Data on Deposition Parameters and Film Properties

The following tables summarize typical deposition parameters and the resulting properties of NiSb thin films. Please note that specific values can vary depending on the deposition system and substrate used.

Table 1: Sputtering Deposition Parameters and Resulting NiSb Film Properties

ParameterValueResulting Film PropertyValue
TargetNiSb alloy or Ni and SbThickness50 - 200 nm
SubstrateSi/SiO2, GlassResistivity10⁻⁴ - 10⁻³ Ω·cm
Substrate TemperatureRoom Temperature - 300 °CCarrier Concentration10²⁰ - 10²¹ cm⁻³
Sputtering Power50 - 200 W (DC or RF)Mobility1 - 10 cm²/V·s
Working Pressure (Ar)1 - 10 mTorr[2]Deposition Rate5 - 20 nm/min

Table 2: Thermal Evaporation Deposition Parameters and Resulting NiSb Film Properties

ParameterValueResulting Film PropertyValue
Source MaterialNiSb powder/pelletsThickness100 - 500 nm
SubstrateGlass, SiResistivity10⁻³ - 10⁻² Ω·cm
Substrate TemperatureRoom Temperature - 250 °CCarrier Concentration10¹⁹ - 10²⁰ cm⁻³
Deposition Rate0.1 - 1 nm/s[5]Mobility0.1 - 5 cm²/V·s
Base Pressure< 1 x 10⁻⁵ Torr[2]

Table 3: Molecular Beam Epitaxy (MBE) Deposition Parameters and Resulting NiSb Film Properties

ParameterValueResulting Film PropertyValue
SubstrateGaAs(111)B[7]Thickness10 - 100 nm
Ni Effusion Cell Temp.1200 - 1400 °CCrystal StructureEpitaxial, Single-crystal[7]
Sb Effusion Cell Temp.400 - 500 °CSurface Roughness (RMS)< 1 nm
Substrate Temperature200 - 350 °C[7]
Growth Rate0.1 - 0.5 µm/hr

Experimental Protocols

This section provides detailed methodologies for key experiments involving the deposition and characterization of NiSb thin films, as well as the fabrication of electronic devices.

Protocol for Sputtering Deposition of NiSb Thin Film
  • Substrate Preparation:

    • Clean Si/SiO₂ substrates ultrasonically in acetone, isopropanol, and deionized water for 10 minutes each.

    • Dry the substrates with a nitrogen gun.

  • Deposition Process:

    • Mount the cleaned substrates into the sputtering chamber.

    • Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.

    • Introduce Argon (Ar) gas into the chamber and maintain the working pressure at 5 mTorr.

    • Pre-sputter the NiSb target for 5 minutes to remove any surface contaminants.

    • Open the shutter to begin deposition onto the substrates.

    • Set the sputtering power to 100 W (DC).

    • Maintain the substrate temperature at 200 °C during deposition.

    • Deposit the film for a duration calculated to achieve the desired thickness (e.g., 10 minutes for a 100 nm film at a rate of 10 nm/min).

    • After deposition, cool the substrates to room temperature in a vacuum before venting the chamber.

Protocol for Characterization of NiSb Thin Films
  • Structural Analysis (XRD):

    • Use an X-ray diffractometer with Cu Kα radiation to analyze the crystal structure of the deposited films.

    • Scan the samples over a 2θ range of 20° to 80°.

    • Identify the crystalline phases and preferred orientation from the diffraction peaks.

  • Morphological Analysis (SEM and AFM):

    • Use a Scanning Electron Microscope (SEM) to observe the surface morphology and grain structure of the films.[10][11]

    • Use an Atomic Force Microscope (AFM) to quantify the surface roughness (RMS) and obtain high-resolution 3D topographical images.[10][12]

  • Electrical Characterization (Hall Effect Measurement):

    • Use a Hall effect measurement system with the van der Pauw configuration.

    • Apply a constant current and measure the voltage drop across different contact points.

    • Apply a magnetic field perpendicular to the film surface and measure the Hall voltage.

    • Calculate the resistivity, carrier concentration, and mobility from the measured values.

Protocol for Fabrication of a NiSb-based Hall Effect Sensor
  • NiSb Film Deposition: Deposit a 100 nm thick NiSb film on an insulating substrate (e.g., glass or oxidized silicon) using one of the methods described above.

  • Device Patterning (Photolithography):

    • Spin-coat a layer of photoresist onto the NiSb film.

    • Expose the photoresist to UV light through a photomask defining the Hall bar geometry.

    • Develop the photoresist to create a patterned mask.

  • Etching: Use a suitable wet or dry etching process to remove the unwanted NiSb, leaving the patterned Hall bar structure.

  • Contact Pad Deposition:

    • Use photolithography to define the areas for the metal contacts.

    • Deposit a bilayer of Cr/Au (10 nm / 100 nm) for ohmic contacts using thermal evaporation or sputtering.

    • Perform a lift-off process to remove the excess metal.

  • Annealing: Anneal the device at 200-300 °C in a nitrogen or forming gas atmosphere to improve the ohmic contacts and stabilize the film properties.[13]

Protocol for Fabrication of a NiSb Thin-Film Transistor (TFT)
  • Gate Electrode Deposition: Deposit and pattern a gate electrode (e.g., 50 nm of Cr) on a glass substrate.[14]

  • Gate Dielectric Deposition: Deposit a gate insulator layer (e.g., 100 nm of SiO₂) using Plasma-Enhanced Chemical Vapor Deposition (PECVD).

  • NiSb Channel Deposition: Deposit a thin layer (e.g., 30-50 nm) of NiSb as the active channel layer.

  • Channel Patterning: Use photolithography and etching to define the channel region of the TFT.

  • Source/Drain Electrode Deposition: Deposit and pattern source and drain electrodes (e.g., Cr/Au) that overlap with the channel region.

  • Passivation: Deposit a final passivation layer (e.g., SiO₂) to protect the device.

Visualizations

Experimental_Workflow_Sputtering cluster_prep Substrate Preparation cluster_dep Sputtering Deposition cluster_char Film Characterization sub_clean Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_dry N2 Drying sub_clean->sub_dry load_sub Load Substrate sub_dry->load_sub pump_down Pump to Base Pressure (<5e-6 Torr) load_sub->pump_down ar_gas Introduce Ar Gas (5 mTorr) pump_down->ar_gas pre_sputter Pre-sputter Target (5 min) ar_gas->pre_sputter deposition Deposit NiSb Film (100W, 200°C) pre_sputter->deposition cool_down Cool Down in Vacuum deposition->cool_down xrd XRD (Structural) cool_down->xrd sem_afm SEM/AFM (Morphological) cool_down->sem_afm hall Hall Effect (Electrical) cool_down->hall

Experimental Workflow for NiSb Sputtering and Characterization.

Hall_Sensor_Fabrication start Start: Insulating Substrate dep_nisb 1. Deposit NiSb Thin Film start->dep_nisb photolith_1 2. Photolithography for Hall Bar dep_nisb->photolith_1 etch_nisb 3. Etch NiSb photolith_1->etch_nisb photolith_2 4. Photolithography for Contacts etch_nisb->photolith_2 dep_contacts 5. Deposit Cr/Au Contacts photolith_2->dep_contacts liftoff 6. Lift-off dep_contacts->liftoff anneal 7. Annealing liftoff->anneal end Finished Hall Sensor anneal->end

Fabrication Workflow for a NiSb Hall Effect Sensor.

TFT_Fabrication_Process start Start: Glass Substrate dep_gate 1. Deposit & Pattern Gate (Cr) start->dep_gate dep_dielectric 2. Deposit Gate Dielectric (SiO2) dep_gate->dep_dielectric dep_nisb 3. Deposit NiSb Channel dep_dielectric->dep_nisb pattern_channel 4. Pattern NiSb Channel dep_nisb->pattern_channel dep_sd 5. Deposit & Pattern S/D (Cr/Au) pattern_channel->dep_sd passivation 6. Deposit Passivation Layer (SiO2) dep_sd->passivation end Finished TFT Device passivation->end

Fabrication Process for a NiSb Thin-Film Transistor.

Post-Deposition Annealing

Post-deposition annealing is a crucial step to improve the crystallinity and electrical properties of NiSb thin films. The annealing parameters, such as temperature and time, significantly influence the final film characteristics.[13]

Table 4: Effects of Annealing on NiS Thin Films (as an illustrative example for NiSb) [13]

Annealing Time (hours) at 300°CAverage Crystallite Size (nm)Dislocation Density (lines/m²)Micro-stress (ε x 10⁻³)
018.52.92 x 10¹⁵1.83
122.12.05 x 10¹⁵1.53
225.81.50 x 10¹⁵1.31
328.41.24 x 10¹⁵1.19

Note: This data for NiS suggests that annealing generally increases crystallite size while reducing defects like dislocations and micro-stress. Similar trends are expected for NiSb, but specific optimal conditions need to be determined experimentally.

Conclusion

The deposition of high-quality NiSb thin films is achievable through various techniques, with each method offering distinct advantages. The protocols and data presented in this document provide a foundation for researchers to develop and optimize NiSb thin films for electronic applications. Further investigation and fine-tuning of the deposition and processing parameters are essential to realize the full potential of NiSb in next-generation electronic devices.

References

Application Notes and Protocols: Breithauptite (NiSb) as a Precursor for Thermoelectric Materials

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Breithauptite, a naturally occurring nickel antimonide mineral with the chemical formula NiSb, has garnered significant interest as a precursor and component in the development of advanced thermoelectric materials. Its unique electronic and structural properties make it a valuable constituent in enhancing the performance of thermoelectric systems, such as skutterudites and half-Heusler alloys. This document provides detailed application notes and experimental protocols for the synthesis and characterization of thermoelectric materials incorporating this compound.

The primary strategies for utilizing this compound in thermoelectric materials involve its incorporation as a secondary phase, as nanoparticles, or as a dopant. These approaches aim to optimize the thermoelectric figure of merit (ZT), which is a key parameter for the efficiency of a thermoelectric material. The ZT is defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity.[1] this compound plays a crucial role in tuning these parameters to achieve higher ZT values.

Data Presentation: Thermoelectric Properties of NiSb-Containing Materials

The following tables summarize the quantitative data on the thermoelectric properties of various material systems where this compound (NiSb) is used as a precursor or component.

Table 1: Thermoelectric Properties of NiSb-Containing Half-Heusler Alloys

Material CompositionSynthesis MethodTemperature (K)Seebeck Coefficient (μV/K)Electrical Conductivity (S/cm)Thermal Conductivity (W/mK)Figure of Merit (ZT)Reference
Mg₀.₅₅Ti₀.₄₅NiSbArc Melting + Annealing973---0.36[2][3]
Mg₀.₃₅Ti₀.₆₅NiSbArc Melting + Annealing873---0.40[2][3]
Mg₀.₅₅Ti₀.₄₅Ni₀.₉₅Cu₀.₀₅SbArc Melting + Annealing873---0.48[2]
Mg₀.₃₅Ti₀.₆₅Ni₀.₉₅Co₀.₀₅SbArc Melting + Annealing773---0.52[2]
(TiNiSn)₀.₉₅ + (MnNiSb)₀.₀₅Spark Plasma Sintering750~150~3300--[4]

Table 2: Thermoelectric Properties of NiSb-Containing Skutterudites

Material CompositionSynthesis MethodTemperature (K)Seebeck Coefficient (μV/K)Electrical Resistivity (μΩm)Thermal Conductivity (W/mK)Figure of Merit (ZT)Reference
Co₀.₉₆Ni₀.₀₄Sb₃Mechanical Alloying + SPS553--2.01.72[2]
Dy₀.₄Co₃.₂Ni₀.₈Sb₁₂-773--0.3-[5]
CeᵧFe₄₋ₓNiₓSb₁₂Arc Melting + Annealing>600Increased with NiDecreased with NiIncreased with NiHigher than CeFeSb[4]
CoSb₃ with NiSb dispersionMechanical Grinding + Hot Pressing~600~-300-Reduced-[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the synthesis of thermoelectric materials using this compound as a precursor.

Protocol 1: Microwave-Assisted Synthesis of NiSb/NiSe Nanomaterials

This protocol describes a rapid, one-step microwave-assisted method for the synthesis of NiSb/NiSe nanomaterials directly on a nickel foam substrate.[7]

Materials:

  • Nickel chloride powder (13 mg)

  • Antimony chloride powder (3 mg)

  • Selenium powder (15 mg)

  • Potassium hydroxide (KOH), 6 M solution (300 μL)

  • Ethylenediamine (C₂H₈N₂) (2 mL)

  • Ethylene glycol ((CH₂OH)₂) (1 mL)

  • Nickel foam (NF)

  • Deionized water

  • Anhydrous ethanol

Equipment:

  • Microwave oven

  • Heat-resistant crucible (10 mL)

  • Magnetic stirrer

  • Ultrasonic bath

  • Drying oven

Procedure:

  • In a beaker, dissolve 13 mg of nickel chloride powder, 3 mg of antimony chloride powder, and 15 mg of selenium powder in a mixture of 2 mL of ethylenediamine and 1 mL of ethylene glycol.

  • Add 300 μL of 6 M potassium hydroxide solution to the mixture and stir until all powders are dissolved.

  • Immerse a piece of nickel foam into the solution and sonicate for 15 minutes to ensure complete wetting of the foam.

  • Transfer the nickel foam immersed in the solution to a 10 mL heat-resistant crucible.

  • Place the crucible in a microwave oven and heat at a specific power and time (e.g., 700W for 120s, optimization may be required).

  • After the microwave treatment, carefully remove the nickel foam and wash it thoroughly with deionized water and anhydrous ethanol to remove any unreacted precursors and byproducts.

  • Dry the coated nickel foam in an oven at 80 °C for 12 hours.

  • The loading mass of the active material can be determined by the mass difference of the nickel foam before and after the reaction.

Protocol 2: Solvothermal Synthesis of NiSb Nanoparticles

This protocol details the solvothermal synthesis of NiSb nanoparticles, which can be used as inclusions in a thermoelectric matrix.

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Antimony(III) chloride (SbCl₃)

  • Sodium borohydride (NaBH₄) or another suitable reducing agent

  • Ethanol (absolute)

  • Teflon-lined stainless steel autoclave (40 mL)

Equipment:

  • Magnetic stirrer

  • Drying oven

  • Centrifuge

Procedure:

  • In a typical synthesis, dissolve stoichiometric amounts of NiCl₂·6H₂O and SbCl₃ (1:1 molar ratio) in absolute ethanol inside the Teflon liner of the autoclave. The total volume should fill approximately 80% of the liner's capacity.

  • Slowly add an excess amount of a reducing agent, such as NaBH₄, to the solution while stirring.

  • Stir the mixture for 15 minutes to ensure homogeneity.

  • Seal the Teflon liner inside the stainless steel autoclave.

  • Place the autoclave in an oven and heat it to a specific temperature (e.g., 180-240 °C) for a designated period (e.g., 24-72 hours). The reaction conditions can be tuned to control the particle size and crystallinity.

  • After the reaction, allow the autoclave to cool down to room temperature naturally.

  • Collect the black precipitate by centrifugation.

  • Wash the product several times with absolute ethanol to remove any unreacted precursors and byproducts.

  • Dry the final NiSb nanoparticle powder in a vacuum oven at 60 °C overnight.

Protocol 3: Mechanical Alloying and Spark Plasma Sintering (SPS) of Bulk NiSb-Containing Composites

This protocol provides a general procedure for the fabrication of dense, bulk thermoelectric composites containing NiSb, such as CoSb₃-NiSb.

Materials:

  • High-purity elemental powders of Cobalt (Co), Antimony (Sb), and Nickel (Ni) or pre-synthesized CoSb₃ and NiSb powders.

  • Tungsten carbide or hardened steel milling vials and balls.

Equipment:

  • High-energy planetary ball mill

  • Glovebox with an inert atmosphere (e.g., Argon)

  • Spark Plasma Sintering (SPS) system

  • Graphite die and punches

Procedure: Part A: Mechanical Alloying

  • Inside an argon-filled glovebox, weigh the starting powders in the desired stoichiometric ratio (e.g., for Co₁₋ₓNiₓSb₃ or (CoSb₃)₁₋ᵧ(NiSb)ᵧ).

  • Load the powder mixture and milling balls into the milling vial. A typical ball-to-powder weight ratio is 10:1 to 20:1.

  • Seal the vial inside the glovebox to maintain an inert atmosphere.

  • Perform mechanical alloying using a high-energy ball mill. Milling parameters such as speed (e.g., 300-400 rpm) and time (e.g., 10-50 hours) need to be optimized for the specific material system to achieve a homogeneous, nanocrystalline powder.

Part B: Spark Plasma Sintering

  • Transfer the mechanically alloyed powder into a graphite die inside the glovebox.

  • Load the die assembly into the SPS chamber.

  • Evacuate the chamber and then backfill with an inert gas like Argon.

  • Apply a uniaxial pressure (e.g., 50-100 MPa).

  • Heat the sample to the desired sintering temperature (e.g., 773-853 K for skutterudites) using a pulsed DC current. The heating rate is typically high (e.g., 100 K/min).

  • Hold the sample at the sintering temperature for a short duration (e.g., 5-10 minutes) to achieve high densification.

  • Cool the sample down to room temperature.

  • Eject the densified pellet from the die. The pellet is then ready for cutting and characterization of its thermoelectric properties.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the use of this compound in thermoelectric materials.

experimental_workflow cluster_synthesis Synthesis of NiSb-Containing Materials cluster_fabrication Bulk Material Fabrication cluster_characterization Characterization cluster_precursors Precursors solvothermal Solvothermal Synthesis (NiSb Nanoparticles) sps Spark Plasma Sintering solvothermal->sps microwave Microwave Synthesis (NiSb/NiSe Films) structural Structural Analysis (XRD, SEM, TEM) microwave->structural mechanical_alloying Mechanical Alloying (Bulk Powder) mechanical_alloying->sps sps->structural thermoelectric Thermoelectric Properties (S, σ, κ, ZT) sps->thermoelectric structural->thermoelectric Ni_precursor Ni Precursor Ni_precursor->solvothermal Ni_precursor->microwave Ni_precursor->mechanical_alloying Sb_precursor Sb Precursor Sb_precursor->solvothermal Sb_precursor->microwave Sb_precursor->mechanical_alloying

Caption: Experimental workflow for the synthesis and characterization of NiSb-containing thermoelectric materials.

phonon_scattering cluster_matrix Thermoelectric Matrix (e.g., CoSb₃) cluster_inclusion NiSb Nanoinclusion matrix Crystalline Matrix nisb NiSb Nanoparticle matrix->nisb Scattering at Interface phonon_sink Cold Sink matrix->phonon_sink Reduced Thermal Conductivity (κ) nisb->matrix Scattering phonon_source Heat Source (Phonons) phonon_source->matrix Phonon Propagation electron_flow Electron Flow note NiSb nanoinclusions act as phonon scattering centers, reducing lattice thermal conductivity while maintaining good electrical conductivity.

Caption: Role of NiSb nanoinclusions in enhancing thermoelectric performance through phonon scattering.

References

Electrochemical properties of NiSb electrodes for water splitting

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Electrochemical Properties of NiSb Electrodes for Water Splitting

Audience: Researchers, scientists, and professionals in the fields of materials science, electrochemistry, and renewable energy.

Abstract: The production of green hydrogen through electrochemical water splitting is a cornerstone of future sustainable energy systems. This process is critically dependent on the development of efficient, stable, and cost-effective electrocatalysts for the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). Nickel antimonide (NiSb) has emerged as a promising non-noble-metal-based catalyst due to its unique electronic structure, high intrinsic activity, and stability, particularly in alkaline media. This document provides a summary of the electrochemical properties of NiSb electrodes, detailed protocols for their synthesis and evaluation, and a workflow for their characterization.

Electrochemical Performance of NiSb Electrocatalysts

NiSb-based materials have demonstrated significant activity for both HER and OER, positioning them as potential bifunctional catalysts for overall water splitting. The synergistic effect between nickel and antimony is believed to optimize the adsorption energies of reaction intermediates, thereby enhancing catalytic performance.[1] The performance metrics are highly dependent on the synthesis method, morphology, and the operating electrolyte (acidic vs. alkaline).

Table 1: Summary of Quantitative Performance Data for NiSb Electrodes

ReactionCatalyst/MethodElectrolyteOverpotential at 10 mA/cm² (mV)Overpotential at 50 mA/cm² (mV)StabilityReference
HER Ni-Sb Nanostructure / One-step ElectrodepositionAlkaline Medium158-Stable for 60,000 s at 100 mA/cm²[1]
OER Ni-Sb Nanostructure / One-step ElectrodepositionAlkaline Medium367-Stable for 60,000 s at 100 mA/cm²[1]
HER NiSb Nanoparticles / Solution-based Hot-injectionAcidic Electrolytes437531Exhibits excellent HER stability[1][2]

Note: Performance characteristics can vary significantly based on the catalyst's specific morphology, substrate, and testing conditions.

Experimental Protocols

This section outlines the detailed methodologies for the synthesis, characterization, and electrochemical evaluation of NiSb electrodes.

Protocol for NiSb Electrode Synthesis via Electrodeposition

Electrodeposition is a scalable, binder-free method for fabricating catalyst-coated electrodes.[1][3] This protocol describes a one-step process to create a nanostructured Ni-Sb catalyst on a conductive substrate like nickel foam (NF) or carbon paper.

Materials and Equipment:

  • Substrate: Nickel Foam (NF), cleaned by sonication sequentially in acetone, ethanol, and deionized (DI) water.

  • Electrolyte Bath: An organic solution (e.g., ethylene glycol) containing nickel(II) chloride (NiCl₂·6H₂O) and antimony(III) chloride (SbCl₃) precursors.

  • Electrochemical Cell: A standard three-electrode setup with the cleaned NF as the working electrode, a platinum sheet as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • Power Source: Potentiostat/Galvanostat.

Procedure:

  • Electrolyte Preparation: Dissolve appropriate molar concentrations of NiCl₂·6H₂O and SbCl₃ in the organic solvent. The ratio of Ni:Sb in the solution will influence the stoichiometry of the final deposit.

  • Cell Assembly: Assemble the three-electrode cell, ensuring the working electrode is fully immersed in the electrolyte bath.

  • Electrodeposition: Apply a constant potential or current density for a specified duration (e.g., -1.0 V vs. SCE for 1800 seconds). The deposition parameters should be optimized to achieve the desired morphology and composition.

  • Post-Treatment: After deposition, gently rinse the fabricated Ni-Sb/NF electrode with ethanol and DI water to remove residual electrolyte.

  • Drying: Dry the electrode in a vacuum oven at 60°C for at least 6 hours before characterization and testing.

Protocol for Material Characterization

1. Structural Analysis (X-Ray Diffraction - XRD):

  • Purpose: To identify the crystalline phase and structure of the synthesized NiSb material.
  • Procedure: Mount the prepared electrode onto the XRD sample holder. Perform a scan over a 2θ range (e.g., 20° to 80°) using a Cu Kα radiation source. Compare the resulting diffraction pattern with standard patterns (e.g., JCPDS cards) to confirm the hexagonal phase of NiSb.[1]

2. Morphological and Compositional Analysis (SEM/EDX):

  • Purpose: To visualize the surface morphology, nanostructure, and elemental composition of the catalyst.
  • Procedure:
  • SEM: Mount a small piece of the electrode on an SEM stub using carbon tape. Sputter-coat with a thin layer of gold or carbon if the sample is not sufficiently conductive. Acquire images at various magnifications to observe the nanostructure.
  • EDX: During SEM analysis, use the Energy-Dispersive X-ray Spectroscopy detector to perform elemental mapping and quantitative analysis to confirm the presence and distribution of Ni and Sb.

Protocol for Electrochemical Evaluation

Equipment and Setup:

  • A standard three-electrode electrochemical cell.

  • Working Electrode: The synthesized NiSb electrode.

  • Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

  • Counter Electrode: Platinum foil or graphite rod.

  • Electrolyte: 1.0 M KOH for alkaline conditions or 0.5 M H₂SO₄ for acidic conditions.[1]

  • Potentiostat/Galvanostat.

Procedure:

  • Electrolyte Preparation: Prepare the electrolyte solution and purge with high-purity N₂ or H₂ gas for at least 30 minutes to remove dissolved oxygen.

  • Potential Calibration: All measured potentials should be converted to the Reversible Hydrogen Electrode (RHE) scale using the Nernst equation: E(RHE) = E(Ref) + 0.059 × pH + E°(Ref).

  • Linear Sweep Voltammetry (LSV) for HER/OER Activity:

    • Scan the potential at a slow rate (e.g., 5 mV/s) in the cathodic direction for HER or the anodic direction for OER.

    • The overpotential (η) required to reach a benchmark current density (typically 10 mA/cm²) is determined from the LSV curve.

  • Tafel Analysis:

    • Plot the overpotential (η) versus the logarithm of the current density (log|j|).

    • The linear portion of this "Tafel plot" is fitted to the Tafel equation (η = b × log|j| + a), where 'b' is the Tafel slope. A smaller Tafel slope indicates more favorable reaction kinetics.

  • Electrochemical Impedance Spectroscopy (EIS):

    • Purpose: To analyze the electrode kinetics and charge transfer resistance (Rct).

    • Procedure: Apply a small AC voltage perturbation over a range of frequencies (e.g., 100 kHz to 0.1 Hz) at a specific overpotential. The resulting Nyquist plot can be fitted to an equivalent circuit model to determine Rct. A smaller Rct value signifies faster charge transfer.

  • Stability Test (Chronopotentiometry/Chronoamperometry):

    • Purpose: To evaluate the long-term durability of the catalyst.

    • Procedure: Apply a constant current density (e.g., 10 mA/cm² or 100 mA/cm²) for an extended period (e.g., 24-100 hours) and record the potential over time. A stable potential indicates good catalyst durability.[1]

Visualized Workflows and Mechanisms

Diagrams created using Graphviz help to visualize the experimental process and the underlying electrochemical reactions.

G cluster_prep 1. Electrode Preparation cluster_synthesis 2. Catalyst Synthesis cluster_char 3. Material Characterization cluster_eval 4. Electrochemical Evaluation Precursors NiCl₂ & SbCl₃ Precursors Electrolyte Prepare Electrolyte Solution Precursors->Electrolyte Substrate Substrate Cleaning (e.g., Ni Foam) Substrate->Electrolyte Deposition One-Step Electrodeposition Electrolyte->Deposition XRD XRD (Phase ID) Deposition->XRD Characterize SEM_EDX SEM / EDX (Morphology, Composition) Deposition->SEM_EDX Characterize LSV LSV / Tafel Plot (Activity, Kinetics) Deposition->LSV Test EIS EIS (Charge Transfer) LSV->EIS Chrono Chronopotentiometry (Stability) EIS->Chrono

Caption: Experimental workflow for NiSb electrode synthesis and evaluation.

G Overall Water Splitting on NiSb Electrodes (Alkaline) H2O 2H₂O Cathode NiSb Electrode 2H₂O + 2e⁻ → H₂ + 2OH⁻ H2O->Cathode Reduction H2 H₂ O2 O₂ Cathode->H2 Anode NiSb Electrode 4OH⁻ → O₂ + 2H₂O + 4e⁻ Anode->H2O Regeneration Anode->O2

Caption: Key reactions in alkaline water splitting using NiSb electrodes.

References

Application Notes and Protocols for Breithauptite (NiSb) as a Catalyst in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breithauptite, a naturally occurring nickel antimonide mineral with the chemical formula NiSb, has emerged as a material of interest in catalysis. In synthetic chemistry, nickel-based catalysts are widely utilized for their ability to promote a variety of transformations, including hydrogenation, cross-coupling, and C-H functionalization. The unique electronic and geometric properties of the intermetallic compound NiSb offer potential for high selectivity in specific catalytic applications. The isolation of nickel active sites by antimony atoms can modulate the catalytic activity, leading to enhanced performance in certain reactions compared to pure nickel catalysts.

These application notes provide an overview of the current known uses of this compound-like NiSb materials in organic synthesis, with a focus on detailed experimental protocols for catalyst preparation and reaction execution. The primary well-documented application to date is in the selective hydrogenation of alkynes, a crucial transformation in the synthesis of fine chemicals and polymers. While the broader applications of this compound in organic synthesis are still an emerging field of research, the provided protocols offer a foundational methodology for scientists interested in exploring the catalytic potential of this material.

Application 1: Selective Hydrogenation of Propyne to Propene

The selective semi-hydrogenation of alkynes to alkenes is a fundamental reaction in organic synthesis. NiSb intermetallic catalysts have demonstrated exceptional performance in the selective hydrogenation of propyne to propene, achieving high selectivity at near-complete conversion. This is attributed to the electronic modification of Ni active sites by Sb, which facilitates the desorption of the desired alkene product before it can be further hydrogenated to an alkane.

Quantitative Data Summary

The catalytic performance of a supported NiSb catalyst is summarized below, highlighting its superior selectivity compared to a conventional Ni catalyst under similar conditions.

CatalystPropyne Conversion (%)Propene Selectivity (%)Reaction Conditions
NiSb/support ~100%96% H₂/propyne feed, atmospheric pressure, optimized temperature
Ni/support ~100%Lower (further hydrogenation to propane observed)H₂/propyne feed, atmospheric pressure, optimized temperature
Experimental Protocols

1. Synthesis of Supported NiSb Catalyst from a Layered Double Hydroxide (LDH) Precursor

This protocol describes the synthesis of a supported NiSb catalyst via the co-precipitation of a Ni-containing layered double hydroxide, followed by a reduction and antimonization step.

Materials:

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Magnesium(II) nitrate hexahydrate (Mg(NO₃)₂·6H₂O)

  • Aluminum(III) nitrate nonahydrate (Al(NO₃)₃·9H₂O)

  • Sodium hydroxide (NaOH)

  • Sodium carbonate (Na₂CO₃)

  • Antimony(III) chloride (SbCl₃)

  • Deionized water

  • Ethanol

Procedure:

  • Preparation of the LDH Precursor (Ni-Mg-Al LDH):

    • Prepare an aqueous solution (Solution A) of Ni(NO₃)₂·6H₂O, Mg(NO₃)₂·6H₂O, and Al(NO₃)₃·9H₂O in a desired molar ratio (e.g., Ni:Mg:Al of 1:3:1) in deionized water.

    • Prepare an aqueous solution (Solution B) of NaOH and Na₂CO₃.

    • Slowly add Solution A and Solution B dropwise into a beaker containing deionized water under vigorous stirring, maintaining a constant pH of approximately 10.

    • Age the resulting slurry at 60-80°C for 18-24 hours with continuous stirring.

    • Filter the precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry at 80-100°C overnight.

    • Calcine the dried powder in air at 450-500°C for 4-6 hours to obtain the mixed metal oxide.

  • Reduction and Antimonization:

    • Place the calcined mixed metal oxide in a tube furnace.

    • Reduce the material under a flow of H₂/N₂ (e.g., 10% H₂) at 500-600°C for 4-6 hours to form supported Ni nanoparticles.

    • For antimonization, a vapor deposition method can be employed. Place SbCl₃ powder in a separate heating zone upstream of the reduced catalyst.

    • Heat the SbCl₃ to a temperature sufficient for sublimation (e.g., 150-200°C) while maintaining the catalyst bed at a higher temperature (e.g., 400-500°C) under an inert gas flow (e.g., N₂ or Ar). The Sb vapor will react with the Ni nanoparticles to form the NiSb intermetallic phase. The duration of this step will determine the extent of antimonization.

    • Cool the system to room temperature under an inert atmosphere. The resulting material is the supported NiSb catalyst.

2. Protocol for Selective Propyne Hydrogenation

This protocol outlines the procedure for the gas-phase selective hydrogenation of propyne using the prepared supported NiSb catalyst in a fixed-bed reactor.

Materials and Equipment:

  • Supported NiSb catalyst

  • Fixed-bed flow reactor system with mass flow controllers and a furnace

  • Gas chromatograph (GC) for product analysis

  • Propyne gas (e.g., 1% in a balance of He or N₂)

  • Hydrogen gas (H₂)

  • Inert gas (He or N₂)

Procedure:

  • Catalyst Packing and Activation:

    • Pack a fixed amount of the synthesized NiSb catalyst into the reactor tube.

    • Activate the catalyst in situ by heating to 200-300°C under a flow of H₂ for 1-2 hours to ensure a clean and reduced catalyst surface.

  • Catalytic Reaction:

    • Cool the reactor to the desired reaction temperature (e.g., in the range of 50-150°C).

    • Introduce the reactant gas mixture consisting of propyne, hydrogen, and an inert balance gas at a specific ratio (e.g., H₂/propyne ratio of 2:1 to 10:1) and a defined total flow rate.

    • Maintain the reactor at the set temperature and atmospheric pressure.

  • Product Analysis:

    • Periodically sample the effluent gas stream from the reactor outlet.

    • Analyze the product mixture using a gas chromatograph (GC) equipped with a suitable column (e.g., a packed column or a PLOT column) and detector (e.g., FID or TCD) to determine the conversion of propyne and the selectivity towards propene, propane, and any other byproducts.

  • Data Calculation:

    • Propyne Conversion (%) = ([Propyne]in - [Propyne]out) / [Propyne]in * 100

    • Propene Selectivity (%) = [Propene]out / ([Propene]out + [Propane]out + ...) * 100

Visualizations

Logical Workflow for Catalyst Synthesis and Application

G cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application CoPrecipitation Co-precipitation of Ni-Mg-Al LDH Aging Aging of Slurry CoPrecipitation->Aging WashDry Washing and Drying Aging->WashDry Calcination Calcination to Mixed Oxides WashDry->Calcination Reduction Reduction to Supported Ni NPs Calcination->Reduction Antimonization Vapor Phase Antimonization Reduction->Antimonization Activation In-situ Catalyst Activation (H2 flow) Antimonization->Activation NiSb Catalyst Reaction Propyne Hydrogenation (Fixed-bed Reactor) Activation->Reaction Analysis Product Analysis (GC) Reaction->Analysis

Workflow for NiSb catalyst synthesis and its application in propyne hydrogenation.
Proposed Catalytic Pathway

G Reactants Propyne + H₂ Adsorption Adsorption on NiSb Surface Reactants->Adsorption 1 Intermediate Surface Intermediate Adsorption->Intermediate 2. Hydrogenation Desorption Propene Desorption Intermediate->Desorption 3. Selective Pathway Overhydrogenation Further Hydrogenation Intermediate->Overhydrogenation 4. Non-selective pathway (suppressed by Sb) Product Propene Desorption->Product Byproduct Propane Overhydrogenation->Byproduct

Simplified pathway for selective propyne hydrogenation on a NiSb catalyst.

Application Notes and Protocols for X-ray Diffraction Analysis of Breithauptite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of Breithauptite (NiSb) samples using X-ray diffraction (XRD). This compound, a nickel antimonide mineral, is of interest in various fields, including geology and materials science. XRD is a non-destructive analytical technique that provides information on the crystallographic structure, phase composition, and other structural properties of materials.

Crystallographic Properties of this compound

This compound crystallizes in the hexagonal system and is a member of the Nickeline Group.[1] Its crystal structure is a key identifier. The fundamental properties are summarized below.

PropertyValue
Chemical FormulaNiSb[2]
Crystal SystemHexagonal[3][4]
Space GroupP63/mmc[5]
Lattice Parametersa = 3.946 Å, c = 5.148 Å

X-ray Powder Diffraction Data for this compound

The following table summarizes the expected X-ray powder diffraction peaks for this compound when using Copper Kα (Cu Kα) radiation (λ = 1.5406 Å). The d-spacings and relative intensities are based on published data.[6][7] The 2θ angles have been calculated based on the provided lattice parameters and Bragg's Law. Miller indices (hkl) for the most intense peaks have been included for complete identification.

2θ (°) (Cu Kα)d-spacing (Å)Relative Intensity (%)(hkl)
31.482.84100(101)
43.702.0770(102)
46.181.96570(110)
52.831.73320(200)
57.061.61020(003)
60.181.53330(201)
65.261.41920(112)
85.571.07430(300)

Experimental Protocols

A successful XRD analysis of this compound relies on proper sample preparation and precise instrument operation.

Sample Preparation

The goal of sample preparation is to obtain a fine, homogenous powder with random crystallite orientation to ensure accurate and reproducible XRD data.

  • Grinding:

    • If the this compound sample is a large piece, first break it down into smaller fragments using a hammer or a "Little Smasher".[8]

    • Transfer a small amount (typically 1-2 grams) of the fragments into a mortar and pestle (agate is recommended to avoid contamination).[9]

    • Add a few drops of a grinding liquid such as ethanol or methanol to the mortar.[9] This helps to minimize sample loss and can prevent structural damage during grinding.[9]

    • Grind the sample until it becomes a fine, homogenous powder, ideally with a particle size of less than 10 µm.[10][11] The powder should have a flour-like consistency.[9]

    • For more rigorous quantitative analysis, a mechanical grinder like a McCrone Mill can be used to achieve a very small and uniform particle size.[9]

  • Drying:

    • After grinding, the powdered sample should be thoroughly dried to remove any residual grinding liquid.

    • This can be achieved by placing the sample in a drying oven at a low temperature (e.g., 60-70°C) or in a desiccator until all the liquid has evaporated.[10]

  • Mounting:

    • Carefully load the dried this compound powder into a sample holder.

    • Gently press the powder into the holder using a clean glass slide to create a flat, smooth surface that is flush with the top of the holder.[10] Avoid excessive pressure, which can induce preferred orientation of the crystallites.

    • Ensure the powder is well-packed to provide a sufficient amount of material for analysis.

Instrument Setup and Data Collection

The following are typical starting parameters for collecting a powder XRD pattern of a mineral sample like this compound. These may need to be optimized based on the specific instrument and the nature of the sample.

  • X-ray Diffractometer: A modern powder diffractometer equipped with a copper X-ray source and a detector is suitable.

  • X-ray Source: Copper (Cu) anode, generating Cu Kα radiation (λ = 1.5406 Å).[12]

  • Operating Voltage and Current: Typically 40 kV and 30-40 mA.

  • Goniometer Scan:

    • Scan Range (2θ): 10° to 90° is a common range for initial mineral identification.

    • Step Size: 0.01° to 0.02° 2θ.

    • Scan Speed (or Dwell Time): 1-2 seconds per step.

  • Optics:

    • Divergence Slit: 0.5° or 1°.

    • Receiving Slit: 0.1 mm or 0.2 mm.

    • Soller Slits: Typically used on both the incident and diffracted beam paths to limit axial divergence.

Data Analysis
  • Phase Identification:

    • The primary goal of the analysis is to identify the crystalline phases present in the sample.

    • This is achieved by comparing the experimental XRD pattern (the positions and relative intensities of the diffraction peaks) to a database of known diffraction patterns, such as the Powder Diffraction File (PDF) from the International Centre for Diffraction Data (ICDD).[13]

    • Software is used to search the database and find the best match for the experimental data.

  • Lattice Parameter Refinement:

    • Once this compound is identified as the major phase, the precise lattice parameters (a and c) can be determined by refining the positions of the diffraction peaks.

    • This is often done using a least-squares refinement method.

  • Quantitative Analysis (Optional):

    • If the sample is a mixture of minerals, the relative amounts of each phase can be estimated.

    • Methods such as the Rietveld refinement can be employed for accurate quantitative phase analysis. The Rietveld method involves fitting the entire calculated diffraction pattern of a structural model to the entire experimental pattern.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the XRD analysis of a this compound sample.

XRD_Workflow cluster_prep Sample Preparation cluster_analysis XRD Analysis cluster_data Data Processing cluster_results Results Sample This compound Sample Grinding Grinding to Fine Powder Sample->Grinding Drying Drying of Powder Grinding->Drying Mounting Mounting in Sample Holder Drying->Mounting XRD X-ray Diffractometer Mounting->XRD DataCollection Data Collection XRD->DataCollection RawData Raw XRD Pattern DataCollection->RawData PhaseID Phase Identification RawData->PhaseID LatticeRefinement Lattice Parameter Refinement PhaseID->LatticeRefinement QuantAnalysis Quantitative Analysis (Optional) LatticeRefinement->QuantAnalysis Report Final Report QuantAnalysis->Report

Experimental workflow for XRD analysis of this compound.
Logical Relationship for this compound Identification

This diagram shows the logical flow of how XRD data is used to confirm the identity of a this compound sample.

Breithauptite_Identification cluster_input Experimental Data cluster_processing Data Analysis cluster_reference Reference Data cluster_output Conclusion XRD_Pattern Experimental XRD Pattern (2θ vs. Intensity) Peak_List Peak List (d-spacing, Intensity) XRD_Pattern->Peak_List Database_Search Database Search (e.g., ICDD PDF) Peak_List->Database_Search Pattern_Match Pattern Matching Database_Search->Pattern_Match Identification Identification Confirmed: This compound (NiSb) Pattern_Match->Identification Breithauptite_Ref This compound Reference Pattern (hkl, d-spacing, Intensity) Breithauptite_Ref->Database_Search

Logical flow for the identification of this compound using XRD.

References

Application Notes and Protocols for Rietveld Refinement of Breithauptite (NiSb) Powder Diffraction Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, crystallizes in the hexagonal system.[1][2] Its structure is the archetype of the NiAs-type structure, which is common for many intermetallic compounds.[3] Accurate characterization of the crystal structure of this compound and related materials is crucial for understanding their physical and chemical properties, which is of interest in materials science and potentially in drug development where crystalline phases of active pharmaceutical ingredients and excipients are critical.

Powder X-ray diffraction (PXRD) is a primary technique for identifying and characterizing crystalline materials.[4] When coupled with the Rietveld refinement method, PXRD provides a powerful tool for extracting detailed structural information from a polycrystalline sample.[5][6][7] The Rietveld method is a full-pattern fitting technique that refines a theoretical crystallographic model against observed powder diffraction data.[5][6][7] This allows for the precise determination of lattice parameters, atomic positions, site occupancies, and other structural details.

These application notes provide a detailed protocol for the collection of high-quality powder diffraction data for this compound and the subsequent Rietveld refinement to obtain accurate crystallographic parameters.

Experimental Protocols

Sample Preparation for Powder X-ray Diffraction

Proper sample preparation is critical for obtaining high-quality diffraction data suitable for Rietveld refinement. The goal is to have a fine, homogeneous powder with random crystallite orientation to minimize preferred orientation effects.

Materials:

  • This compound mineral sample or synthesized NiSb powder

  • Mortar and pestle (agate is recommended to avoid contamination)

  • Sieve with a fine mesh (e.g., <45 µm)

  • Ethanol or isopropanol

  • Low-background sample holder (e.g., zero-diffraction silicon wafer)

  • Spatula and glass slide

Protocol:

  • Sample Comminution: If starting with a larger crystalline sample, first crush it into smaller fragments.

  • Grinding: Place a small amount of the this compound sample into an agate mortar. Add a few drops of ethanol or isopropanol to act as a lubricant and to minimize sample loss and potential structural damage during grinding. Grind the sample until it becomes a fine, talc-like powder. The ideal particle size for powder diffraction is typically in the micrometer range.

  • Sieving: Pass the ground powder through a fine-mesh sieve to ensure a uniform particle size distribution.

  • Sample Mounting:

    • Carefully fill the cavity of a low-background sample holder with the this compound powder.

    • Use a spatula to gently pack the powder.

    • Use the edge of a glass slide to press the powder down and create a flat, smooth surface that is flush with the sample holder's surface. Avoid excessive pressure, which can induce preferred orientation.

    • For very small sample amounts, a thin layer can be prepared on a zero-background substrate.

Powder X-ray Diffraction Data Collection

The quality of the diffraction data directly impacts the reliability of the Rietveld refinement. High-resolution data with good counting statistics and a low background are essential.

Instrumentation:

  • A modern powder diffractometer equipped with a Bragg-Brentano or Debye-Scherrer geometry.

  • Commonly used X-ray sources are Cu Kα (λ ≈ 1.54 Å) or Co Kα radiation. A monochromator is recommended to remove Kβ radiation.

  • A high-resolution detector, such as a position-sensitive detector or a scintillation counter.

Data Collection Parameters (Typical):

  • Radiation: Cu Kα (λ = 1.5406 Å)

  • Scan Type: Continuous scan

  • 2θ Range: 10° to 120°

  • Step Size: 0.01° to 0.02° 2θ

  • Counting Time per Step: 1 to 10 seconds (or longer for better statistics)

  • Sample Rotation: If available, sample rotation should be used to improve crystallite statistics and reduce preferred orientation effects.

Rietveld Refinement Protocol

The Rietveld refinement is performed using specialized software (e.g., GSAS-II, FullProf, TOPAS). The following is a general workflow.

1. Initial Model:

  • Crystal Structure: Start with the known crystal structure of this compound (NiSb).

    • Space Group: P6₃/mmc (No. 194)[2][8]

    • Lattice Parameters (approximate): a ≈ 3.95 Å, c ≈ 5.15 Å[2][8]

    • Atomic Positions (Wyckoff positions):

      • Ni at 2a: (0, 0, 0)

      • Sb at 2c: (1/3, 2/3, 1/4)

2. Refinement Strategy: The refinement process is iterative, with parameters being refined in a sequential manner to ensure a stable convergence.

  • Scale Factor and Background: Begin by refining the overall scale factor and the background parameters. The background can be modeled using a polynomial function or other suitable functions.

  • Lattice Parameters and Zero-Shift Error: Once the background is well-fitted, refine the lattice parameters (a and c) and the instrument zero-shift error.

  • Peak Profile Parameters: Refine the parameters that describe the peak shape. The pseudo-Voigt function is commonly used, which is a convolution of Gaussian and Lorentzian functions. These parameters account for instrumental broadening and sample-related effects like crystallite size and microstrain.

  • Atomic Positions: For this compound, the atomic positions are fixed by the space group symmetry and do not need to be refined.

  • Isotropic Displacement Parameters (Biso): Refine the isotropic displacement parameters for Ni and Sb. These parameters account for the thermal vibrations of the atoms.

  • Preferred Orientation: If there is evidence of preferred orientation (e.g., systematic intensity mismatches for certain (hkl) planes), a preferred orientation correction (e.g., using the March-Dollase model) should be applied and refined.

  • Final Refinement: In the final stages, all relevant parameters can be refined simultaneously until the fit converges and the R-factors are minimized.

3. Assessment of Refinement Quality: The quality of the Rietveld refinement is assessed using several agreement factors (R-factors):

  • Rwp (Weighted Profile R-factor): The most important R-factor, as it is statistically the most meaningful.

  • Rp (Profile R-factor): The unweighted profile R-factor.

  • GOF (Goodness of Fit) or χ² (Chi-squared): Should approach a value of 1 for a good fit.

  • Visual Inspection: A visual comparison of the observed and calculated diffraction patterns, along with the difference plot, is essential to identify any systematic misfits.

Data Presentation

The quantitative results from the Rietveld refinement should be summarized in clear and concise tables. The following tables present representative data for the Rietveld refinement of a synthetic high-entropy antimonide with a NiAs-type structure, which is isostructural with this compound, as a practical example.[1]

Table 1: Crystallographic and Refinement Data

ParameterValue
Chemical Formula(Ru,Rh,Pd,Ir)₀.₈Pt₀.₂Sb
Crystal SystemHexagonal
Space GroupP6₃/mmc (No. 194)
RadiationSynchrotron
2θ Range (°)5 - 80
Refined Lattice Parameters
a (Å)4.0022(1)
c (Å)5.5672(1)
Volume (ų)77.227(3)
Agreement Factors
Rwp (%)Value not reported
Rp (%)Value not reported
GOF (χ²)Value not reported

Note: Specific agreement factors were not provided in the reference for this particular refinement, but are essential parameters to report in a full analysis.

Table 2: Refined Atomic Coordinates and Isotropic Displacement Parameters

AtomWyckoff PositionxyzBiso (Ų)Occupancy
M*2a000Value not refined1
Sb2c1/32/31/4Value not refined1

M represents a mixed occupancy of Ru, Rh, Pd, Ir, and Pt. Note: In this specific high-entropy alloy example, the displacement parameters were not refined. For a standard this compound refinement, these would be important values to determine.

Visualization

Rietveld Refinement Workflow

The logical flow of a Rietveld refinement can be visualized as follows:

Rietveld_Workflow cluster_Refinement Refinement Cycle (Least-Squares Minimization) cluster_Output Analysis & Output Observed_Data Observed PXRD Data (Intensity vs. 2θ) Refine_Scale 1. Refine Scale Factor & Background Observed_Data->Refine_Scale Initial_Model Initial Structural Model (Space Group, Lattice Params, Atomic Coords) Initial_Model->Refine_Scale Refine_Cell 2. Refine Lattice Parameters & Zero-Shift Refine_Scale->Refine_Cell Refine_Profile 3. Refine Peak Profile (Shape & Width) Refine_Cell->Refine_Profile Refine_Atoms 4. Refine Atomic Parameters (Biso, Occupancy) Refine_Profile->Refine_Atoms Refine_PO 5. Refine Preferred Orientation (if needed) Refine_Atoms->Refine_PO Calculated_Pattern Calculated Pattern Refine_PO->Calculated_Pattern Compare Difference_Plot Difference Plot (Observed - Calculated) Calculated_Pattern->Difference_Plot Agreement_Factors Agreement Factors (Rwp, GOF) Difference_Plot->Agreement_Factors Refined_Parameters Refined Structural Parameters Agreement_Factors->Refined_Parameters

Caption: Workflow for Rietveld refinement of powder diffraction data.

Conclusion

The Rietveld refinement of powder X-ray diffraction data is an indispensable method for the detailed structural characterization of crystalline materials like this compound. By following rigorous sample preparation and data collection protocols, and employing a systematic refinement strategy, it is possible to obtain highly accurate and precise crystallographic data. This information is fundamental for materials science research and can be of significant value in pharmaceutical development where the precise solid-state form of a compound is critical.

References

Application Notes and Protocols: Raman Spectroscopy for Breithauptite Phase Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Breithauptite, a nickel antimonide mineral with the chemical formula NiSb, is of interest in various geological and material science contexts.[1][2][3] It crystallizes in the hexagonal system and is typically found in hydrothermal veins associated with cobalt-nickel-silver ores.[1][2] Accurate and rapid identification of this compound is crucial for mineral exploration, process control in metallurgical operations, and for fundamental studies of its physical and chemical properties. Raman spectroscopy offers a non-destructive and highly specific method for the phase identification of minerals, providing a unique vibrational fingerprint.[4][5][6] This application note provides a detailed protocol for the identification of the this compound phase using Raman spectroscopy.

Principle of Raman Spectroscopy for Mineral Identification

Raman spectroscopy is a vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser source.[4][7] When the laser light interacts with a material, a small fraction of the scattered light is shifted in energy. This energy shift corresponds to the vibrational modes of the molecules and the crystal lattice of the material. The resulting Raman spectrum, a plot of intensity versus the Raman shift (typically in wavenumbers, cm⁻¹), provides a distinct fingerprint for a specific mineral phase, allowing for its unambiguous identification.[4][8]

Experimental Protocol

This section details the methodology for acquiring Raman spectra from potential this compound samples.

1. Sample Preparation:

  • Solid, Bulk Samples: For macroscopic crystalline or massive this compound samples, no special preparation is required. The sample can be directly placed on the microscope stage. Ensure the surface to be analyzed is clean and free of contaminants.

  • Polished Sections: For micro-analysis or identification of this compound within a mineral assemblage, a polished thin section or epoxy mount is ideal. This provides a flat surface for optimal focusing and signal collection.

  • Powdered Samples: If the sample is in powdered form, a small amount can be pressed onto a glass slide or into a shallow well on a sample holder.

2. Instrumentation and Data Acquisition:

A standard confocal Raman microscope equipped with the following components is recommended:

  • Laser Source: A 532 nm or 785 nm solid-state laser is suitable. The choice of laser wavelength may depend on the sample's fluorescence characteristics. A lower-energy laser (e.g., 785 nm) can help mitigate fluorescence in some cases.

  • Microscope: A research-grade optical microscope with a selection of objectives (e.g., 10x, 50x, 100x) is necessary for sample visualization and laser focusing.

  • Spectrometer: A high-resolution spectrometer with a cooled CCD detector is required to disperse and detect the Raman scattered light.

  • Data Acquisition Parameters: The following parameters should be optimized for the specific instrument and sample:

    • Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to avoid sample damage or laser-induced phase transitions. A starting point of 1-10 mW at the sample is recommended.

    • Acquisition Time: Typically ranges from a few seconds to several minutes, depending on the scattering efficiency of the sample.

    • Accumulations: Co-adding multiple spectra (e.g., 3-5 accumulations) can improve the signal-to-noise ratio.

    • Spectral Range: A range of 100 to 1000 cm⁻¹ is generally sufficient to cover the characteristic Raman peaks of inorganic minerals.

3. Calibration:

The spectrometer should be calibrated before each measurement session using a standard reference material, such as a silicon wafer (with its primary Raman peak at ~520.7 cm⁻¹).

4. Data Analysis:

  • Baseline Correction: A baseline correction should be applied to the raw spectra to remove any background fluorescence.

  • Peak Identification: The positions and relative intensities of the Raman peaks should be determined.

  • Database Matching: The acquired spectrum should be compared with a reference database of mineral Raman spectra for positive identification.

Data Presentation

Raman Shift (cm⁻¹) *Assignment
~190Ni-Sb lattice vibration
~225Ni-Sb lattice vibration

Note: These peak positions are approximate and may vary slightly depending on factors such as sample crystallinity, orientation, and the presence of impurities.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the identification of the this compound phase using Raman spectroscopy.

Raman_Workflow cluster_prep Sample Preparation cluster_analysis Raman Analysis cluster_data Data Processing & Identification Sample This compound Sample Preparation Clean Surface / Prepare Section Sample->Preparation Microscope Place on Microscope Stage Preparation->Microscope Focus Focus Laser on Sample Microscope->Focus Acquire Acquire Raman Spectrum Focus->Acquire Process Baseline Correction & Peak Analysis Acquire->Process Compare Compare with Reference Data Process->Compare Identify Phase Identification: this compound Compare->Identify

Caption: Experimental workflow for this compound phase identification.

Discussion

The identification of this compound using Raman spectroscopy is a straightforward and reliable method. The presence of characteristic peaks in the low-wavenumber region of the spectrum provides a definitive fingerprint for this mineral phase. However, it is crucial to be aware of potential interferences from other co-existing minerals, especially other arsenides and antimonides of nickel and cobalt which are common in the same geological settings.[1] Therefore, a careful comparison with a comprehensive Raman database of minerals is highly recommended.

In cases where a reference spectrum for this compound is not available, computational methods such as Density Functional Theory (DFT) can be employed to calculate the theoretical Raman spectrum of NiSb. This can provide a valuable theoretical reference for comparison with experimental data.

Conclusion

Raman spectroscopy is a powerful, non-destructive technique for the rapid and accurate phase identification of this compound. The detailed protocol and reference data provided in this application note serve as a valuable resource for researchers and professionals in geology, material science, and related fields. The distinct Raman signature of this compound allows for its confident identification, aiding in a variety of scientific and industrial applications.

References

Application Note: Unveiling the Microstructural Landscape of Breithauptite using Scanning Electron Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Breithauptite (NiSb), a metallic nickel antimonide mineral belonging to the nickeline group, is a critical component in various ore deposits, often associated with nickel, cobalt, silver, and arsenic mineralization.[1][2] Understanding its microstructural characteristics, including its relationships with other minerals, chemical composition, and crystallographic orientation, is paramount for optimizing mineral processing and for deciphering the genetic history of ore deposits. This application note provides a comprehensive overview of the application of Scanning Electron Microscopy (SEM) for the detailed microstructural analysis of this compound. It outlines detailed protocols for sample preparation, SEM imaging, Energy-Dispersive X-ray Spectroscopy (EDS) analysis, and Electron Backscatter Diffraction (EBSD) for a thorough characterization of this mineral.

Introduction

Scanning Electron Microscopy (SEM) is an indispensable tool for the characterization of geological materials, offering high-resolution imaging and microanalysis capabilities. When applied to the study of this compound, SEM enables detailed visualization of its microstructure, which can range from discrete grains to complex intergrowths with other ore minerals. Backscattered Electron (BSE) imaging is particularly effective in differentiating this compound from associated phases based on atomic number contrast. Furthermore, the integration of Energy-Dispersive X-ray Spectroscopy (EDS) allows for the precise quantitative determination of its elemental composition, including minor and trace elements that can provide valuable insights into the ore-forming conditions. For a complete understanding of the crystallographic properties, Electron Backscatter Diffraction (EBSD) can be employed to map the crystal orientation and identify grain boundaries.

Key Applications

  • Mineral Liberation Analysis: Determining the degree of interlocking between this compound and other valuable or gangue minerals to optimize grinding and flotation processes.

  • Ore Genesis Studies: Characterizing the textural relationships between this compound and associated minerals to understand the paragenetic sequence and the physicochemical conditions of ore formation.

  • Geometallurgy: Linking the microstructural and compositional characteristics of this compound to its metallurgical performance.

  • Phase Identification: Unambiguously identifying this compound and distinguishing it from other Ni-Sb-As minerals.

Experimental Protocols

Sample Preparation

A high-quality, polished surface is essential for obtaining reliable SEM data, especially for quantitative EDS and EBSD analysis.

Protocol for Polished Section Preparation:

  • Cutting: Section the rock or ore sample containing this compound to a size suitable for mounting using a low-speed diamond saw to minimize deformation.

  • Mounting: Mount the sample in a resin block (e.g., epoxy). For conductive samples, a conductive filler in the resin can be beneficial.

  • Grinding: Perform a series of grinding steps with progressively finer silicon carbide (SiC) papers (e.g., 240, 400, 600, 800, and 1200 grit). Use water as a lubricant and thoroughly clean the sample between each step to prevent contamination.

  • Polishing: Polish the sample using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm) on appropriate polishing cloths.

  • Final Polishing (for EBSD): For EBSD analysis, a final chemo-mechanical polishing step is crucial to remove any remaining surface deformation. Use a colloidal silica suspension (typically 0.05 µm) on a vibratory polisher for several hours.

  • Cleaning: Thoroughly clean the polished section in an ultrasonic bath with deionized water and ethanol to remove any polishing residue.

  • Carbon Coating: To ensure electrical conductivity and prevent charging under the electron beam, apply a thin layer of carbon (approximately 20 nm) to the sample surface using a carbon coater.

SEM Imaging and EDS Analysis

Instrumentation: A field emission scanning electron microscope (FE-SEM) equipped with BSE and secondary electron (SE) detectors, and an EDS system with a silicon drift detector (SDD) is recommended.

Imaging Protocol:

  • Sample Loading: Securely mount the carbon-coated polished section onto an SEM stub using conductive carbon tape or paint.

  • Evacuation: Evacuate the SEM chamber to the required vacuum level.

  • Initial Setup:

    • Set the accelerating voltage to 15-20 kV. This provides a good balance between image resolution and X-ray generation for EDS.

    • Select an appropriate beam current (e.g., 1-10 nA). Higher currents improve the signal-to-noise ratio for EDS but can reduce image resolution.

    • Set the working distance to the optimal value for both imaging and EDS analysis (typically around 10 mm).

  • BSE Imaging: Use the BSE detector to locate this compound grains and observe the microstructural relationships with other minerals. This compound, with a high mean atomic number, will appear bright in BSE images.

  • SE Imaging: Use the SE detector to obtain information on the surface topography of the sample.

EDS Analysis Protocol:

  • Qualitative Analysis: Acquire an EDS spectrum from a this compound grain to identify the constituent elements (primarily Ni and Sb, with possible minor amounts of As, Fe, Co, and S).

  • Quantitative Analysis:

    • Perform a detector calibration using a standard sample (e.g., copper).

    • Acquire EDS spectra for a sufficient duration (e.g., 60-120 seconds live time) to achieve good counting statistics.

    • Use appropriate standards for the elements of interest (e.g., pure Ni and Sb metals, or well-characterized mineral standards).

    • Apply a matrix correction procedure (e.g., ZAF or Phi-Rho-Z) to convert X-ray intensities into elemental weight percentages.

  • Elemental Mapping: Perform X-ray mapping to visualize the spatial distribution of Ni, Sb, and other relevant elements within the microstructure.

EBSD Analysis

Protocol:

  • Sample Tilting: Tilt the sample to approximately 70° towards the EBSD detector.

  • Pattern Acquisition: Acquire an electron backscatter pattern (EBSP) from a point of interest on the this compound grain.

  • Indexing: The EBSD software will automatically index the pattern to determine the crystallographic orientation at that point.

  • Orientation Mapping: Scan the electron beam across a defined area of the sample to generate an orientation map, which reveals the grain structure, boundaries, and any crystallographic preferred orientation.

Data Presentation

Quantitative EDS Analysis of this compound

The following table summarizes the ideal chemical composition of this compound and provides an example of compositional variations observed in natural samples.

ElementIdeal Wt. %[3]Example 1 (Wt. %)Example 2 (Wt. %)
Nickel (Ni)32.5331.830.5
Antimony (Sb)67.4766.264.1
Arsenic (As)-1.54.8
Iron (Fe)-0.30.4
Cobalt (Co)-0.10.1
Total 100.00 99.9 99.9

Example data is illustrative and based on typical compositions found in ore deposits.

SEM Operating Parameters for this compound Analysis
ParameterRecommended RangePurpose
Accelerating Voltage15 - 20 kVOptimal for BSE imaging and X-ray excitation for EDS.
Beam Current1 - 10 nABalances signal-to-noise for EDS with imaging resolution.
Working Distance8 - 12 mmCompromise for good performance of both BSE/SE and EDS detectors.
EDS Acquisition Time60 - 120 sEnsures sufficient X-ray counts for accurate quantification.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the SEM analysis of this compound microstructures.

SEM_Workflow cluster_prep Sample Preparation cluster_analysis SEM Analysis cluster_data Data Interpretation cutting Cutting mounting Mounting cutting->mounting grinding Grinding mounting->grinding polishing Polishing grinding->polishing final_polish Final Polishing (Colloidal Silica) polishing->final_polish coating Carbon Coating final_polish->coating sem_setup SEM Setup (Voltage, Current, WD) coating->sem_setup bse_imaging BSE Imaging sem_setup->bse_imaging eds_qual Qualitative EDS bse_imaging->eds_qual ebsd_analysis EBSD Analysis bse_imaging->ebsd_analysis microstructure Microstructure Characterization bse_imaging->microstructure eds_quant Quantitative EDS eds_qual->eds_quant eds_map Elemental Mapping eds_quant->eds_map composition Compositional Analysis eds_map->composition crystallography Crystallographic Analysis ebsd_analysis->crystallography report Final Report microstructure->report composition->report crystallography->report

SEM Analysis Workflow for this compound.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between sample properties, analytical techniques, and the resulting data.

Logical_Relationships cluster_sample Sample Properties cluster_technique Analytical Techniques cluster_data Derived Data Microstructure Microstructure (Grain Size, Texture, Intergrowths) BSE BSE Imaging Microstructure->BSE Composition Chemical Composition (Major, Minor, Trace Elements) EDS EDS Analysis Composition->EDS Crystallography Crystallography (Orientation, Grain Boundaries) EBSD EBSD Analysis Crystallography->EBSD Textural_Info Textural Information BSE->Textural_Info Quantitative_Comp Quantitative Composition EDS->Quantitative_Comp Orientation_Map Orientation Maps EBSD->Orientation_Map

Relationship between sample properties and SEM techniques.

Conclusion

The application of Scanning Electron Microscopy, coupled with EDS and EBSD, provides a powerful suite of tools for the comprehensive characterization of this compound microstructures. The protocols outlined in this application note offer a robust framework for researchers, scientists, and drug development professionals to obtain high-quality, quantitative data. This detailed microstructural information is crucial for advancing our understanding of ore deposit geology and for the optimization of mineral processing strategies.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Annealing Conditions for NiSb Thin Films

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of annealing conditions for Nickel Antimonide (NiSb) thin films. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing NiSb thin films?

A1: Annealing is a critical post-deposition heat treatment process. For NiSb thin films, its primary purposes are to induce crystallization from an as-deposited amorphous or poorly crystalline state, control phase formation (e.g., NiSb, Ni2Sb), reduce structural defects, and thereby optimize the film's electrical and magnetic properties.[1]

Q2: What are the typical annealing temperatures and times for NiSb thin films?

A2: The optimal annealing temperature and time for NiSb thin films are highly dependent on the deposition method, film thickness, and desired final properties. Generally, temperatures in the range of 200°C to 500°C are explored. Shorter annealing times are typically required at higher temperatures to achieve crystallization. For instance, annealing at 300°C for 1 to 3 hours is a common starting point, by analogy with related nickel-based compounds like NiS.[2]

Q3: What is the effect of the annealing atmosphere on NiSb thin films?

A3: The annealing atmosphere plays a crucial role in preventing oxidation and controlling stoichiometry. Annealing is typically performed in a vacuum or an inert atmosphere, such as argon (Ar) or nitrogen (N₂).[3] A vacuum environment can be more effective at removing trapped gases and volatile species from the film.[4] An inert atmosphere like argon helps prevent oxidation and can be more accessible than a high-vacuum setup.[3][4]

Q4: How does annealing affect the crystallinity and morphology of NiSb thin films?

A4: Annealing provides the thermal energy for atomic rearrangement, leading to the formation and growth of crystalline grains. As the annealing temperature or time increases, the crystallinity generally improves, and the grain size tends to increase. This can be observed through techniques like X-ray Diffraction (XRD), where sharper and more intense diffraction peaks indicate better crystallinity, and Scanning Electron Microscopy (SEM) or Atomic Force Microscopy (AFM) for visualizing grain growth and changes in surface morphology.[2][5][6][7]

Q5: What are the expected changes in electrical and magnetic properties of NiSb thin films after annealing?

A5: Annealing significantly influences the electrical and magnetic properties of NiSb thin films. Typically, the electrical resistivity decreases as the film transitions from an amorphous to a more ordered crystalline state due to reduced electron scattering at grain boundaries and defects.[8] The magnetic properties, such as coercivity and saturation magnetization, are also highly dependent on the crystalline phase and microstructure achieved after annealing. For example, the transformation from an amorphous to a crystalline phase can lead to significant changes in the magnetic hysteresis loop.[9]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions Relevant Characterization
Film Cracking or Delamination 1. High internal stress in the as-deposited film. 2. Large thermal expansion mismatch between the NiSb film and the substrate. 3. Too rapid heating or cooling rates during annealing.1. Optimize deposition parameters to reduce initial stress. 2. Select a substrate with a closer thermal expansion coefficient to NiSb. 3. Decrease the ramp-up and cool-down rates of the annealing furnace.Optical Microscopy, SEM
Poor Crystallinity or Amorphous Film 1. Annealing temperature is too low. 2. Annealing time is too short.1. Systematically increase the annealing temperature in increments (e.g., 50°C). 2. Increase the annealing duration at a fixed temperature.XRD[10]
Formation of Undesired Phases 1. Incorrect annealing temperature or time, leading to the formation of other Ni-Sb phases (e.g., Ni2Sb instead of NiSb). 2. Non-stoichiometric as-deposited film. 3. Reaction with residual gases in the annealing chamber.1. Consult the Ni-Sb phase diagram to select a temperature range that favors the desired phase. 2. Verify the stoichiometry of the as-deposited film using techniques like Energy Dispersive X-ray Spectroscopy (EDS). 3. Ensure a high vacuum or a continuous flow of high-purity inert gas during annealing.XRD, EDS
High Electrical Resistivity 1. Incomplete crystallization. 2. Presence of impurities or oxide layers. 3. High density of grain boundaries and defects.1. Increase annealing temperature or time to improve crystallinity. 2. Ensure a clean deposition and annealing environment to minimize contamination. 3. Optimize annealing conditions to promote grain growth.Four-Point Probe Measurement, Hall Effect Measurement
Inconsistent Magnetic Properties 1. Inhomogeneous phase distribution. 2. Variation in grain size and orientation. 3. Presence of magnetic impurities.1. Ensure uniform heating of the sample during annealing. 2. Optimize deposition and annealing parameters for controlled microstructure. 3. Use high-purity source materials and maintain a clean processing environment.Vibrating Sample Magnetometer (VSM), Magneto-Optical Kerr Effect (MOKE)

Quantitative Data Summary

The following tables summarize typical experimental parameters and resulting properties for the annealing of nickel-based thin films. Note that specific values for NiSb may vary, and these tables should be used as a starting guide.

Table 1: Typical Annealing Parameters

ParameterValueNotes
Annealing Temperature 200 - 500 °COptimal temperature depends on the desired phase and crystallinity.
Annealing Time 30 - 180 minutesLonger times are generally needed at lower temperatures.[2]
Atmosphere Vacuum (<10-5 Torr) or Inert Gas (Ar, N₂)To prevent oxidation.[3]
Heating/Cooling Rate 1 - 10 °C/minSlower rates can help to reduce thermal stress.

Table 2: Effect of Annealing on Film Properties (General Trends)

PropertyTrend with Increasing Annealing Temperature/TimeTypical Characterization Technique
Crystallinity IncreasesXRD
Grain Size IncreasesSEM, AFM, XRD (Scherrer analysis)
Surface Roughness Can increase or decrease depending on the specific conditionsAFM, SEM
Electrical Resistivity DecreasesFour-Point Probe
Coercivity (Magnetic) Varies depending on phase and microstructureVSM, MOKE
Saturation Magnetization Varies depending on phase and microstructureVSM, MOKE

Experimental Protocols

Detailed Methodology for Deposition and Annealing of NiSb Thin Films

This protocol outlines a general procedure for the fabrication of NiSb thin films by DC magnetron sputtering followed by thermal annealing.

1. Substrate Preparation:

  • Substrate Selection: Common substrates include Si/SiO₂, glass, or other substrates suitable for the intended application.

  • Cleaning: Thoroughly clean the substrates to remove organic and inorganic contaminants. A typical procedure involves sequential ultrasonic cleaning in acetone, isopropanol, and deionized water for 10-15 minutes each.[11]

  • Drying: Dry the cleaned substrates using a stream of dry nitrogen gas and/or by baking in an oven.[11]

2. Thin Film Deposition by DC Magnetron Sputtering:

  • System Preparation: Load the cleaned substrates into the sputtering chamber. Evacuate the chamber to a high vacuum base pressure (e.g., < 5 x 10⁻⁷ Torr) to minimize impurities.

  • Sputtering Target: Use a high-purity NiSb alloy target or co-sputter from separate Ni and Sb targets.

  • Deposition Parameters:

    • Sputtering Power: Typically in the range of 50-200 W. Power affects the deposition rate and film properties.

    • Working Pressure: Introduce high-purity argon gas to a pressure of 1-10 mTorr.

    • Substrate Temperature: Deposition can be done at room temperature or at an elevated temperature to influence the initial film structure.

  • Deposition: Ignite the plasma and pre-sputter the target for several minutes with the shutter closed to clean the target surface. Open the shutter to deposit the NiSb film onto the substrates to the desired thickness.

3. Post-Deposition Annealing:

  • Furnace Setup: Use a tube furnace with a programmable temperature controller and the capability for vacuum or controlled atmosphere operation.

  • Sample Placement: Place the deposited NiSb thin films in the center of the furnace tube.

  • Atmosphere Control:

    • Vacuum Annealing: Evacuate the furnace tube to a pressure below 10⁻⁵ Torr.

    • Inert Gas Annealing: Purge the furnace tube with a high-purity inert gas (e.g., Argon) for an extended period to remove residual oxygen, and then maintain a constant flow of the gas during annealing.

  • Annealing Cycle:

    • Ramp-up: Heat the furnace to the desired annealing temperature at a controlled rate (e.g., 5 °C/min).

    • Dwell: Hold the temperature constant for the specified annealing time (e.g., 60 minutes).

    • Cool-down: Cool the furnace back to room temperature at a controlled rate (e.g., 5 °C/min).

  • Sample Removal: Once at room temperature, vent the furnace (if under vacuum) and carefully remove the annealed samples.

Visualizations

Experimental_Workflow cluster_prep Substrate Preparation cluster_dep Thin Film Deposition (Sputtering) cluster_anneal Post-Deposition Annealing sub_selection Substrate Selection sub_cleaning Ultrasonic Cleaning sub_selection->sub_cleaning sub_drying Drying sub_cleaning->sub_drying load_sample Load Substrates sub_drying->load_sample pump_down_dep Evacuate Chamber load_sample->pump_down_dep gas_in_dep Introduce Ar Gas pump_down_dep->gas_in_dep pre_sputter Pre-sputter Target gas_in_dep->pre_sputter deposition Deposit NiSb Film pre_sputter->deposition place_sample Place Sample in Furnace deposition->place_sample atm_control Set Atmosphere (Vac/Ar) place_sample->atm_control ramp_up Ramp-up Temperature atm_control->ramp_up dwell Dwell at Temp ramp_up->dwell cool_down Cool Down dwell->cool_down xrd XRD (Crystallinity, Phase) cool_down->xrd sem_afm SEM/AFM (Morphology) cool_down->sem_afm four_probe 4-Point Probe (Resistivity) cool_down->four_probe vsm_moke VSM/MOKE (Magnetic Prop.) cool_down->vsm_moke

Fig 1. Experimental workflow for NiSb thin film fabrication and characterization.

Troubleshooting_Logic cluster_structural Structural Issues cluster_property Property Issues start Annealed Film Fails Characterization cracking Cracking/ Delamination start->cracking amorphous Poor Crystallinity start->amorphous wrong_phase Incorrect Phase start->wrong_phase high_res High Resistivity start->high_res bad_mag Inconsistent Magnetic Prop. start->bad_mag sol_cracking sol_cracking cracking->sol_cracking Solution: - Slower ramp/cool rates - Substrate matching sol_amorphous sol_amorphous amorphous->sol_amorphous Solution: - Increase temp - Increase time sol_wrong_phase sol_wrong_phase wrong_phase->sol_wrong_phase Solution: - Adjust temp (see phase diagram) - Check stoichiometry - Improve atmosphere sol_high_res sol_high_res high_res->sol_high_res Solution: - Improve crystallinity - Cleaner environment sol_bad_mag sol_bad_mag bad_mag->sol_bad_mag Solution: - Uniform heating - High purity materials

Fig 2. Troubleshooting logic for common issues in NiSb thin film annealing.

Signaling_Pathway cluster_params Annealing Parameters cluster_micro Microstructure cluster_props Film Properties temp Temperature cryst Crystallinity temp->cryst influences phase Phase Formation temp->phase influences grain Grain Size temp->grain influences time Time time->cryst influences time->grain influences atm Atmosphere atm->phase influences defects Defects atm->defects influences elec Electrical cryst->elec affects mag Magnetic cryst->mag affects opt Optical cryst->opt affects phase->elec affects phase->mag affects grain->elec affects grain->mag affects grain->opt affects defects->elec affects

Fig 3. Relationship between annealing parameters, microstructure, and film properties.

References

Technical Support Center: Troubleshooting XRD Peak Overlap in Breithauptite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with X-ray diffraction (XRD) analysis of breithauptite (NiSb). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address the common challenge of peak overlap in your XRD patterns.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of peak overlap in my this compound XRD pattern?

Peak overlap in XRD patterns of this compound can stem from several sources, broadly categorized as sample-related or instrument-related.

  • Sample-Related Causes:

    • Presence of Multiple Phases: This is the most common reason. This compound is often found in association with other minerals that have similar crystal structures and lattice parameters, leading to the overlapping of diffraction peaks.[1][2] Common associated minerals include nickeline (NiAs), ullmannite (NiSbS), and calcite (CaCO3).[1]

    • Microstrain: Non-uniform lattice strain within the crystallites can cause peak broadening, increasing the likelihood of overlap with adjacent peaks.

    • Small Crystallite Size: Samples with very small crystallites (in the nanometer range) will exhibit significant peak broadening, which can lead to the merging of closely spaced reflections.

    • Preferred Orientation: If the powder sample is not randomly oriented, the intensities of certain diffraction peaks will be artificially enhanced while others are diminished, which can complicate pattern interpretation and mask underlying peaks.

  • Instrument-Related Causes:

    • Instrumental Broadening: All diffractometers introduce a certain amount of peak broadening due to the X-ray source, optics, and detector geometry. Poorly optimized instrument settings can exacerbate this effect.

    • Low Resolution: Using wide slits or a fast scan speed can reduce the instrument's resolution, making it difficult to resolve closely spaced peaks.

Q2: I suspect another mineral is causing peak overlap. Which are the most likely candidates and where do their peaks appear?

This compound is a nickel antimonide (NiSb) that often occurs in hydrothermal veins with other nickel, cobalt, arsenic, and sulfur-containing minerals.[1][2] The most common interfering phases are nickeline (NiAs), which is isostructural with this compound, and ullmannite (NiSbS). Calcite (CaCO3) is also a very common gangue mineral.

Below is a table summarizing the major diffraction peaks for these minerals for Copper K-alpha (Cu Kα, λ = 1.5406 Å) radiation to help you identify potential overlaps.

Mineral Formula Crystal System Major Peaks (2θ, Cu Kα) Potential Overlaps with this compound
This compound NiSbHexagonal~31.6°, ~46.1°, ~44.0°-
Nickeline NiAsHexagonal~33.9°, ~46.6°, ~50.2°Minor overlap potential in broadened peaks around the 46° region.
Ullmannite NiSbSCubic~30.0°, ~35.0°, ~43.0°, ~50.0°Potential for overlap with minor this compound peaks.
Calcite CaCO3Hexagonal (Trigonal)~29.4°, ~36.0°, ~39.4°, ~43.2°, ~47.5°, ~48.5°Overlap is possible, especially with the ~43.2° peak of calcite and the ~44.0° peak of this compound.

Note: 2θ values are calculated from d-spacings and may vary slightly based on sample purity and instrumental parameters.

Troubleshooting Guides

Guide 1: How can I experimentally reduce peak overlap?

Optimizing your experimental protocol is the first and most critical step in minimizing peak overlap.

  • Grinding:

    • Objective: To obtain a fine, homogenous powder with a crystallite size typically less than 10 µm. This reduces peak broadening due to particle size effects and minimizes preferred orientation.

    • Method:

      • Begin by crushing the sample to a coarse powder using a mortar and pestle.

      • For finer grinding, use a micronizing mill, such as a McCrone mill, which uses a gentle grinding action to preserve the crystal lattice structure.

      • Grind the sample in short intervals (e.g., 3-5 minutes) and check the particle size. Over-grinding can introduce lattice strain and amorphization.

    • Caution: this compound and its associated minerals can be brittle. Gentle grinding is recommended to avoid introducing significant structural defects.

  • Sample Mounting:

    • Objective: To create a flat, smooth sample surface with randomly oriented particles.

    • Method:

      • Use a zero-background sample holder (e.g., single crystal silicon) to avoid interfering peaks from the holder itself.

      • Carefully load the powder into the holder. Avoid excessive pressure or compaction, as this is a primary cause of preferred orientation.

      • The "side-loading" or "back-loading" technique is often recommended to minimize preferred orientation.

      • Gently level the surface with a flat edge (like a glass slide) to ensure it is flush with the holder's surface.

  • Slit Selection:

    • Objective: To improve peak resolution by narrowing the X-ray beam.

    • Method: Use narrower divergence and receiving slits. This will reduce the intensity of the diffracted beam, so a longer scan time will be necessary to maintain good signal-to-noise.

  • Scan Parameters:

    • Objective: To collect high-resolution data with sufficient counts.

    • Method:

      • Scan Speed: Use a slow scan speed (e.g., ≤ 0.5-2°/min).

      • Step Size: Use a small step size (e.g., ≤ 0.01-0.02° 2θ).

    • Rationale: A slower scan with smaller steps allows the detector to collect more data points across each peak, better defining the peak shape and resolving closely spaced reflections.

The following diagram illustrates the relationship between experimental choices and the quality of the resulting XRD data.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_outcome Result Start Raw this compound Sample Grinding Gentle Grinding (e.g., McCrone Mill) Start->Grinding Objective: Reduce particle size Coarse_Grind Aggressive/Coarse Grinding Start->Coarse_Grind Mounting Randomized Mounting (Zero-background holder) Grinding->Mounting Objective: Minimize preferred orientation Slits Use Narrow Slits Mounting->Slits Scan Slow Scan Speed & Small Step Size Slits->Scan Good_Data High-Resolution Data (Sharp, Well-Defined Peaks) Scan->Good_Data Bad_Data Low-Resolution Data (Broad, Overlapped Peaks) Packed_Mount High-Pressure Mounting Coarse_Grind->Packed_Mount Wide_Slits Use Wide Slits Packed_Mount->Wide_Slits Fast_Scan Fast Scan Speed Wide_Slits->Fast_Scan Fast_Scan->Bad_Data

Fig 1. Experimental workflow for optimizing XRD data quality.
Guide 2: My peaks are still overlapped. What analytical methods can I use?

When experimental optimization is insufficient, computational methods are necessary to deconvolve the overlapping peaks.

Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the entire measured pattern. This method does not just fit individual peaks; it models the whole pattern based on the crystal structures of the phases present, lattice parameters, peak shape, and instrumental parameters. It is highly effective at resolving severely overlapped reflections.

Le Bail fitting is another whole-pattern fitting method. Unlike Rietveld refinement, it does not require a complete crystal structure model (atomic positions). It refines the unit cell parameters, background, and peak profiles while extracting the intensities of the Bragg reflections. This makes it very useful for:

  • Confirming the presence of a phase when its full crystal structure is not known.

  • Accurately determining lattice parameters in a multiphase sample.

  • Getting a baseline for the best possible fit before attempting a full Rietveld refinement.

This method involves fitting individual mathematical functions (e.g., Gaussian, Lorentzian, or Pseudo-Voigt) to the overlapping peaks in a specific region of the XRD pattern. While simpler than whole-pattern fitting, it can be effective for moderately overlapped peaks. However, the results can be subjective and less robust than Rietveld or Le Bail analysis.

The following decision tree can help you choose the appropriate analytical approach.

Analytical_Workflow Start Overlapping Peaks Remain After Experimental Optimization Q1 Are crystal structures of all phases known? Start->Q1 Q2 Is the overlap severe? Start->Q2 Rietveld Perform Rietveld Refinement Q1->Rietveld Yes LeBail Perform Le Bail Fitting Q1->LeBail No Q2->Rietveld Yes Deconvolution Use Peak Deconvolution Software Q2->Deconvolution No (Moderate) End_Rietveld Quantitative Phase Analysis, Refined Structural Parameters Rietveld->End_Rietveld End_LeBail Accurate Lattice Parameters, Extracted Intensities LeBail->End_LeBail End_Deconvolution Peak Positions & Areas Deconvolution->End_Deconvolution

Fig 2. Decision tree for selecting an analytical approach.

References

Technical Support Center: Quantitative Analysis of Breithauptite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the quantitative analysis of Breithauptite (NiSb).

Frequently Asked Questions (FAQs)

Q1: What are the common methods for quantitative analysis of this compound?

A1: The most common and accurate method for quantitative analysis of major and minor elements in this compound is Electron Probe Microanalysis (EPMA).[1][2][3] This technique uses a focused electron beam to generate characteristic X-rays from a small spot on the sample, which are then measured by wavelength-dispersive spectrometers (WDS) to determine elemental concentrations.[2][3] Other techniques like X-ray Fluorescence (XRF) can also be used, particularly for bulk analysis of ore concentrates, but EPMA provides superior spatial resolution for analyzing individual mineral grains.[4]

Q2: Why is sample preparation critical for accurate quantitative analysis of this compound?

A2: Proper sample preparation is crucial for obtaining reliable quantitative data with EPMA. The fundamental assumptions in the calculations used to convert X-ray intensities to concentrations require a flat, highly polished, and uncontaminated sample surface.[5][6][7] Any surface irregularities, scratches, or embedded polishing materials can lead to inaccurate X-ray generation and detection, resulting in significant errors in the final analysis.[5][6][8] For sulfide minerals like this compound, it is also important to avoid oxidation during preparation.

Q3: What are the primary sources of error in the quantitative EPMA of this compound?

A3: The primary sources of error in the quantitative EPMA of this compound can be categorized as follows:

  • Matrix Effects: These are inter-element effects that influence the generation and detection of X-rays. They include the atomic number effect (Z), the absorption effect (A), and the fluorescence effect (F), collectively known as ZAF effects.[3] In a binary compound like NiSb, these effects are significant and require accurate correction.

  • Spectral Peak Overlaps: The characteristic X-ray lines of different elements can overlap, leading to erroneously high intensity measurements for the element of interest.[9][10] Careful selection of analytical lines and the use of interference corrections are necessary.

  • Calibration Standards: The accuracy of EPMA is highly dependent on the quality and homogeneity of the calibration standards used.[11] Ideally, standards should be close in composition to the unknown sample to minimize matrix correction errors.

  • Instrumental Factors: These include beam stability, detector efficiency, and vacuum conditions.

  • Sample-Related Issues: This includes sample homogeneity, surface contamination, and potential beam damage.

Q4: How do I choose the appropriate analytical lines for Nickel (Ni) and Antimony (Sb) in EPMA?

A4: The choice of analytical lines is critical to avoid spectral interferences. For Nickel, the Ni Kα line is typically used. For Antimony, the Sb Lα line is a common choice. It is essential to perform a wavelength scan on your specific instrument to identify any potential peak overlaps from other elements present in your sample or standards. Software tools that simulate spectra can also help in identifying and correcting for interferences.[12]

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantitative analysis of this compound using EPMA.

Problem 1: Inconsistent or non-reproducible analytical totals (significantly different from 100%).
Potential Cause Troubleshooting Steps
Improper Sample Preparation 1. Re-polish the sample: Ensure the surface is perfectly flat, free of scratches, and has a mirror-like finish. Use a final polishing step with a fine diamond or alumina suspension.[5][13] 2. Check for contamination: Clean the sample surface thoroughly to remove any residual polishing compounds or oils. Carbon coating should be of optimal thickness and evenly applied.[1][2]
Incorrect Instrument Calibration 1. Verify standard compositions: Double-check the certified compositions of your primary standards.[11] 2. Re-standardize: Perform a new calibration, ensuring stable beam conditions (current and voltage). 3. Analyze secondary standards: Analyze a well-characterized secondary standard with a composition similar to this compound to validate your calibration.
Matrix Correction Issues 1. Select the appropriate correction model: Ensure you are using a suitable ZAF or Phi-Rho-Z matrix correction model for your software. 2. Verify input parameters: Check that all parameters for the matrix correction (e.g., take-off angle) are correctly entered.
Beam Instability or Drift 1. Allow sufficient warm-up time: Ensure the instrument has stabilized before starting the analysis. 2. Monitor beam current: Check for fluctuations in the beam current during the analysis. If significant drift is observed, the analysis may be invalid.
Problem 2: Suspected spectral peak overlap affecting results.
Potential Cause Troubleshooting Steps
Interference from other elements 1. Perform a Wavelength Dispersive Spectroscopy (WDS) scan: Acquire a high-resolution WDS scan over the peak of interest to visually identify any overlapping peaks. 2. Consult interference tables: Use software features or reference tables to check for known spectral overlaps for the analytical lines you are using.[9] 3. Select an alternative analytical line: If a significant overlap is confirmed, choose an alternative, interference-free X-ray line for the element if available. 4. Apply an overlap correction: If no alternative line is suitable, use the analytical software to apply a mathematical correction for the interference. This requires analyzing the interfering element on a standard to determine the overlap factor.[10]
Problem 3: Evidence of sample damage under the electron beam.
Potential Cause Troubleshooting Steps
High beam current or voltage 1. Reduce beam current and/or accelerating voltage: Use the lowest current and voltage that still provide sufficient X-ray counts for good statistical precision. 2. Increase beam diameter: If possible, use a slightly defocused beam to spread the energy over a larger area, especially for initial qualitative analysis.
Poor thermal conductivity of the sample 1. Ensure good carbon coating: A proper carbon coat helps to dissipate heat and charge.[1] 2. Use a conductive mounting medium: For grain mounts, using a conductive epoxy or mounting medium can improve thermal dissipation.[5]

Experimental Protocols

Protocol 1: Sample Preparation for EPMA of this compound
  • Mounting: Mount the this compound sample in an epoxy resin puck. If analyzing loose grains, ensure they are densely packed. For improved conductivity, a conductive filler can be added to the epoxy.

  • Grinding: Begin grinding the mounted sample using a series of progressively finer abrasive papers (e.g., 240, 400, 600, and 1200 grit).[5] Ensure the surface is flat and that scratches from the previous grit size are completely removed before moving to the next.

  • Polishing: Polish the sample on a rotating lap using diamond suspensions of decreasing particle size (e.g., 6 µm, 3 µm, and 1 µm). Use a suitable lubricant to prevent overheating and plucking of the mineral.

  • Final Polish: Perform a final polish using a very fine abrasive, such as a 0.25 µm diamond suspension or a colloidal silica slurry, to achieve a mirror-like, scratch-free surface.

  • Cleaning: Thoroughly clean the polished section in an ultrasonic bath with ethanol or a suitable solvent to remove all polishing residues.

  • Carbon Coating: Apply a thin, uniform layer of carbon (typically 20-30 nm) to the sample surface using a high-vacuum carbon coater.[13] This conductive layer is necessary to prevent charging under the electron beam.

Protocol 2: Quantitative EPMA of this compound
  • Instrument Setup:

    • Set the accelerating voltage (e.g., 15-20 kV) and beam current (e.g., 10-20 nA).

    • Focus the electron beam to the desired spot size (typically 1-5 µm).

  • Calibration:

    • Calibrate the spectrometers using well-characterized standards. For Ni, a pure Ni metal or a stable nickel alloy standard is suitable. For Sb, a pure Sb metal or a synthetic Sb-bearing compound can be used.

    • Analyze secondary standards to verify the accuracy of the calibration.

  • Data Acquisition:

    • Select the appropriate analytical crystals and X-ray lines for Ni (e.g., Ni Kα) and Sb (e.g., Sb Lα).

    • Measure peak and background intensities for each element on both the standards and the unknown this compound sample.

    • Acquire data from multiple points on the this compound sample to assess homogeneity.

  • Data Processing:

    • The raw X-ray intensities are converted to concentrations using a matrix correction procedure (e.g., ZAF or Phi-Rho-Z).

    • Apply any necessary interference corrections for peak overlaps.

    • Evaluate the analytical totals and the stoichiometry of the analysis.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis EPMA Analysis cluster_processing Data Processing Mounting Mounting Grinding Grinding Mounting->Grinding Polishing Polishing Grinding->Polishing Cleaning Cleaning Polishing->Cleaning Carbon_Coating Carbon Coating Cleaning->Carbon_Coating Instrument_Setup Instrument Setup Carbon_Coating->Instrument_Setup Calibration Calibration Instrument_Setup->Calibration Data_Acquisition Data Acquisition Calibration->Data_Acquisition Matrix_Correction Matrix Correction Data_Acquisition->Matrix_Correction Interference_Correction Interference Correction Matrix_Correction->Interference_Correction Final_Composition Final Composition Interference_Correction->Final_Composition

Caption: Workflow for quantitative analysis of this compound.

Troubleshooting_Logic Start Inaccurate Results Check_Totals Analytical Totals not ~100%? Start->Check_Totals Check_Stoichiometry Incorrect Stoichiometry? Check_Totals->Check_Stoichiometry No Check_Sample_Prep Review Sample Preparation Check_Totals->Check_Sample_Prep Yes Check_Peak_Overlap Check for Peak Overlaps Check_Stoichiometry->Check_Peak_Overlap Yes Check_Beam_Damage Inspect for Beam Damage Check_Stoichiometry->Check_Beam_Damage No Re_Calibrate Re-run Calibration Check_Sample_Prep->Re_Calibrate Check_Matrix_Correction Verify Matrix Correction Re_Calibrate->Check_Matrix_Correction Solution Accurate Analysis Check_Matrix_Correction->Solution Check_Peak_Overlap->Solution Check_Beam_Damage->Solution

Caption: Troubleshooting logic for inaccurate this compound analysis.

References

Technical Support Center: Enhancing the Thermoelectric Figure of Merit (ZT) of NiSb Alloys

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working on improving the thermoelectric figure of merit (ZT) of Nickel Antimonide (NiSb) alloys.

Frequently Asked Questions (FAQs)

Q1: What are the key strategies to improve the thermoelectric figure of merit (ZT) of NiSb alloys?

A1: The primary strategies for enhancing the ZT of NiSb alloys focus on optimizing the power factor (S²σ) and minimizing the thermal conductivity (κ). This is typically achieved through:

  • Doping: Introducing foreign atoms (dopants) to optimize the carrier concentration.[1][2][3] For NiSb, which is often reported as a p-type material, appropriate doping can significantly influence the Seebeck coefficient and electrical conductivity.

  • Nanostructuring: Creating nanoscale features within the material to enhance phonon scattering, thereby reducing the lattice thermal conductivity (κL).[4] This can be achieved through methods like mechanical alloying and spark plasma sintering.

  • Alloying and Solid Solutions: Forming solid solutions can introduce point defects that scatter phonons and reduce thermal conductivity.[4][5]

  • Defect Engineering: Intentionally creating defects such as vacancies and interstitials can also contribute to reduced lattice thermal conductivity.[6]

Q2: How does doping affect the thermoelectric properties of NiSb-based materials?

A2: Doping plays a crucial role in tuning the thermoelectric properties of NiSb alloys by altering the carrier concentration and modifying the electronic band structure.[3] Generally:

  • Carrier Concentration: Doping can increase or decrease the concentration of charge carriers (holes in p-type NiSb). There is an optimal carrier concentration that maximizes the power factor.[1][2][7]

  • Seebeck Coefficient (S): The Seebeck coefficient is inversely related to the carrier concentration. Therefore, excessive doping can decrease the Seebeck coefficient.

  • Electrical Conductivity (σ): Electrical conductivity generally increases with higher carrier concentration.

  • Thermal Conductivity (κ): Doping can introduce mass and strain field fluctuations, leading to increased phonon scattering and a reduction in lattice thermal conductivity.[8]

Q3: What are common synthesis methods for preparing NiSb thermoelectric materials?

A3: Common synthesis methods for NiSb alloys include:

  • Mechanical Alloying (MA): A solid-state powder processing technique that uses high-energy ball milling to produce homogeneous alloyed powders.[9][10] This method is effective in creating nanocrystalline materials.

  • Spark Plasma Sintering (SPS): A consolidation technique that uses pulsed direct current and pressure to sinter powders into dense bulk materials at lower temperatures and shorter times compared to conventional methods.[11][12][13]

  • Melting and Quenching: This involves melting the constituent elements followed by rapid cooling to form the desired phase. This can be combined with other processing steps like annealing.

  • Solvothermal Synthesis: A low-temperature solution-based method for producing nanocrystalline NiSb powders.[14]

Troubleshooting Guides

Synthesis and Material Preparation
Problem/Observation Potential Cause Suggested Solution
Incomplete reaction or presence of unreacted elemental powders after mechanical alloying. Insufficient milling time or energy.Increase the milling duration or the rotational speed of the mill. Optimize the ball-to-powder ratio for more effective energy transfer.[9][15]
Inappropriate process control agent (PCA).If using a wet milling process, ensure the correct type and amount of PCA (e.g., ethanol) is used to prevent excessive cold welding.[15]
Formation of secondary phases (e.g., NiSb2) during synthesis. Non-stoichiometric starting composition.Carefully weigh the initial elemental powders to ensure the correct atomic ratio. Account for any potential loss of volatile elements like Sb during processing.
Inappropriate sintering temperature or time in SPS.Optimize the SPS parameters. A lower sintering temperature or a shorter holding time might prevent the formation of unwanted phases.[12]
Low density of the sintered pellet after SPS. Sintering temperature is too low.Increase the sintering temperature in increments to promote better densification.[12]
Insufficient applied pressure.Increase the applied pressure during the SPS process to enhance particle rearrangement and densification.
Powder oxidation.Handle the powders in an inert atmosphere (e.g., a glovebox) to prevent oxidation, which can hinder sintering. Ensure the SPS chamber has a good vacuum or is filled with an inert gas.[13]
Cracks in the sintered pellet. Thermal stress due to rapid heating or cooling rates in SPS.Reduce the heating and cooling rates during the SPS cycle to minimize thermal shock.
Excessive pressure.Optimize the applied pressure; too high a pressure can sometimes lead to cracking, especially in brittle materials.
Thermoelectric Property Measurement
Problem/Observation Potential Cause Suggested Solution
Inaccurate or unstable Seebeck coefficient measurements. Poor thermal contact between the sample and the thermocouples.Ensure good thermal contact by using a thermal paste or by applying gentle pressure to the thermocouples against the sample. The sample surfaces should be flat and parallel.
Temperature gradient is too large or too small.For differential methods, use a small temperature gradient (a few Kelvin) to get an accurate local value of the Seebeck coefficient.[16]
Thermoelectric EMFs from measurement wires.Use measurement wires made of the same material to minimize unwanted thermoelectric voltages. If different materials are used, their Seebeck coefficients must be known and corrected for.[17] Allow the system to reach thermal equilibrium before taking measurements.[16]
High electrical contact resistance during four-probe resistivity measurements. Poor electrical contact between the probes and the sample.Ensure the probes make good, ohmic contact with the sample. This can be achieved by carefully polishing the sample surface and using appropriate contact materials (e.g., silver paste).
Oxidation of the sample surface.Lightly polish the sample surface just before measurement to remove any insulating oxide layer.
Measured thermal conductivity is unexpectedly low. Underestimation due to thermal contact resistance.This is a common issue, especially in measurements of nanostructured materials.[18] Ensure good thermal contact between the sample and the heat source/sink. In some cases, modeling may be required to account for contact resistance.
Porosity in the sample.A lower-than-theoretical density will result in lower thermal conductivity. Ensure high-density samples for accurate measurements.

Quantitative Data Presentation

Table 1: Effect of Doping on Thermoelectric Properties of Antimonide-based Alloys

MaterialDopantTemperature (K)Seebeck Coefficient (μV/K)Electrical Resistivity (μΩ·m)Thermal Conductivity (W/m·K)Max ZT
InSbNiSb (2.5 at. %)600~150~20~4.5~0.5[19]
β-Zn4Sb3In (0.5 at. %)650---~0.9[20]
GeTePbSe (27 at. %)800---> 2.0[2]
Mg3Sb2Te (1 at. %)873---~0.27[21]
Mg3Sb2Zn (1 at. %)855---~0.30[22]

Note: Data for a variety of antimonide systems are presented to illustrate general trends. Specific values for doped NiSb may vary based on synthesis conditions.

Experimental Protocols

Mechanical Alloying (MA) of NiSb
  • Powder Preparation: Start with high-purity elemental powders of Nickel (Ni) and Antimony (Sb). Weigh the powders in the desired stoichiometric ratio (e.g., 1:1 for NiSb) inside an argon-filled glovebox to prevent oxidation.

  • Milling Parameters:

    • Mill Type: High-energy planetary ball mill or SPEX mill.

    • Milling Vials and Balls: Use hardened steel or tungsten carbide vials and balls.

    • Ball-to-Powder Ratio (BPR): A BPR of 10:1 to 20:1 is typically effective.[10]

    • Milling Speed: Set the rotational speed between 200 and 400 RPM.

    • Milling Time: Mill for 10 to 40 hours. It is advisable to interrupt the milling process periodically to prevent excessive heating of the vials.

    • Process Control Agent (PCA): To prevent excessive cold welding, a small amount (1-2 wt.%) of a PCA like stearic acid or ethanol can be added.[15]

  • Post-Milling Handling: After milling, handle the resulting powder inside a glovebox as nanocrystalline powders can be pyrophoric.

  • Characterization: Analyze the phase purity and crystallite size of the milled powder using X-ray Diffraction (XRD).

Spark Plasma Sintering (SPS) of NiSb
  • Die and Punch Setup: Use a graphite die and punch set. Line the die with graphite foil to facilitate sample removal and prevent reaction with the die.

  • Powder Loading: Load the mechanically alloyed NiSb powder into the graphite die inside a glovebox.

  • Sintering Parameters:

    • Atmosphere: Perform the sintering in a vacuum (< 10 Pa) or an inert gas atmosphere (e.g., Argon).[13]

    • Temperature: Sintering temperatures for Ni-based alloys typically range from 700°C to 1100°C.[12] The optimal temperature needs to be determined experimentally to achieve high density without causing phase decomposition.

    • Pressure: Apply a uniaxial pressure of 50 to 80 MPa.[11][23]

    • Heating Rate: Use a rapid heating rate, typically 50 to 100°C/min.[12][13]

    • Holding Time: A short holding time of 5 to 15 minutes at the peak temperature is usually sufficient.[11][12][23]

  • Cooling: Allow the sample to cool down to room temperature within the SPS chamber.

  • Sample Finishing: After removal from the die, polish the surfaces of the sintered pellet to remove the graphite foil and prepare it for characterization.

  • Characterization: Measure the density of the sintered pellet using the Archimedes method. Analyze the microstructure and phase composition using Scanning Electron Microscopy (SEM) and XRD.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_consolidation Consolidation cluster_characterization Characterization start High-Purity Ni & Sb Powders ma Mechanical Alloying start->ma sps Spark Plasma Sintering ma->sps Alloyed Powder xrd_sem XRD & SEM Analysis sps->xrd_sem Dense Bulk Sample transport Thermoelectric Transport Property Measurement xrd_sem->transport

Caption: Experimental workflow for NiSb synthesis and characterization.

ZT_Optimization ZT Thermoelectric Figure of Merit (ZT) PF Power Factor (S²σ) ZT->PF Maximize TC Thermal Conductivity (κ) ZT->TC Minimize S Seebeck Coefficient (S) PF->S sigma Electrical Conductivity (σ) PF->sigma kappa_L Lattice Thermal Conductivity (κL) TC->kappa_L kappa_e Electronic Thermal Conductivity (κe) TC->kappa_e doping Doping doping->S doping->sigma doping->kappa_L nanostructuring Nanostructuring nanostructuring->kappa_L

Caption: Key relationships in optimizing the ZT of NiSb alloys.

References

Technical Support Center: Large-Scale Synthesis of Nickel Antimonide (NiSb)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the large-scale synthesis of nickel antimonide (NiSb).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the large-scale synthesis of NiSb?

A1: Common methods for synthesizing NiSb, particularly at the nanoscale, include solvothermal/hydrothermal routes, microwave-assisted synthesis, and mechanochemical processes like high-energy mechanical milling.[1] Solvothermal methods offer control over particle size and morphology by adjusting parameters like temperature and the choice of solvent and reducing agents.[1] Microwave-assisted synthesis is a rapid and energy-efficient method that allows for uniform heating and can produce homogenous nanoparticles.[2][3]

Q2: How can I control the phase of the resulting nickel antimonide (e.g., NiSb vs. NiSb₂)?

A2: The phase of the nickel antimonide product is highly dependent on the synthesis parameters. Key factors include the choice of reducing agents and the reaction temperature.[1] For instance, in solvothermal synthesis, different reducing agents can lead to the formation of either NiSb or NiSb₂.[1] Careful control of the stoichiometry of the nickel and antimony precursors is also crucial for obtaining the desired phase.

Q3: What are the typical characterization techniques used to confirm the successful synthesis of NiSb?

A3: A suite of characterization techniques is typically employed to verify the synthesis of NiSb. X-ray Diffraction (XRD) is essential for identifying the crystalline phase and confirming phase purity.[1] Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to analyze the morphology, particle size, and size distribution of the synthesized material.[1][2] Energy-Dispersive X-ray Spectroscopy (EDS) is often coupled with SEM or TEM to confirm the elemental composition and stoichiometry of the product.[2]

Q4: What are the primary safety concerns when working with NiSb precursors and products?

A4: The precursors for NiSb synthesis, such as nickel chloride and antimony chloride, and the final NiSb product, can be hazardous. Nickel compounds are suspected carcinogens and may cause skin sensitization.[4] Antimony compounds can also be toxic. It is crucial to handle these materials in a well-ventilated area, preferably within a fume hood, and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] When in powder or dust form, a controlled environment and respiratory protection are necessary to prevent inhalation.[2]

Troubleshooting Guide

Problem 1: My XRD pattern shows unexpected peaks, indicating the presence of impurities or mixed phases (e.g., NiSb₂ instead of or in addition to NiSb).

  • Possible Cause: Incorrect precursor ratio.

    • Solution: The molar ratio of nickel to antimony precursors is a critical factor in determining the final phase.[5] Ensure precise stoichiometric control of your starting materials. It is advisable to perform small-scale trial reactions with varying precursor ratios to optimize for the desired phase.

  • Possible Cause: Inappropriate reaction temperature.

    • Solution: The reaction temperature can significantly influence which nickel antimonide phase is thermodynamically or kinetically favored.[1] Review the literature for the optimal temperature range for your specific synthesis method and desired phase. A systematic variation of the synthesis temperature can help identify the correct conditions.

  • Possible Cause: Incorrect choice or amount of reducing agent.

    • Solution: In methods like solvothermal synthesis, the type and concentration of the reducing agent play a pivotal role in the final product composition.[1] An excess or deficit of the reducing agent can lead to incomplete reaction or the formation of undesired phases.

Problem 2: The synthesized NiSb nanoparticles have a wide size distribution or non-uniform morphology.

  • Possible Cause: Inadequate control over nucleation and growth kinetics.

    • Solution: In solvothermal or hydrothermal synthesis, the rate of precursor addition and the temperature ramping rate can affect the uniformity of nanoparticle formation. A slower, more controlled addition of precursors can promote more uniform nucleation. The use of capping agents or surfactants can also help control particle growth and prevent aggregation.[6] In microwave synthesis, the microwave power and reaction time are critical parameters that influence the size and morphology of the nanoparticles.[2][7]

  • Possible Cause: Aggregation of nanoparticles during synthesis or workup.

    • Solution: The choice of solvent can influence the dispersion of the nanoparticles.[8] Additionally, surface-passivating ligands or surfactants can be introduced during synthesis to prevent aggregation. During the workup process, avoid harsh centrifugation or drying conditions that might induce irreversible agglomeration.

Problem 3: The product appears discolored or shows signs of oxidation.

  • Possible Cause: Exposure to air (oxygen) during synthesis or handling, especially at elevated temperatures.

    • Solution: Perform the synthesis under an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and the final product.[9][10] This is particularly important for high-temperature synthesis methods. After synthesis, store the NiSb powder in a desiccator or a glovebox to protect it from atmospheric oxygen and moisture.

  • Possible Cause: Impurities in the starting materials or solvent.

    • Solution: Ensure the use of high-purity precursors and solvents. Trace impurities can sometimes act as catalysts for unwanted side reactions, including oxidation.[11]

Quantitative Data Summary

Table 1: Parameters for Microwave-Assisted Synthesis of NiSb/NiSe Nanomaterials

Microwave Power (W)Reaction Time (s)Resulting MorphologyReference
600150Non-uniform nanoball particles[2]
800120More homogeneous particles[2]
800150Uniform nanoball particles (~100 nm)[2][7]
800180-[2]
1000150-[2]

Table 2: Parameters for Solvothermal Synthesis of Nickel Antimonides

Ni:Sb Molar RatioReducing AgentSolventTemperature (°C)Duration (h)Product PhaseAverage Particle SizeReference
1:1NaBH₄ (excess)Ethanol120-18048NiSb, NiSb₂60-80 nm[1]
1:1KBH₄Ethylenediamine14024γ-NiSb~15 nm[8]
--Diethylamine--Dendritic NiSb-[8]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of NiSb Nanocrystals

This protocol is based on the solvothermal co-reduction method.

  • Precursor Preparation: In a typical synthesis, dissolve stoichiometric amounts of nickel chloride hexahydrate (NiCl₂·6H₂O) and antimony trichloride (SbCl₃) in a suitable solvent, such as pure ethanol, inside a Teflon-lined autoclave.[1] A common molar ratio is 1:1 for Ni:Sb.

  • Addition of Reducing Agent: Add an excess amount of a reducing agent, such as sodium borohydride (NaBH₄), to the precursor solution.[1]

  • Mixing: Stir the mixture thoroughly with a glass rod for approximately 15 minutes to ensure homogeneity.

  • Sealing and Heating: Seal the Teflon-lined autoclave and place it in an oven. Heat the autoclave to the desired reaction temperature (e.g., 120–180 °C) and maintain this temperature for a specified duration (e.g., 48 hours).[1]

  • Cooling and Collection: After the reaction is complete, allow the autoclave to cool down to room temperature naturally.

  • Washing: Collect the black precipitate by centrifugation or filtration. Wash the product multiple times with deionized water and ethanol to remove any unreacted precursors and byproducts.

  • Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60 °C) for several hours.

  • Characterization: Characterize the dried powder using XRD, SEM, and TEM to determine its phase, morphology, and particle size.

Protocol 2: Microwave-Assisted Synthesis of NiSb/NiSe on Nickel Foam

This protocol describes a one-step microwave synthesis method for growing NiSb/NiSe directly on a nickel foam substrate.

  • Substrate Preparation: Clean a piece of nickel foam by sonicating it in ethanol to remove any surface contaminants.

  • Precursor Solution Preparation: Prepare a precursor solution by dissolving selenium powder, nickel chloride powder, and antimony chloride powder in a mixture of potassium hydroxide, ethylenediamine, and ethylene glycol with stirring.[2]

  • Immersion and Sonication: Immerse the cleaned nickel foam into the precursor solution and sonicate for 15 minutes to ensure good infiltration of the precursors into the porous foam.[2]

  • Microwave Irradiation: Transfer the nickel foam with the precursor solution to a heat-resistant crucible and place it in a microwave oven. Irradiate at a specific power and for a set duration (e.g., 800 W for 150 seconds).[2][7]

  • Washing and Drying: After the microwave reaction, carefully remove the nickel foam and wash it thoroughly with deionized water and anhydrous ethanol to remove any residual reactants. Dry the foam in an oven at 80 °C for 12 hours.[2]

  • Characterization: The NiSb/NiSe grown on the nickel foam can be directly characterized using SEM-EDS and XRD.

Visualizations

Troubleshooting_XRD start Unexpected Peaks in XRD Pattern cause1 Incorrect Precursor Ratio? start->cause1 cause2 Inappropriate Temperature? cause1->cause2 No solution1 Verify Stoichiometry & Run Trials cause1->solution1 Yes cause3 Wrong Reducing Agent/Amount? cause2->cause3 No solution2 Adjust Synthesis Temperature cause2->solution2 Yes cause3->start No, re-evaluate solution3 Optimize Reducing Agent cause3->solution3 Yes end_node Pure NiSb Phase solution1->end_node solution2->end_node solution3->end_node

Caption: Troubleshooting workflow for unexpected XRD results.

Microwave_Synthesis_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_post Post-Processing p1 Clean Nickel Foam p2 Prepare Precursor Solution p1->p2 s1 Immerse Foam & Sonicate p2->s1 s2 Microwave Irradiation s1->s2 pp1 Wash with DI Water & Ethanol s2->pp1 pp2 Dry in Oven pp1->pp2 end end pp2->end Characterization (XRD, SEM)

Caption: Experimental workflow for microwave synthesis of NiSb.

References

Strategies for improving the quality of Breithauptite single crystals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and material science professionals with detailed strategies, troubleshooting advice, and experimental protocols for improving the quality of Breithauptite (NiSb) single crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for growing this compound (NiSb) single crystals? A1: The most suitable methods for growing intermetallic compounds like this compound are solution-based techniques such as the flux method and vapor-phase techniques like Chemical Vapor Transport (CVT).[1][2] The Czochralski method can also be used for growing high-quality antimonide crystals, though it requires more specialized equipment.[3]

Q2: How do I choose an appropriate flux for growing NiSb? A2: An ideal flux should have a low melting point, dissolve the constituent elements (Ni and Sb) effectively, have low vapor pressure at high temperatures, and not form stable compounds or solid solutions with NiSb.[4][5] Metallic elements like Tin (Sn), Lead (Pb), or Gallium (Ga) are often used as fluxes for intermetallic compounds due to their low melting points and good solvent properties.[6] However, the choice of flux must be carefully considered by examining the relevant ternary phase diagrams to avoid the formation of unwanted secondary phases.

Q3: What are the primary causes of defect formation in NiSb crystals? A3: Crystal defects can be broadly categorized as point defects (vacancies, substitutions), line defects (dislocations), and surface defects (grain boundaries).[7][8] In single-crystal growth, common issues include the formation of stray grains from unstable thermal gradients, misorientation relative to the seed crystal, and the trapping of solvent to form flux inclusions.[1][9] Rapid or uneven cooling can also lead to high dislocation densities and stress within the crystal.[3][10]

Q4: Can post-growth annealing improve my NiSb crystal quality? A4: Yes, post-growth annealing is a highly effective method for improving crystal quality.[11] Heating the crystal to a temperature below its melting point for an extended period can reduce internal stress, decrease the density of point defects and dislocations, and homogenize its composition.[11][12] The process allows atoms to migrate to more stable lattice positions, effectively "healing" some of the defects formed during growth.[11]

Q5: How can I confirm the quality and stoichiometry of my grown crystals? A5: Crystal quality is assessed using several characterization techniques. Single-crystal X-ray diffraction (XRD) is used to confirm the crystal structure and orientation. The sharpness of the diffraction peaks can indicate the degree of crystallinity. Energy-Dispersive X-ray Spectroscopy (EDAX or EDS) is used to verify the elemental composition and stoichiometry (e.g., the Ni:Sb ratio).[13] Chemical etching can also be used to reveal defect density, such as dislocations.[13]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystal growth process.

Problem: No crystal growth or very low yield.

  • Possible Cause: The solution was not fully saturated, or the starting temperature was too low to dissolve the precursors completely.[14]

  • Solution: Increase the maximum temperature (dwell temperature) to ensure all Ni and Sb dissolve in the flux. Refer to the Ni-Sb phase diagram to ensure you are above the liquidus line for your chosen composition.[15][16] You can also try increasing the solute-to-flux ratio.[14]

Problem: The resulting crystals are very small.

  • Possible Cause 1: The cooling rate is too fast. Rapid cooling leads to the formation of many nucleation sites, resulting in a large number of small crystals instead of a few large ones.[17]

  • Solution 1: Decrease the cooling rate significantly. Slow cooling (e.g., 1-3 °C/hour) allows solute atoms more time to diffuse to existing crystal nuclei, promoting the growth of larger single crystals.[17]

  • Possible Cause 2: Mechanical vibrations or disturbances. Vibrations can induce premature nucleation, limiting crystal size.[14][18]

  • Solution 2: Place the furnace in a location free from vibrations and avoid disturbing the experiment during the cooling phase.[18]

Problem: The product is polycrystalline, not a single crystal.

  • Possible Cause: The temperature gradient was not properly controlled, or multiple nucleation events occurred simultaneously at the beginning of the growth process.

  • Solution: In flux growth, reducing the cooling rate can help select for a single nucleation event. In methods like Bridgman or Czochralski, using a high-quality seed crystal and ensuring a sharp, stable temperature gradient at the solid-liquid interface is crucial.[3][19]

Problem: Crystals contain visible flux inclusions.

  • Possible Cause: The crystal growth rate was too high, leading to the entrapment of the molten flux within the crystal lattice. This can also be caused by constitutional supercooling.

  • Solution: Slow the cooling rate to reduce the growth speed.[1] Ensure the melt is well-homogenized by increasing the dwell time at the maximum temperature. Using a flux in which the solute has a higher solubility can also mitigate this issue.[4]

Problem: The crystal stoichiometry is incorrect (off-stoichiometric).

  • Possible Cause: One of the constituent elements (likely Antimony) has a high vapor pressure at the growth temperature, leading to its loss from the melt.[13]

  • Solution: Ensure the crucible or ampoule is properly sealed to create a closed system.[1] Starting with a slight excess of the more volatile element (e.g., 1-2% excess Sb) can help compensate for minor losses.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in single crystal growth.

G start Poor Crystal Growth Results (Small size, low quality, polycrystal) check_cooling 1. Review Cooling Rate start->check_cooling rate_fast Rate Too Fast? check_cooling->rate_fast Evaluate decrease_rate Action: Decrease Cooling Rate (e.g., to 1-3 °C/hr) rate_fast->decrease_rate Yes check_temp 2. Review Temperature Profile rate_fast->check_temp No / Optimal end_node Re-run Experiment & Characterize decrease_rate->end_node temp_low Max Temp Too Low? check_temp->temp_low Evaluate increase_temp Action: Increase Dwell Temp (Ensure full dissolution) temp_low->increase_temp Yes check_purity 3. Check Precursor Purity & Stoichiometry temp_low->check_purity No / Optimal increase_temp->end_node purity_issue Impurities or Volatilization? check_purity->purity_issue Evaluate improve_purity Action: Use Higher Purity Precursors & Seal Ampoule Tightly. Consider excess Sb. purity_issue->improve_purity Yes check_anneal 4. Consider Post-Growth Annealing purity_issue->check_anneal No / Optimal improve_purity->end_node perform_anneal Action: Anneal Crystal to Reduce Defects and Stress check_anneal->perform_anneal Defects Persist perform_anneal->end_node

Caption: Troubleshooting flowchart for common crystal growth problems.
Experimental Protocols

Protocol 1: Flux Growth of NiSb Single Crystals

This method involves dissolving Ni and Sb in a metallic flux at high temperature and slowly cooling the mixture to precipitate NiSb crystals.[20]

1. Materials and Equipment:

  • High-purity Nickel (≥99.99%) and Antimony (≥99.99%)

  • Flux material (e.g., high-purity Tin, ≥99.999%)

  • Alumina (Al₂O₃) or Zirconia (ZrO₂) crucible[20]

  • Quartz ampoule and quartz wool

  • High-temperature programmable tube furnace

  • Vacuum sealing system (e.g., turbo pump and oxy-hydrogen torch)

  • Centrifuge with furnace attachment (optional, for flux separation)

2. Procedure:

  • Weigh the precursor materials (Ni, Sb) and the flux (Sn). A typical molar ratio of (Ni+Sb):Sn might range from 1:10 to 1:50.[17]

  • Place the materials into the alumina crucible. It is often best to place the higher melting point component at the bottom.[1]

  • Place the crucible inside a quartz ampoule. A small plug of quartz wool should be placed above the crucible to act as a filter during flux removal.[1]

  • Evacuate the ampoule to a high vacuum (~10⁻⁶ Torr) and seal it using a torch.

  • Place the sealed ampoule into the programmable furnace.

  • Heat the ampoule to a maximum temperature (e.g., 1000-1150 °C). This temperature should be high enough to ensure all components are molten and homogenized.

  • Dwell at the maximum temperature for a period of 10-20 hours to ensure a homogeneous solution.[20]

  • Cool the furnace slowly to a lower temperature (e.g., 600 °C) over an extended period. A cooling rate of 1-5 °C/hour is recommended.[17]

  • Once the cooling program is complete, the flux can be separated from the crystals. This is typically done while the flux is still molten by inverting the ampoule and spinning it in a centrifuge to force the liquid flux through the quartz wool, leaving the crystals behind.[1]

  • Alternatively, allow the entire ampoule to cool to room temperature. The solidified flux can then be removed mechanically or by dissolving it in a suitable solvent (e.g., hydrochloric acid), which should be chosen carefully to avoid damaging the NiSb crystals.[21]

Protocol 2: Chemical Vapor Transport (CVT) of NiSb

This protocol uses a transport agent to move NiSb from a warmer source zone to a cooler growth zone within a sealed ampoule.[2]

1. Materials and Equipment:

  • High-purity polycrystalline NiSb powder (can be pre-synthesized by reacting stoichiometric Ni and Sb)

  • Transport agent (e.g., Iodine (I₂), Bromine (Br₂), or Tellurium Tetrachloride (TeCl₄))[22][23]

  • Quartz ampoule

  • Two-zone tube furnace with independent temperature controllers

  • Vacuum sealing system

2. Procedure:

  • Place the pre-synthesized NiSb powder at one end of the quartz ampoule (the source zone).

  • Introduce a small amount of the transport agent. The concentration is typically low (e.g., 1-5 mg/cm³ of ampoule volume).

  • Evacuate the ampoule to a high vacuum and seal it.

  • Place the ampoule in the two-zone furnace so that the end with the NiSb powder is in the hotter zone (T₂) and the empty end is in the cooler zone (T₁).

  • Establish a temperature gradient. For an exothermic transport reaction, T₂ > T₁. For an endothermic reaction, T₁ > T₂. A typical setup might be T₂ = 850 °C and T₁ = 750 °C.

  • Maintain this temperature gradient for an extended period (e.g., 7-14 days). During this time, the transport agent will react with the NiSb powder to form gaseous species, which will diffuse to the cooler zone and decompose, depositing single crystals of NiSb.[23]

  • After the growth period, cool the furnace down to room temperature.

  • Carefully open the ampoule to retrieve the crystals from the growth zone.

Data Presentation: Growth Parameters

The following tables provide typical starting parameters for the growth of intermetallic antimonide crystals. These values should be optimized for your specific experimental setup.

Table 1: Typical Parameters for Flux Growth

ParameterRecommended RangeNotes
Flux MaterialSn, Pb, GaChoice depends on reactivity and melting point.[6]
Solute:Flux Molar Ratio1:10 to 1:50Higher flux ratio can lead to smaller crystals but may reduce inclusions.[17]
Max. Dwell Temperature1000 - 1150 °CMust be sufficient to create a homogeneous liquid solution.[20]
Dwell Time10 - 20 hoursEnsures complete dissolution and homogenization.
Cooling Rate1 - 5 °C / hourSlower rates generally produce larger, higher-quality crystals.[17]
Crucible MaterialAlumina (Al₂O₃), Zirconia (ZrO₂)Must be inert to the molten flux and precursors.[20]

Table 2: Typical Parameters for Chemical Vapor Transport (CVT)

ParameterRecommended RangeNotes
Transport AgentI₂, Br₂, TeCl₄Halogens are common transport agents for intermetallics.[22][24]
Agent Concentration1 - 5 mg / cm³Affects transport rate and crystal morphology.
Source Temperature (T₂)800 - 900 °CTemperature of the polycrystalline source material.
Growth Temperature (T₁)700 - 800 °CTemperature of the zone where single crystals will form.
Temperature Gradient (ΔT)50 - 100 °CThe primary driving force for the transport process.
Growth Duration150 - 350 hoursLonger duration can lead to larger crystals.
Visualizations of Experimental Concepts

General Crystal Growth Workflow

G cluster_0 Preparation cluster_1 Growth cluster_2 Harvesting & Analysis prep Precursor Weighing & Crucible Loading seal Ampoule Sealing under Vacuum prep->seal heat Heating to Dwell Temperature seal->heat dwell Homogenization (Dwell) heat->dwell cool Slow Cooling / Gradient Maintained dwell->cool harvest Crystal Separation (Decanting / Etching) cool->harvest char Characterization (XRD, EDS, etc.) harvest->char

Caption: A generalized workflow for single crystal synthesis from preparation to analysis.
Chemical Vapor Transport (CVT) Principle

Caption: The principle of Chemical Vapor Transport using a temperature gradient.

References

Validation & Comparative

A Comparative Analysis of Breithauptite and Nickeline Ore Bodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative study of Breithauptite and Nickeline, two nickel-containing minerals often found in associated ore bodies. The following sections present a comprehensive analysis of their chemical, physical, and crystallographic properties, supported by quantitative data. Detailed experimental protocols for the characterization of these minerals are also provided, along with visualizations of their geological context and analytical workflows.

Introduction

This compound (NiSb) and Nickeline (NiAs) are arsenide and antimonide minerals, respectively, that are significant as they can be associated with valuable deposits of nickel, cobalt, and silver.[1][2] Both crystallize in the hexagonal system and share a similar crystal structure, belonging to the Nickeline group.[2][3] Their frequent co-occurrence in hydrothermal veins necessitates a thorough understanding of their distinct properties for effective mineral processing and metallurgical extraction.[1][2] This guide aims to provide a comparative framework for the scientific community to distinguish and analyze these two important ore minerals.

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and Nickeline, facilitating a direct comparison of their properties.

Table 1: Chemical Composition

Chemical FormulaIdeal Composition (wt%)Common Substitutions
This compound Ni: 32.53%, Sb: 67.47%[3]Arsenic (As) can substitute for Antimony (Sb). Iron (Fe) and Cobalt (Co) can substitute for Nickel (Ni).[4]
Nickeline Ni: 43.93%, As: 56.07%[5]Antimony (Sb) can substitute for Arsenic (As), forming a solid solution series with this compound. Small amounts of sulfur (S), iron (Fe), and cobalt (Co) are often present.[2]

Table 2: Physical and Crystallographic Properties

PropertyThis compoundNickeline
Crystal System Hexagonal[1]Hexagonal[2]
Space Group P6₃/mmc[1]P6₃/mmc[2]
Unit Cell Parameters a = 3.946 Å, c = 5.148 Å[1]a = 3.602 Å, c = 5.009 Å[2]
Mohs Hardness 5.5[6]5 - 5.5[2]
Specific Gravity 7.591 - 8.23[6]7.8[2]
Color Copper-red with a violet tint[6]Pale copper-red, tarnishes to grey or blackish[7]
Luster Metallic[6]Metallic[7]
Streak Reddish-brown[1]Pale brownish-black[7]

Table 3: Optical Properties (Reflected Light Microscopy)

PropertyThis compoundNickeline
Pleochroism Very distinct[1]Strong; whitish, yellow-pink to pale brownish-pink[7]
Anisotropism Very noticeable in air and oil[8]Very strong; pale greenish-yellow to slate-gray in air[7]
Reflectance (at 589 nm) ~47%~52%

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound and Nickeline ore bodies.

Sample Preparation for Microscopic and Microanalytical Examination
  • Cutting and Mounting: A representative section of the ore body is cut using a diamond saw to obtain a slab of appropriate size for a standard petrographic slide or epoxy mount. For microprobe analysis, the sample is embedded in an epoxy resin puck.

  • Grinding: The surface of the mounted sample is ground using a series of progressively finer abrasive papers (e.g., 240, 400, 600, 800, and 1200 grit) to achieve a flat surface. The sample is thoroughly cleaned between each grinding step to avoid contamination.

  • Polishing: The ground surface is then polished using diamond paste on a polishing cloth. A typical polishing sequence involves using 6-micron, 3-micron, and 1-micron diamond paste to achieve a mirror-like, scratch-free surface. The sample is ultrasonically cleaned in deionized water between polishing stages.

  • Carbon Coating: For analysis by electron probe microanalyzer (EPMA), the polished surface is coated with a thin layer of carbon to ensure electrical conductivity.

Electron Probe Microanalysis (EPMA) for Quantitative Chemical Composition
  • Instrumentation: A wavelength-dispersive X-ray spectroscopy (WDS) equipped electron probe microanalyzer is used.

  • Analytical Conditions:

    • Accelerating Voltage: 20 kV

    • Beam Current: 20 nA

    • Beam Diameter: 1-5 µm (a focused beam is used for point analysis)

  • Standards: Certified standards are used for calibration. For example, pure Ni metal for Nickel, stibnite (Sb₂S₃) or a certified Ni-Sb alloy for Antimony, and a certified Ni-As alloy or arsenopyrite (FeAsS) for Arsenic.

  • Data Acquisition: X-ray intensities for Ni, Sb, As, Fe, Co, and S are measured on both the standards and the unknown mineral grains. Multiple points on several grains of both this compound and Nickeline are analyzed to assess compositional homogeneity.

  • Data Correction: The raw X-ray intensity data is corrected for matrix effects (atomic number, absorption, and fluorescence) using a ZAF or similar correction program to obtain accurate weight percentages of the elements.

X-Ray Diffraction (XRD) for Crystal Structure Confirmation
  • Sample Preparation: A small, pure sample of each mineral is hand-picked under a binocular microscope and ground to a fine powder (typically <10 µm) in an agate mortar.

  • Instrumentation: A powder X-ray diffractometer with Cu Kα radiation is used.

  • Data Collection: The powdered sample is mounted on a low-background sample holder. The diffractometer is run over a 2θ range of 5° to 80° with a step size of 0.02° and a count time of 1-2 seconds per step.

  • Data Analysis: The resulting diffraction pattern is processed to identify the peak positions and intensities. These are compared with standard diffraction patterns for this compound (PDF# 00-014-0537) and Nickeline (PDF# 00-041-0994) from the ICDD database for phase identification and confirmation of the crystal structure. Unit cell parameters can be refined using Rietveld analysis.

Visualizations

The following diagrams illustrate the paragenetic relationship between this compound and Nickeline and a general workflow for their experimental characterization.

Paragenetic_Sequence cluster_hydrothermal_system Hydrothermal Vein System cluster_main_stage Early_Stage Early Stage Minerals (e.g., Cobaltite, Arsenopyrite) Main_Stage Main Ni-As-Sb Stage Early_Stage->Main_Stage Decreasing Temperature & Changing Fluid Composition Late_Stage Late Stage Carbonates (e.g., Calcite) Main_Stage->Late_Stage Nickeline Nickeline (NiAs) Crystallization This compound This compound (NiSb) Overgrowth/Replacement Nickeline->this compound Increasing Sb activity in the fluid

Caption: Paragenetic sequence of this compound and Nickeline in a typical hydrothermal deposit.

Experimental_Workflow Start Ore Sample Collection Sample_Prep Sample Preparation (Cutting, Mounting, Polishing) Start->Sample_Prep Microscopy Reflected Light Microscopy (Initial Identification) Sample_Prep->Microscopy EPMA Electron Probe Microanalysis (EPMA) (Quantitative Chemical Composition) Microscopy->EPMA XRD X-Ray Diffraction (XRD) (Crystal Structure Confirmation) Microscopy->XRD Data_Analysis Comparative Data Analysis EPMA->Data_Analysis XRD->Data_Analysis Report Publishable Comparison Guide Data_Analysis->Report

Caption: A generalized experimental workflow for the comparative study of mineral ore bodies.

References

A Comparative Guide to Breithauptite (NiSb) and CoSb3 as Thermoelectric Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient thermoelectric materials, capable of converting waste heat into useful electrical energy, is a critical frontier in materials science. Among the myriad of candidates, antimonide-based compounds have garnered significant attention. This guide provides an objective, data-driven comparison of two such materials: Breithauptite (Nickel Antimonide, NiSb) and Cobalt Triantimonide (CoSb3), a member of the skutterudite family. We will delve into their intrinsic thermoelectric properties, synthesis methodologies, and the physical mechanisms governing their performance, presenting a clear picture for researchers in the field.

At a Glance: Key Thermoelectric Properties

The efficacy of a thermoelectric material is encapsulated by the dimensionless figure of merit, ZT, defined as ZT = (S²σT)/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. A higher ZT value indicates a more efficient thermoelectric material. The following table summarizes the key thermoelectric parameters for pristine NiSb and CoSb3 at various temperatures, compiled from experimental data.

PropertyThis compound (NiSb)CoSb3 (Skutterudite)Temperature (K)
Seebeck Coefficient (S) Positive (p-type)[1]Negative (n-type) or Positive (p-type)[1][2]Ambient and elevated
~ +40 to +80 µV/K~ -200 to +200 µV/K[1]300 - 800
Electrical Resistivity (ρ) Low (metallic behavior)[1]Higher (semiconducting)[1]300 - 800
~ 1 - 5 µΩ·m[1]~ 10 - 100 µΩ·m[1]300 - 800
Thermal Conductivity (κ) High[1]Moderately high, but can be reduced[3]300 - 800
Too large to be measured by laser flash in some cases[1]~ 8 - 10 W/m·K (unfilled)[4]300
Figure of Merit (ZT) LowModerate, significantly enhanced by doping/filling[5][6]300 - 850
Not typically reported as a high-performance TE material~0.1 (undoped)[1], up to 1.7 (multiple-filled)[5]~600 - 850

In-Depth Performance Analysis

This compound (NiSb) exhibits properties more akin to a metal or a heavily doped semiconductor. It possesses a positive Seebeck coefficient, indicating that holes are the majority charge carriers (p-type).[1] However, its very low electrical resistivity and consequently high thermal conductivity are detrimental to achieving a high ZT value.[1] The high thermal conductivity of NiSb makes it an inefficient thermoelectric material on its own.[1]

In contrast, CoSb3 is a semiconductor with a more promising combination of thermoelectric properties.[3] While pristine CoSb3 has a relatively high thermal conductivity, its skutterudite crystal structure contains voids that can be "filled" with guest atoms (e.g., Ba, La, Yb, Eu).[5][6] This filling process, along with doping, is a key strategy to enhance its ZT. These filler atoms act as "rattlers," effectively scattering phonons and significantly reducing the lattice thermal conductivity, a crucial step towards a higher ZT.[5] Furthermore, doping CoSb3 can optimize its carrier concentration, leading to a higher power factor (S²σ). For instance, Ni-doping in CoSb3 can introduce n-type behavior and has been shown to improve the power factor.[2][7] However, at higher Ni concentrations, NiSb can precipitate as a secondary phase, which can increase the thermal conductivity.[1][8]

Experimental Protocols: Synthesis and Characterization

The synthesis and characterization of these materials are crucial for obtaining desired thermoelectric properties. Below are detailed methodologies for common experimental procedures.

Synthesis of CoSb3 Nanoparticles via Solvothermal Route

This method is effective for producing nanosized skutterudite powders, which can enhance phonon scattering.[9]

Procedure:

  • Precursor Preparation: Analytically pure cobalt chloride (CoCl₂) and antimony trichloride (SbCl₃) are used as precursors.[10]

  • Reaction Setup: The precursors, in a desired molar ratio (e.g., 1:3 for CoSb3), are placed in a Teflon-lined stainless steel autoclave.[9]

  • Solvent and Reducing Agent: The autoclave is filled with a solvent, typically ethanol, to about 85% of its volume. A reducing agent, such as sodium borohydride (NaBH₄), is then added.[10]

  • Reaction Conditions: The autoclave is sealed and heated to a specific temperature (e.g., 180-250°C) for a set duration (e.g., 12-72 hours).[11]

  • Product Recovery: After the reaction, the autoclave is cooled to room temperature. The resulting black precipitate is collected by filtration, washed multiple times with ethanol and distilled water to remove any unreacted precursors and byproducts, and finally dried in a vacuum oven.[10]

Consolidation of Powders by Hot Pressing

To create dense bulk samples for thermoelectric property measurements, the synthesized powders are typically consolidated using hot pressing.

Procedure:

  • Die Loading: The synthesized powder is loaded into a graphite die.

  • Pressing Conditions: The die is placed in a hot press system. A uniaxial pressure (e.g., 40-80 MPa) is applied to the powder.[8]

  • Heating: The sample is heated to a high temperature (e.g., 600-800°C) under vacuum or an inert atmosphere (e.g., argon). Heating can be achieved through resistance heating or induction heating.[6][12]

  • Holding and Cooling: The temperature and pressure are maintained for a specific duration (e.g., 30-60 minutes) to allow for densification. The system is then cooled down to room temperature before the pressure is released.

  • Sample Extraction: The dense, pellet-shaped sample is then extracted from the die for characterization.

Characterization of Thermoelectric Properties

Thermal Conductivity Measurement using the Laser Flash Method: The laser flash analysis (LFA) is a widely used technique to determine the thermal diffusivity (α) of a material.[1][3]

Procedure:

  • Sample Preparation: A small, thin, disc-shaped sample with parallel and smooth surfaces is prepared from the consolidated pellet. The surfaces are often coated with a thin layer of graphite to enhance emissivity and absorptivity.

  • Measurement: The sample is placed in a furnace under vacuum or an inert atmosphere. One side of the sample is irradiated with a short, high-intensity laser pulse.[5]

  • Data Acquisition: An infrared detector on the opposite side of the sample measures the resulting temperature rise as a function of time.

  • Calculation: The thermal diffusivity (α) is calculated from the temperature-time profile. The thermal conductivity (κ) is then determined using the equation κ = α · Cρ · d, where Cρ is the specific heat capacity and d is the density of the sample.[5]

Electrical Resistivity and Seebeck Coefficient Measurement using the Four-Probe Method: The four-probe method is a standard technique for measuring the electrical properties of semiconducting materials, as it minimizes the influence of contact resistance.

Procedure:

  • Sample Preparation: A bar-shaped sample is cut from the consolidated pellet.

  • Electrical Contacts: Four electrical contacts are made to the sample. The outer two probes are used to pass a constant DC current through the sample.

  • Voltage Measurement: The inner two probes, placed at a known distance, are used to measure the voltage drop. The electrical resistivity (ρ) is then calculated from the current, voltage, and the sample's dimensions.

  • Seebeck Coefficient Measurement: To measure the Seebeck coefficient, a temperature gradient (ΔT) is established across the length of the sample by using a small heater at one end. The resulting thermoelectric voltage (ΔV) is measured between two probes at different temperatures. The Seebeck coefficient is then calculated as S = -ΔV/ΔT.

Visualizing the Concepts

To better understand the processes and relationships discussed, the following diagrams have been generated.

Experimental_Workflow cluster_synthesis Synthesis cluster_consolidation Consolidation cluster_characterization Characterization Precursors CoCl2 + SbCl3 Solvothermal Solvothermal Reaction (Ethanol, NaBH4) Precursors->Solvothermal Powder CoSb3 Nanopowder Solvothermal->Powder HotPress Hot Pressing (High T, High P) Powder->HotPress Pellet Dense CoSb3 Pellet HotPress->Pellet LFA Laser Flash Analysis Pellet->LFA FourProbe Four-Probe Measurement Pellet->FourProbe Properties Thermoelectric Properties (S, σ, κ, ZT) LFA->Properties FourProbe->Properties ZT_Relationship ZT Figure of Merit (ZT) PowerFactor Power Factor (S²σ) PowerFactor->ZT Maximize ThermalConductivity Thermal Conductivity (κ) ThermalConductivity->ZT Minimize Seebeck Seebeck Coefficient (S) Seebeck->PowerFactor ElecConductivity Electrical Conductivity (σ) ElecConductivity->PowerFactor LatticeKappa Lattice (κL) LatticeKappa->ThermalConductivity ElectronicKappa Electronic (κe) ElectronicKappa->ThermalConductivity

References

A Comparative Guide to NiAs-Type Crystal Structures

Author: BenchChem Technical Support Team. Date: December 2025

The Nickel Arsenide (NiAs)-type crystal structure is a common arrangement for a wide range of binary intermetallic compounds, particularly those involving transition metals and pnictogens or chalcogens. Its unique coordination and electronic properties often lead to interesting magnetic and conductive behaviors, making it a subject of significant interest in materials science. This guide provides an objective comparison of the NiAs structure with other common crystal structures, supported by experimental data, and details the protocols used for their characterization.

Overview of the NiAs-Type Structure

The NiAs structure crystallizes in the hexagonal system with the space group P6₃/mmc (No. 194).[1][2] It is characterized by a hexagonal close-packed (hcp) sublattice of arsenic (or other anion) atoms, with the nickel (or other cation) atoms occupying all the octahedral interstitial sites.[3] This arrangement results in a distinctive coordination environment:

  • Cation (Ni) Coordination: Each nickel atom is octahedrally coordinated to six arsenic atoms.[4][5]

  • Anion (As) Coordination: Each arsenic atom is coordinated to six nickel atoms in a trigonal prismatic geometry.[4][5]

This structure is adopted by many transition metal sulfides, selenides, tellurides, phosphides, and arsenides, such as FeS, CoS, and MnAs.[4]

Structural Comparison with Alternatives

The properties of a compound can vary significantly with its crystal structure. The NiAs-type is often compared with zincblende (ZB) and wurtzite (Wz) structures, which are common for many III-V and II-VI semiconductors, and the rocksalt (NaCl) structure. The primary difference lies in the coordination number and geometry.[5] While NiAs features a 6:6 coordination, ZB and Wz structures are characterized by a 4:4 tetrahedral coordination.[5]

Below is a diagram illustrating the fundamental coordination differences.

G Coordination Environment Comparison cluster_nias NiAs-Type cluster_zb_wz Zincblende / Wurtzite cluster_nacl Rocksalt (NaCl) Ni Cation (Ni) Ni_coord Octahedral (6) Ni->Ni_coord As Anion (As) As_coord Trigonal Prismatic (6) As->As_coord Cation_ZW Cation ZW_coord Tetrahedral (4) Cation_ZW->ZW_coord Anion_ZW Anion Anion_ZW->ZW_coord Cation_NaCl Cation NaCl_coord Octahedral (6) Cation_NaCl->NaCl_coord Anion_NaCl Anion Anion_NaCl->NaCl_coord

A diagram comparing coordination in different crystal structures.

Comparative Data

The choice of crystal structure influences key material properties. The following tables summarize experimental and computational data for several compounds that can exist in NiAs or alternative structures.

Table 1: Structural and Electronic Properties of Selected Compounds

CompoundCrystal StructureLattice Parameters (Å)Band Gap (eV)Magnetic Ordering
NiAs NiAs (Hexagonal)a = 3.60, c = 5.010.00[2]Non-magnetic[2]
MnAs α-MnAs (Hexagonal)a = 3.7, c = 5.7[1]MetallicFerromagnetic[6]
MnAs Zincblende (Cubic)a = 5.91 (theoretical)Half-metallicFerromagnetic[1]
ZnS Zincblende (Cubic)a = 5.413.68 (bulk)[7]Diamagnetic
ZnS Wurtzite (Hexagonal)a = 3.82, c = 6.263.77 (bulk)[7]Diamagnetic
InAs Zincblende (Cubic)a = 6.060.35Diamagnetic
InAs Wurtzite (Hexagonal)a = 4.28, c = 7.01~0.48Diamagnetic

Table 2: Mechanical Properties of Selected Compounds

CompoundCrystal StructureBulk Modulus (GPa)
α-MnAs NiAs (Hexagonal)35.8[8]
β-MnAs Orthorhombic43.2[8]
GaAs Zincblende (Cubic)75.6
GaAs Wurtzite (Hexagonal)75.1 (theoretical)[9]

Note: Data for some polymorphs are derived from theoretical calculations as they may not be stable under ambient conditions.

Experimental Protocols

The characterization of NiAs-type structures and their alternatives relies on several key experimental techniques. The general workflow involves synthesizing the material and then determining its atomic and magnetic structure.

G Experimental Workflow for Material Characterization Synthesis Material Synthesis (e.g., MBE, solid-state reaction) XRD X-ray Diffraction (XRD) Synthesis->XRD ND Neutron Diffraction Synthesis->ND Structure Determine Crystal Structure (Space Group, Lattice Parameters) XRD->Structure Mag_Structure Determine Magnetic Structure (Ordering, Moment Size/Direction) ND->Mag_Structure Prop_Measure Physical Property Measurement (Transport, Magnetometry, etc.) Structure->Prop_Measure Mag_Structure->Prop_Measure Analysis Comparative Analysis Prop_Measure->Analysis

A typical workflow for characterizing crystalline materials.

A. X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray diffraction is the primary technique for determining the atomic structure of crystalline materials.[10][11]

  • Principle: XRD is based on the constructive interference of monochromatic X-rays scattered by the ordered atomic planes within a crystal. This phenomenon is described by Bragg's Law: nλ = 2d sin(θ), where 'n' is an integer, 'λ' is the X-ray wavelength, 'd' is the interplanar spacing, and 'θ' is the scattering angle.[12] The resulting diffraction pattern is unique to a specific crystal structure.[13]

  • Methodology:

    • Sample Preparation: The material is typically prepared as a fine powder to ensure random orientation of the crystallites or as a single crystal mounted on a goniometer.[14]

    • Data Collection: The sample is placed in a diffractometer and irradiated with an X-ray beam.[15] A detector records the intensity of the diffracted X-rays as a function of the scattering angle (2θ).[15]

    • Data Analysis: The positions and intensities of the diffraction peaks are analyzed. The crystal system and lattice parameters are determined by indexing the peaks. For a detailed structural solution, including atomic positions, Rietveld refinement is performed, where the experimental pattern is fitted to a calculated pattern based on a structural model.

B. Neutron Diffraction for Magnetic Structure Determination

For many NiAs-type compounds that exhibit magnetic ordering, neutron diffraction is an indispensable tool.[16]

  • Principle: While X-rays scatter from the electron cloud, neutrons interact with atomic nuclei.[17] Crucially, neutrons also possess a magnetic moment, allowing them to scatter from the magnetic moments of unpaired electrons in a material.[16][18] This makes neutron diffraction highly sensitive to the magnetic structure.[17]

  • Methodology:

    • Instrumentation: The experiment requires a neutron source, typically from a nuclear reactor or a spallation source. The sample is placed in a beam of thermal or cold neutrons.

    • Data Collection: A detector measures the intensity of scattered neutrons as a function of the scattering angle, similar to XRD. Data is often collected at temperatures above and below the magnetic ordering temperature to isolate the magnetic contribution to the scattering.

    • Data Analysis: The appearance of new diffraction peaks or changes in the intensity of existing nuclear peaks below the ordering temperature indicates the onset of magnetic order. By analyzing the positions and intensities of these magnetic peaks, the magnetic structure—including the direction and magnitude of the atomic magnetic moments and the nature of the ordering (ferromagnetic, antiferromagnetic, etc.)—can be determined.[16][19]

References

A Researcher's Guide to Validating Density Functional Theory Calculations for the Band Structure of Breithauptite (NiSb)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative framework for validating theoretical Density Functional Theory (DFT) calculations of the Breithauptite (NiSb) band structure against experimental data. Due to the current absence of publicly available experimental Angle-Resolved Photoemission Spectroscopy (ARPES) data for this compound, this document outlines the established theoretical predictions and provides a comprehensive protocol for future experimental validation.

Quantitative Data Comparison: DFT vs. Experiment

The following table summarizes the calculated electronic band structure energies of this compound at high-symmetry points in the Brillouin zone, as determined by DFT using the Linearized Augmented Plane Wave plus local orbitals (LAPW+lo) method with the Generalized Gradient Approximation (GGA). Experimental values from ARPES are yet to be determined and are included to highlight the data required for a comprehensive validation.

High-Symmetry PointDFT (GGA) Energy (eV) - EstimatedExperimental (ARPES) Energy (eV)
Γ (Gamma)0.0Not Available
M~ -1.8, ~1.5Not Available
K~ -2.0, ~0.8Not Available
A~ -0.5Not Available
L~ -1.2, ~1.0Not Available
H~ -1.5, ~0.5Not Available

Note: The DFT (GGA) energy values presented are estimated from the band structure plot available in existing literature. A definitive quantitative comparison necessitates experimental determination of these values.

Experimental and Theoretical Protocols

A robust validation of theoretical models hinges on rigorous experimental and computational methodologies. Below are detailed protocols for both the theoretical calculation of the this compound band structure using DFT and its experimental determination via ARPES.

Density Functional Theory (DFT) Calculation Protocol

DFT calculations serve as a powerful tool to predict the electronic properties of materials. The following protocol outlines the key steps for calculating the band structure of this compound.

1. Crystal Structure Definition:

  • Lattice Parameters: Define the hexagonal crystal structure of this compound (space group P6₃/mmc). The experimental lattice constants are a = 3.946 Å and c = 5.148 Å.

  • Atomic Positions: Specify the atomic positions of Nickel (Ni) and Antimony (Sb) within the unit cell.

2. Computational Method Selection:

  • DFT Functional: Choose an appropriate exchange-correlation functional. The Generalized Gradient Approximation (GGA), often in the Perdew-Burke-Ernzerhof (PBE) formulation, is a common starting point. For more complex electronic structures, hybrid functionals or methods like GGA+U may be considered.

  • Basis Set: Select a suitable basis set to represent the electronic wavefunctions. The Linearized Augmented Plane Wave plus local orbitals (LAPW+lo) method is a highly accurate all-electron approach.

3. Self-Consistent Field (SCF) Calculation:

  • k-point Mesh: Define a sufficiently dense Monkhorst-Pack k-point mesh for sampling the Brillouin zone to ensure convergence of the total energy and charge density.

  • Convergence Criteria: Set stringent convergence criteria for the total energy (e.g., 10⁻⁶ eV) and charge density.

  • Execution: Run the SCF calculation to obtain the ground-state charge density.

4. Band Structure Calculation:

  • High-Symmetry Path: Define the path in the Brillouin zone connecting high-symmetry points (e.g., Γ-M-K-Γ-A-L-H-A).

  • Non-Self-Consistent Calculation: Perform a non-self-consistent calculation using the converged charge density from the SCF step to determine the eigenvalues (band energies) along the defined high-symmetry path.

5. Data Analysis:

  • Band Structure Plot: Visualize the calculated eigenvalues as a function of the k-vector along the high-symmetry path to generate the electronic band structure plot.

  • Density of States (DOS): Calculate the total and projected density of states to understand the contribution of different atomic orbitals to the electronic bands.

Angle-Resolved Photoemission Spectroscopy (ARPES) Experimental Protocol

ARPES is a powerful experimental technique that directly probes the electronic band structure of crystalline solids.[1][2] The following protocol details the steps for measuring the band structure of a this compound single crystal.

1. Sample Preparation:

  • Crystal Acquisition: Obtain a high-quality single crystal of this compound.

  • Surface Preparation: To achieve an atomically clean surface, the crystal must be cleaved in-situ under ultra-high vacuum (UHV) conditions (pressure < 10⁻¹⁰ torr). This is typically done by knocking off a post glued to the sample surface.

2. Experimental Setup:

  • UHV Chamber: All measurements are performed in a UHV chamber to prevent surface contamination.

  • Photon Source: Utilize a monochromatic photon source, such as a synchrotron beamline or a UV lamp (e.g., He Iα radiation at 21.2 eV), to excite photoelectrons.

  • Electron Analyzer: Employ a hemispherical electron analyzer to measure the kinetic energy and emission angle of the photoemitted electrons.

  • Sample Manipulator: Mount the sample on a cryogenic manipulator that allows for precise control of the sample's temperature and orientation (polar, azimuthal, and tilt angles).

3. Data Acquisition:

  • Sample Alignment: Align the crystallographic axes of the sample with respect to the electron analyzer using techniques like Low-Energy Electron Diffraction (LEED).

  • Fermi Level Calibration: Measure the Fermi edge of a metallic sample in electrical contact with the this compound crystal (e.g., a gold or copper foil) to calibrate the energy scale.

  • ARPES Measurements:

    • Acquire ARPES spectra by recording the photoemission intensity as a function of kinetic energy and emission angle.

    • To map the band structure along specific high-symmetry directions, the sample is rotated to the appropriate azimuthal angle, and spectra are collected along the analyzer slit.

    • By rotating the sample, different slices of the Brillouin zone can be measured.

4. Data Analysis:

  • Energy and Momentum Conversion: Convert the measured kinetic energies and emission angles into binding energies and crystal momentum (k-space).

  • Band Structure Mapping: Plot the photoemission intensity as a function of binding energy and momentum to visualize the electronic band dispersions.

  • Comparison with Theory: Compare the experimentally determined band structure with the results from DFT calculations.

Validation Workflow

The process of validating DFT calculations with experimental ARPES data can be visualized as a logical workflow.

ValidationWorkflow cluster_dft DFT Calculation cluster_arpes ARPES Experiment dft_start Define Crystal Structure dft_scf Self-Consistent Field (SCF) Calculation dft_start->dft_scf dft_bands Band Structure Calculation dft_scf->dft_bands dft_dos Density of States (DOS) Calculation dft_scf->dft_dos dft_result Theoretical Band Structure dft_bands->dft_result comparison Comparison and Validation dft_result->comparison arpes_prep Sample Preparation (in-situ cleaving) arpes_acq Data Acquisition arpes_prep->arpes_acq arpes_analysis Data Analysis arpes_acq->arpes_analysis arpes_result Experimental Band Structure arpes_analysis->arpes_result arpes_result->comparison refinement Model Refinement (e.g., different functional) comparison->refinement Discrepancy conclusion Validated Electronic Structure comparison->conclusion Good Agreement refinement->dft_scf

Workflow for validating DFT calculations with ARPES.

References

Experimental Verification of Predicted Magnetic Properties of NiSb: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the experimentally verified magnetic properties of Nickel Antimonide (NiSb) with its theoretically predicted behavior and the properties of other nickel-antimony compounds. The information presented is supported by experimental data and detailed methodologies to assist researchers in understanding the magnetic characteristics of this material.

Overview of Predicted and Experimental Magnetic Properties

First-principles calculations predict that NiSb, which crystallizes in the hexagonal NiAs-type structure, is metallic. Theoretical predictions for the isostructural NiAs suggest it is non-magnetic with a total magnetization of 0.00 µB per formula unit. Experimental investigations into NiSb have revealed that it exhibits Pauli paramagnetic behavior at temperatures above approximately 150 K.[1] This means that its magnetic susceptibility is largely independent of temperature in this range, a characteristic feature of metallic systems where the magnetic moments of the conduction electrons align weakly with an applied magnetic field.

Comparative Analysis of Magnetic Susceptibility

The magnetic behavior of NiSb is best understood in the context of other nickel-antimony intermetallic compounds. The temperature dependence of the magnetic susceptibility of NiSb, Ni₃Sb, Ni₅Sb₂, and NiSb₂ has been experimentally measured, providing a clear comparison of their magnetic responses.

CompoundMagnetic BehaviorKey Features
NiSb Pauli ParamagnetismMagnetic susceptibility is nearly constant above 150 K.[1]
Ni₃Sb FerromagnetismExhibits a paramagnetic-to-ferromagnetic phase transition.[1]
Ni₅Sb₂ Pauli ParamagnetismShows temperature-independent magnetic susceptibility above 150 K.
NiSb₂ Pauli ParamagnetismDisplays Pauli paramagnetic behavior with a magnetic susceptibility that is almost independent of temperature.
NiAs Non-magnetic (Predicted)Theoretical calculations predict a total magnetization of 0.00 µB/f.u.

Table 1: Comparison of the magnetic properties of NiSb and related compounds.

Experimental Protocols

The characterization of the magnetic properties of NiSb and its analogues is primarily conducted using sensitive magnetometry techniques. The following are detailed methodologies for the key experiments.

Magnetic Susceptibility Measurement using a Superconducting Quantum Interference Device (SQUID) Magnetometer

Objective: To measure the magnetic moment of a sample as a function of temperature and applied magnetic field to determine its magnetic susceptibility.

Methodology:

  • Sample Preparation: A polycrystalline sample of the material (e.g., NiSb) is prepared and weighed. The sample is then placed in a sample holder, typically a gelatin capsule or a straw, which has a known, low magnetic background signal.

  • Mounting the Sample: The sample holder is attached to the sample rod of the SQUID magnetometer.

  • System Initialization: The SQUID system is cooled down to liquid helium temperatures (around 4 K) to achieve superconductivity in the detection coils.

  • Measurement Sequence:

    • Zero-Field Cooling (ZFC): The sample is cooled to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field. A small magnetic field (e.g., 100 Oe) is then applied, and the magnetic moment is measured as the temperature is slowly increased.

    • Field Cooling (FC): The sample is cooled from a high temperature (e.g., 300 K) to the lowest temperature in the presence of an applied magnetic field. The magnetic moment is then measured as the temperature is increased.

  • Data Acquisition: The SQUID detects the change in magnetic flux as the sample is moved through a set of superconducting detection coils. This change in flux is proportional to the magnetic moment of the sample.

  • Data Analysis: The measured magnetic moment (M) is divided by the applied magnetic field (H) and the sample mass to obtain the magnetic susceptibility (χ).

Experimental Workflow and Logical Relationships

The process of experimentally verifying the predicted magnetic properties of a material like NiSb follows a structured workflow, from theoretical prediction to experimental characterization and comparative analysis.

experimental_workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Verification cluster_analysis Analysis and Comparison theory First-Principles Calculations (e.g., DFT) prediction Predicted Magnetic Properties (e.g., Magnetic Moment, Ordering) theory->prediction comparison Comparison with Theory and Alternative Materials prediction->comparison Compare synthesis Sample Synthesis (e.g., Arc Melting, Annealing) characterization Structural Characterization (e.g., XRD) synthesis->characterization measurement Magnetic Measurement (e.g., SQUID, VSM) characterization->measurement exp_data Experimental Data (e.g., M vs. T, M vs. H) measurement->exp_data exp_data->comparison conclusion Conclusion on Magnetic Behavior comparison->conclusion

Caption: Workflow for verifying predicted magnetic properties.

This guide demonstrates that the experimentally observed Pauli paramagnetism of NiSb is in good agreement with the theoretical predictions of its metallic nature. The comparison with other nickel-antimony compounds highlights the diverse magnetic behaviors that can arise from different stoichiometries within the same binary system. The provided experimental protocols offer a foundation for researchers to conduct their own investigations into the magnetic properties of novel materials.

References

Cross-validation of analytical techniques for Breithauptite characterization

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to the Cross-Validation of Analytical Techniques for Breithauptite Characterization

For researchers, scientists, and drug development professionals engaged in the analysis of inorganic materials, the accurate characterization of mineral phases is paramount. This compound (NiSb), a nickel antimonide mineral, presents a unique case for the application of multiple analytical techniques to ensure data accuracy and reliability through cross-validation. This guide provides an objective comparison of Electron Probe Microanalysis (EPMA), X-ray Diffraction (XRD), and Raman Spectroscopy for the characterization of this compound, complete with detailed experimental protocols and comparative data.

Introduction to this compound and the Importance of Cross-Validation

This compound is a metallic mineral with a hexagonal crystal structure, typically found in hydrothermal veins.[1][2] Its characterization is crucial for understanding ore deposits and for various industrial applications. Cross-validation, the process of corroborating results from different analytical methods, is essential to confirm the identity, purity, and chemical composition of a this compound sample.[3]

Comparative Analysis of Analytical Techniques

A multi-technique approach provides a comprehensive understanding of a mineral's properties. EPMA offers quantitative elemental composition, XRD provides information on the crystal structure and phase purity, and Raman Spectroscopy gives insights into the molecular vibrations and can be used for phase identification.

Data Presentation: Quantitative Comparison
ParameterElectron Probe Microanalysis (EPMA)X-ray Diffraction (XRD)Raman Spectroscopy
Elemental Composition (wt%) Ni: 32.5, Sb: 67.5 (ideal)[4]Indirectly determined through phase identificationNot directly determined
Hypothetical SampleNi: 31.8, Sb: 66.2, As: 1.5, Fe: 0.5
Phase Identification Based on stoichiometryThis compound (Hexagonal, P63/mmc)This compound
Phase Purity Can identify micro-inclusionsQuantitative phase analysis (e.g., Rietveld refinement) can determine wt% of each phaseCan detect minor phases if Raman active
Crystal Structure Indirectly inferreda = 3.946 Å, c = 5.148 Å[1]Confirms crystalline nature
Key Spectral Features -d-spacings (Å): 2.86 (100), 2.05 (40), 1.97 (40)[5]Raman shifts (cm⁻¹)[6]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results.

Electron Probe Microanalysis (EPMA) Protocol

EPMA is a quantitative, non-destructive technique that uses a focused electron beam to generate characteristic X-rays from a small volume of a sample.

Sample Preparation:

  • A this compound-containing rock sample is cut to an appropriate size and mounted in an epoxy resin block.

  • The mounted sample is ground and polished to a smooth, flat surface (typically to a 0.25 µm diamond polish) to minimize surface roughness effects.

  • The polished surface is coated with a thin layer of carbon to ensure electrical conductivity.

Instrumentation and Analysis:

  • Instrument: A wavelength-dispersive (WDS) electron probe microanalyzer.

  • Operating Conditions:

    • Accelerating Voltage: 20 kV

    • Beam Current: 20 nA

    • Beam Diameter: 1-5 µm

  • Standards: Pure Ni and Sb metals for calibration. Other elements like As and Fe can be calibrated using appropriate standards (e.g., GaAs, FeS₂).

  • Data Acquisition: X-ray intensities for Ni (Kα), Sb (Lα), and other elements of interest are measured on the sample and standards.

  • Data Correction: The raw X-ray intensities are corrected for matrix effects (ZAF correction: atomic number, absorption, and fluorescence) to yield quantitative elemental weight percentages.

X-ray Diffraction (XRD) Protocol

XRD is a non-destructive technique used to identify crystalline phases and determine their crystal structure.

Sample Preparation:

  • A representative sample of this compound is crushed and ground to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.

  • The powder is then packed into a sample holder.

Instrumentation and Analysis:

  • Instrument: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Operating Conditions:

    • Voltage: 40 kV

    • Current: 40 mA

  • Data Acquisition: The sample is scanned over a 2θ range (e.g., 10-90°) with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis:

    • Phase Identification: The resulting diffraction pattern is compared to a database (e.g., the ICDD PDF database) to identify the crystalline phases present.

    • Quantitative Phase Analysis (Rietveld Refinement): If other phases are present, Rietveld refinement can be used to quantify the weight percentage of each phase by fitting the entire experimental diffraction pattern with calculated patterns.

Raman Spectroscopy Protocol

Raman spectroscopy is a non-destructive technique that provides information about the vibrational modes of molecules and crystals.

Sample Preparation:

  • A polished thin section or a powdered sample can be used. For micro-Raman, a polished surface allows for precise targeting of specific grains.

Instrumentation and Analysis:

  • Instrument: A micro-Raman spectrometer coupled to a confocal microscope.

  • Operating Conditions:

    • Laser Excitation Wavelength: 532 nm or 785 nm (the choice depends on sample fluorescence).

    • Laser Power: Kept low (e.g., <1 mW) to avoid sample damage.

    • Objective: 50x or 100x.

  • Data Acquisition: Raman spectra are collected from different points on the sample.

  • Data Analysis: The positions and relative intensities of the Raman bands are used to identify the mineral phases by comparison with reference spectra from databases like the RRUFF project.[6]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the cross-validation of these analytical techniques.

CrossValidationWorkflow cluster_EPMA Electron Probe Microanalysis (EPMA) cluster_XRD X-ray Diffraction (XRD) cluster_Raman Raman Spectroscopy cluster_Validation Cross-Validation EPMA_Sample Polished & Coated Sample EPMA_Analysis WDS Analysis EPMA_Sample->EPMA_Analysis EPMA_Data Quantitative Elemental Composition (wt%) EPMA_Analysis->EPMA_Data Validation Data Interpretation & Validation EPMA_Data->Validation Elemental Stoichiometry XRD_Sample Powdered Sample XRD_Analysis Diffraction Pattern Acquisition XRD_Sample->XRD_Analysis XRD_Data Phase Identification & Crystal Structure XRD_Analysis->XRD_Data XRD_Data->Validation Phase Confirmation Raman_Sample Polished or Powdered Sample Raman_Analysis Raman Spectra Acquisition Raman_Sample->Raman_Analysis Raman_Data Phase Identification (Vibrational Modes) Raman_Analysis->Raman_Data Raman_Data->Validation Phase Confirmation Final_Report Final_Report Validation->Final_Report Validated Characterization LogicalRelationship This compound This compound Sample EPMA EPMA This compound->EPMA XRD XRD This compound->XRD Raman Raman This compound->Raman Elemental Elemental Composition EPMA->Elemental Structural Crystal Structure & Purity XRD->Structural Vibrational Molecular Vibrations Raman->Vibrational Elemental->Structural Corroborates Phase ID Structural->Vibrational Confirms Crystalline Phase Vibrational->Elemental Supports Phase ID

References

A Comparative Guide to the Electrocatalytic Performance of NiSb and Other Transition Metal Antimonides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of materials science and electrocatalysis, the quest for efficient, cost-effective, and stable electrocatalysts is paramount for advancing clean energy technologies. Among the various materials being explored, transition metal antimonides have emerged as a promising class of electrocatalysts for reactions such as the hydrogen evolution reaction (HER), oxygen evolution reaction (OER), and CO2 reduction. This guide provides a comparative analysis of the electrocatalytic performance of nickel antimonide (NiSb) against other first-row transition metal antimonides, supported by available experimental data.

Executive Summary

Transition metal antimonides, including those of nickel (Ni), cobalt (Co), and iron (Fe), are gaining attention for their potential in electrocatalysis. While comprehensive head-to-head comparative studies under identical experimental conditions remain limited, existing research provides valuable insights into their individual performances. This guide synthesizes available data to offer a comparative overview, highlighting the nuances in their catalytic activities for key electrochemical reactions.

Performance Comparison for the Hydrogen Evolution Reaction (HER)

The hydrogen evolution reaction is a cornerstone of electrochemical water splitting for hydrogen production. The efficiency of an HER electrocatalyst is primarily evaluated by its overpotential (the additional potential required beyond the thermodynamic minimum to drive the reaction at a given current density) and its Tafel slope (which provides insight into the reaction mechanism).

ElectrocatalystElectrolyteOverpotential at 10 mA/cm² (mV)Tafel Slope (mV/dec)Reference
NiSb Nanoparticles0.5 M H₂SO₄437Not Reported[1]
CoSbNot AvailableNot AvailableNot Available-
FeSbNot AvailableNot AvailableNot Available-

Table 1. Comparison of HER Performance of Transition Metal Antimonides. Note: Direct comparative experimental data for CoSb and FeSb under the same conditions as NiSb is limited in the reviewed literature, hence the "Not Available" entries. The performance of electrocatalysts can vary significantly with synthesis method, electrode preparation, and testing conditions.

Performance in Oxygen Evolution and Reduction Reactions (OER/ORR)

The oxygen evolution reaction and the oxygen reduction reaction are critical for energy storage and conversion devices such as metal-air batteries and fuel cells. Research into transition metal antimonates (metal antimony oxides) has provided some theoretical and experimental insights into their potential for these reactions.

Theoretical studies based on density functional theory (DFT) have explored the stability and OER activity of antimonate-based electrocatalysts, including those of Ni, Co, and Fe, particularly in acidic environments. However, experimental data on the metallic antimonides (NiSb, CoSb, FeSb) for OER is scarce.

For the ORR, a combined theoretical and experimental study on first-row transition metal antimonates (MSb₂O₆, where M = Mn, Fe, Co, Ni) suggested that these materials are promising non-precious metal catalysts. While this research focused on the oxide forms, it hints at the potential of the broader class of antimony-containing materials.

Performance in CO2 Electroreduction

The electrochemical reduction of carbon dioxide into valuable chemicals and fuels is a key strategy for carbon capture and utilization. While various materials are being investigated for this reaction, comparative experimental data on transition metal antimonides is still emerging. Some studies have explored the use of antimony and its alloys, suggesting that the introduction of antimony can influence the selectivity of the CO2 reduction products. However, a direct comparison of NiSb with other antimonides for CO2 reduction is not yet well-documented in the literature.

Experimental Methodologies

To ensure a standardized comparison of electrocatalytic performance, it is crucial to follow consistent and well-detailed experimental protocols. Below are generalized methodologies for the synthesis and electrochemical evaluation of transition metal antimonide electrocatalysts, based on common practices in the field.

Synthesis of NiSb Nanoparticles (Hot-Injection Method)

A typical synthesis involves the use of nickel and antimony precursors in a high-boiling point solvent. For instance, NiSb nanoparticles can be synthesized via a hot-injection method in oleylamine (OAm) at a relatively low temperature of 160 °C.[1] This method involves the use of a reducing agent, such as a borane-tert-butylamine complex, to facilitate the rapid reduction of the metallic precursors to form the desired nanoparticles.[1]

Electrode Preparation
  • Catalyst Ink Formulation: A specific amount of the synthesized antimonide nanoparticles is dispersed in a mixture of a solvent (e.g., isopropanol and deionized water) and a binder (e.g., Nafion® solution). The mixture is typically sonicated to ensure a homogeneous dispersion.

  • Deposition on Substrate: A measured volume of the catalyst ink is drop-casted onto a conductive substrate, such as a glassy carbon electrode or carbon paper, and dried under controlled conditions to form the working electrode.

Electrochemical Measurements

All electrochemical measurements are typically conducted in a three-electrode cell at room temperature using a potentiostat.

  • Working Electrode: The prepared catalyst-coated electrode.

  • Reference Electrode: A standard reference electrode such as Ag/AgCl or a saturated calomel electrode (SCE).

  • Counter Electrode: A platinum wire or graphite rod.

Linear Sweep Voltammetry (LSV): LSV is performed in the electrolyte of choice (e.g., 0.5 M H₂SO₄ for HER) at a slow scan rate (e.g., 5 mV/s) to record the polarization curve. The overpotential required to achieve a specific current density (e.g., 10 mA/cm²) is a key performance metric.

Tafel Analysis: The Tafel slope is derived from the linear portion of the Tafel plot (overpotential vs. log of current density), which is constructed from the LSV data. The Tafel equation is given by: η = b log(j) + a, where η is the overpotential, j is the current density, and b is the Tafel slope.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.

Logical Workflow for Catalyst Comparison

The process of comparing the electrocatalytic performance of different materials follows a systematic workflow, from synthesis to data analysis.

G cluster_0 Catalyst Preparation cluster_1 Electrochemical Evaluation cluster_2 Performance Analysis Synthesis Synthesis of Antimonides (NiSb, CoSb, FeSb) Characterization Material Characterization (XRD, SEM, TEM) Synthesis->Characterization Electrode_Prep Working Electrode Preparation Characterization->Electrode_Prep Verified Catalysts EC_Measurements Electrochemical Measurements (LSV, EIS) Electrode_Prep->EC_Measurements Data_Extraction Data Extraction (Overpotential, Tafel Slope) EC_Measurements->Data_Extraction Raw Data Comparison Comparative Analysis Data_Extraction->Comparison Conclusion Conclusion on Relative Performance Comparison->Conclusion

Figure 1. Workflow for comparing electrocatalytic performance.

Conclusion and Future Outlook

While NiSb has demonstrated potential as an electrocatalyst for the hydrogen evolution reaction, a comprehensive and direct comparison with other transition metal antimonides like CoSb and FeSb is still needed to establish a clear performance hierarchy. The available data is often fragmented, with studies focusing on a single material or employing varied experimental conditions that preclude direct comparison.

Future research should prioritize side-by-side comparative studies of these materials for HER, OER, and CO2 reduction under standardized conditions. Such work will be crucial in identifying the most promising antimonide candidates and in understanding the structure-activity relationships that govern their electrocatalytic performance. This will ultimately accelerate the development of next-generation, low-cost electrocatalysts for a sustainable energy future.

References

Breithauptite vs. Skutterudites: A Comparative Guide for Mid-Temperature Thermoelectric Applications

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two promising material classes for waste heat recovery and energy generation, highlighting the current research landscape and future potential.

In the quest for efficient solid-state energy conversion technologies, thermoelectric materials that can directly convert heat into electricity are of paramount importance. For mid-temperature applications (400-900 K), such as waste heat recovery from industrial processes and automotive exhausts, Skutterudites have emerged as a leading class of materials. This guide provides a comprehensive comparison of the thermoelectric properties of Skutterudites with a less-explored alternative, Breithauptite (NiSb), summarizing key experimental data and outlining the methodologies used in their characterization.

At a Glance: Performance Comparison

PropertyThis compound (NiSb)Skutterudites (CoSb₃-based)
Figure of Merit (ZT) Data for pure, bulk material is limited.Can exceed 1.7 at 850 K for multiple-filled compositions.[1]
Seebeck Coefficient (S) Data for pure, bulk material is limited.Typically in the range of -150 to -250 µV/K for n-type materials at elevated temperatures.
Electrical Conductivity (σ) High (e.g., ~7.5 x 10⁴ S/m at 325 K).[2]Good, and can be optimized through doping.
Thermal Conductivity (κ) Data for pure, bulk material is limited.Intrinsically high, but can be significantly reduced by filling the structural voids.
Maturity Less explored for thermoelectric applications.Extensively researched and developed.

In-Depth Analysis: Skutterudites

Skutterudites, with a general formula of MX₃ (where M is a metal like Co, Rh, Ir and X is a pnictogen like P, As, Sb), possess a unique crystal structure that makes them highly promising for thermoelectric applications.[3] Their performance is characterized by a high power factor (S²σ), but their inherently high thermal conductivity has been a major obstacle.

The key breakthrough in Skutterudite research was the "phonon-glass electron-crystal" (PGEC) concept. This involves filling the voids in the Skutterudite crystal lattice with heavy atoms (like rare earths) that "rattle" and scatter phonons, thereby reducing thermal conductivity without significantly affecting the electrical properties.[3] This approach has led to remarkable improvements in the ZT value, with multiple-filled Skutterudites achieving ZT > 1.7.[1]

In-Depth Analysis: this compound

Most experimental studies involving NiSb focus on its use as a secondary phase in composite thermoelectric materials. In these composites, the high electrical conductivity of NiSb can contribute to an enhanced power factor. For instance, NiSb has been incorporated into Skutterudite (CoSb₃) matrices to improve their electrical performance.[4] While this suggests potential, the lack of data on the intrinsic thermoelectric performance of this compound itself makes a direct and fair comparison with the highly optimized Skutterudites challenging.

Experimental Methodologies

The characterization of both this compound and Skutterudites for thermoelectric applications involves a standardized set of experimental protocols.

Synthesis
  • Skutterudites: Common synthesis methods include solid-state reaction, mechanical alloying, and high-temperature, high-pressure (HPHT) synthesis.[5] These methods are often followed by a consolidation step, such as hot pressing or spark plasma sintering (SPS), to produce dense bulk samples for property measurements.

  • This compound (NiSb): Synthesis of NiSb for research purposes is often achieved through solid-state reaction of the constituent elements in stoichiometric ratios under vacuum or an inert atmosphere.[2] Solvothermal methods have also been employed to produce NiSb nanoparticles.[2]

Characterization of Thermoelectric Properties

The efficiency of a thermoelectric material is determined by its dimensionless figure of merit, ZT, which is calculated using the formula:

ZT = (S²σT) / κ

where:

  • S is the Seebeck coefficient

  • σ is the electrical conductivity

  • T is the absolute temperature

  • κ is the thermal conductivity

A typical experimental workflow for characterizing these properties is as follows:

experimental_workflow cluster_synthesis Material Synthesis cluster_characterization Property Measurement cluster_calculation Performance Evaluation synthesis Synthesis of This compound/Skutterudite consolidation Consolidation (e.g., Hot Pressing, SPS) synthesis->consolidation seebeck_sigma Simultaneous Measurement of Seebeck Coefficient (S) and Electrical Conductivity (σ) consolidation->seebeck_sigma thermal_diffusivity Thermal Diffusivity (α) Measurement (Laser Flash) consolidation->thermal_diffusivity density Density (ρ) Measurement consolidation->density specific_heat Specific Heat (Cp) Measurement (DSC) consolidation->specific_heat zt_calculation Calculate Figure of Merit (ZT = S²σT / κ) seebeck_sigma->zt_calculation thermal_conductivity Calculate Thermal Conductivity (κ = α * ρ * Cp) thermal_diffusivity->thermal_conductivity density->thermal_conductivity specific_heat->thermal_conductivity thermal_conductivity->zt_calculation zt_relationship ZT High ZT PowerFactor High Power Factor (S²σ) PowerFactor->ZT LowKappa Low Thermal Conductivity (κ) LowKappa->ZT HighS High Seebeck Coefficient (S) HighS->PowerFactor HighSigma High Electrical Conductivity (σ) HighSigma->PowerFactor LowKappa_e Low Electronic Thermal Conductivity (κₑ) LowKappa_e->LowKappa LowKappa_l Low Lattice Thermal Conductivity (κₗ) LowKappa_l->LowKappa

References

Stability of NiSb Electrodes: A Comparative Analysis in Acidic vs. Alkaline Environments

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and scientists on the electrochemical stability and performance of Nickel Antimonide (NiSb) electrodes, detailing their operational characteristics in both acidic and alkaline media for key electrocatalytic reactions such as the Hydrogen Evolution Reaction (HER) and Oxygen Evolution Reaction (OER).

Nickel antimonide (NiSb) has emerged as a promising non-precious metal electrocatalyst, demonstrating notable activity and, in particular, exceptional stability under challenging conditions. This guide provides a comparative overview of the stability and performance of NiSb electrodes in acidic and alkaline environments, supported by experimental data from recent studies. The information presented herein is intended to assist researchers in selecting appropriate operational conditions and understanding the material's behavior for applications in water electrolysis and other electrochemical processes.

Performance and Stability: A Quantitative Comparison

The electrochemical performance and stability of NiSb electrodes are highly dependent on the pH of the operating medium. Below is a summary of key performance metrics for NiSb electrodes in acidic and alkaline electrolytes.

Performance MetricAcidic Medium (HER)Alkaline Medium (HER)Alkaline Medium (OER)
Electrolyte 0.5 M H₂SO₄1.0 M KOH1.0 M KOH
Overpotential (η) @ 10 mA/cm² ~75 mV14 mV318 mV
Long-Term Stability > 3000 hours at 2 A/cm²Data not availableData not available

Note: The presented values are derived from different studies and experimental conditions should be considered for a direct comparison. The exceptional stability in acidic media was demonstrated in a proton exchange membrane water electrolyzer (PEM-WE).

Experimental Protocols

The following sections detail the typical experimental methodologies employed for the synthesis, characterization, and stability testing of NiSb electrodes.

Electrode Synthesis

A common method for the synthesis of NiSb electrodes is a one-step solvothermal route. In a typical procedure, stoichiometric amounts of nickel and antimony precursors (e.g., NiCl₂·6H₂O and SbCl₃) are dissolved in a suitable solvent, such as ethanolamine. The solution is then transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 180-220 °C) for a designated period (e.g., 12-24 hours). After cooling, the resulting product is washed with deionized water and ethanol and dried. The synthesized NiSb powder is then typically loaded onto a conductive substrate, such as carbon cloth or nickel foam, to fabricate the working electrode.

Electrochemical Characterization

The electrochemical performance of the NiSb electrodes is evaluated in a standard three-electrode setup. This configuration consists of the NiSb electrode as the working electrode, a graphite rod or platinum wire as the counter electrode, and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode).

  • Linear Sweep Voltammetry (LSV): LSV is employed to determine the overpotential required to drive the HER or OER at a specific current density. The polarization curves are typically recorded at a slow scan rate (e.g., 5 mV/s) to minimize capacitive currents.

  • Tafel Analysis: Tafel plots (overpotential vs. log of current density) are derived from the LSV data to determine the Tafel slope. This parameter provides insights into the reaction mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the electrode kinetics and charge transfer resistance.

Stability Testing

The long-term stability of the NiSb electrodes is a critical parameter and is assessed using chronoamperometry or chronopotentiometry.

  • Chronoamperometry: This technique involves applying a constant potential to the working electrode and monitoring the current density over an extended period. A stable current density indicates good durability.

  • Chronopotentiometry: In this method, a constant current density is applied, and the change in potential is recorded over time. A minimal change in potential signifies high stability.

Visualizing the Experimental Workflow

The following diagrams illustrate the typical workflow for synthesizing and evaluating NiSb electrodes.

experimental_workflow cluster_synthesis Electrode Synthesis cluster_characterization Electrochemical Characterization cluster_stability Stability Testing Precursors Ni and Sb Precursors Solvothermal Solvothermal Reaction Precursors->Solvothermal Washing Washing & Drying Solvothermal->Washing Loading Loading on Substrate Washing->Loading ThreeElectrode Three-Electrode Setup Loading->ThreeElectrode LSV Linear Sweep Voltammetry ThreeElectrode->LSV EIS Electrochemical Impedance Spectroscopy ThreeElectrode->EIS Chrono Chronoamperometry / Chronopotentiometry ThreeElectrode->Chrono Tafel Tafel Analysis LSV->Tafel LongTerm Long-Term Operation Chrono->LongTerm

Fig. 1: General workflow for NiSb electrode synthesis and testing.

stability_comparison_logic Start NiSb Electrode Acidic Acidic Medium (e.g., 0.5 M H₂SO₄) Start->Acidic Alkaline Alkaline Medium (e.g., 1.0 M KOH) Start->Alkaline HER_Acid HER Performance: Low Overpotential Excellent Stability (>3000h) Acidic->HER_Acid HER_Alkaline HER Performance: Very Low Overpotential Alkaline->HER_Alkaline OER_Alkaline OER Performance: Higher Overpotential Alkaline->OER_Alkaline Stability_Alkaline Long-Term Stability: Data Limited HER_Alkaline->Stability_Alkaline OER_Alkaline->Stability_Alkaline

Fig. 2: Comparison of NiSb electrode stability in different media.

Discussion

The available data strongly indicates that NiSb electrodes exhibit exceptional stability in acidic environments, particularly for the hydrogen evolution reaction. The demonstrated long-term operation at high current densities without significant degradation makes NiSb a highly attractive alternative to precious metal catalysts in proton exchange membrane water electrolyzers.

In alkaline media, NiSb electrodes show promising performance for the HER, with a very low overpotential reported at 10 mA/cm². This suggests high intrinsic activity for hydrogen evolution in alkaline conditions. However, for the OER, the overpotential is significantly higher, indicating that NiSb is less efficient for oxygen evolution compared to HER.

A critical gap in the current literature is the lack of comprehensive long-term stability data for NiSb electrodes in alkaline media. While the initial performance for HER is excellent, extended chronoamperometry or chronopotentiometry studies are needed to ascertain its durability under continuous operation in alkaline electrolytes. The stability of many nickel-based materials in alkaline solutions can be a concern due to potential surface oxidation and restructuring. Future research should focus on evaluating the long-term operational stability of NiSb in alkaline environments to fully assess its potential for applications such as alkaline water electrolysis.

A Comparative Guide to Theoretical and Experimental Lattice Parameters of Breithauptite (NiSb)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the theoretically calculated and experimentally determined lattice parameters of the mineral Breithauptite (NiSb). Understanding the precise crystal structure of minerals is fundamental in materials science and can have implications in various fields, including drug development where crystalline phases of active pharmaceutical ingredients are critical. This document outlines the methodologies used to obtain these parameters and presents the data in a clear, comparative format.

Data Presentation: Theoretical vs. Experimental

This compound crystallizes in the hexagonal system, characterized by two lattice parameters: 'a' and 'c'. The following table summarizes the reported values from both theoretical calculations and experimental measurements.

ParameterTheoretical (Calculated) Value (Å)Experimental (Measured) Value (Å)
a3.853.946[1]
c5.115.148[1]

Experimental and Theoretical Protocols

Experimental Determination: X-Ray Diffraction (XRD)

The experimental lattice parameters of this compound are typically determined using single-crystal or powder X-ray Diffraction (XRD). This analytical technique is a cornerstone for the characterization of crystalline materials.

Methodology:

  • Sample Preparation: A small, high-quality single crystal of this compound or a finely ground powder sample is prepared and mounted on a goniometer head in the diffractometer.

  • X-ray Generation: A monochromatic beam of X-rays, commonly from a copper (Cu Kα) source, is generated and directed at the sample.

  • Diffraction: As the X-ray beam interacts with the crystalline lattice of this compound, it is diffracted at specific angles. These angles are dictated by Bragg's Law (nλ = 2d sinθ), where 'n' is an integer, 'λ' is the wavelength of the X-rays, 'd' is the spacing between atomic planes in the crystal, and 'θ' is the angle of diffraction.

  • Data Collection: A detector measures the intensity of the diffracted X-rays at various angles (2θ). The sample is rotated to expose all possible crystallographic planes to the X-ray beam.

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, contains a series of peaks. The position and intensity of these peaks are unique to the crystal structure of this compound. By indexing these peaks, which involves assigning Miller indices (hkl) to each reflection, the lattice parameters 'a' and 'c' for the hexagonal crystal system can be precisely calculated.

Theoretical Calculation: Density Functional Theory (DFT)

The theoretical lattice parameters of this compound are calculated using first-principles quantum mechanical methods, most commonly Density Functional Theory (DFT). These calculations provide a theoretical model of the crystal structure at the atomic level.

Methodology:

  • Structural Model: An initial structural model of this compound (NiSb) is created based on its known hexagonal crystal system (space group P6₃/mmc). This includes defining the initial positions of the nickel (Ni) and antimony (Sb) atoms within the unit cell.

  • Computational Framework: The calculations are performed using a DFT software package such as VASP (Vienna Ab initio Simulation Package) or Quantum ESPRESSO.

  • Exchange-Correlation Functional: A key component of DFT is the choice of the exchange-correlation functional, which approximates the complex many-body electronic interactions. For the calculated values presented here, the Perdew-Burke-Ernzerhof (PBE) functional within the Generalized Gradient Approximation (GGA) is a common choice.

  • Pseudopotentials: To simplify the calculation, the interactions of the core electrons are represented by pseudopotentials, allowing the focus to be on the valence electrons which are primarily involved in chemical bonding.

  • Energy Minimization: The total energy of the system is calculated for a range of lattice parameters. The theoretical equilibrium lattice parameters are those that correspond to the minimum total energy of the system, representing the most stable crystal structure at 0 Kelvin.

  • Convergence: The calculations are iterated until the forces on the atoms and the total energy of the system converge to a predefined tolerance, ensuring a stable and accurate result.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for correlating the theoretical and experimental lattice parameters of this compound.

Correlation_Workflow cluster_experimental Experimental Determination cluster_theoretical Theoretical Calculation exp_sample This compound Sample exp_xrd X-Ray Diffraction (XRD) exp_sample->exp_xrd exp_data Diffraction Pattern exp_xrd->exp_data exp_params Experimental Lattice Parameters (a, c) exp_data->exp_params comparison Comparison & Analysis exp_params->comparison the_model Structural Model (NiSb) the_dft Density Functional Theory (DFT) the_model->the_dft the_energy Total Energy Minimization the_dft->the_energy the_params Theoretical Lattice Parameters (a, c) the_energy->the_params the_params->comparison conclusion Correlation Assessment comparison->conclusion

Caption: Workflow for comparing theoretical and experimental lattice parameters.

References

Safety Operating Guide

Proper Disposal of Breithauptite: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the Disposal of Breithauptite (Nickel Antimonide)

For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant working environment. This compound, a naturally occurring nickel antimonide mineral (NiSb), requires specific procedures for its disposal due to the inherent hazards associated with its constituent elements, nickel and antimony. This guide provides a comprehensive, step-by-step approach to the safe disposal of this compound waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. Nickel is a known carcinogen and a common cause of skin sensitization, while antimony compounds are toxic.[1] Therefore, all forms of this compound waste, including solid mineral samples, cutting or grinding residues, and any contaminated materials, must be treated as hazardous waste.

Personal Protective Equipment (PPE) is mandatory when handling this compound in any form. This includes:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if there is a risk of generating dust or aerosols.

  • Protective Clothing: A lab coat or other suitable protective clothing should be worn.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound (Nickel Antimonide).

PropertyValue
Chemical Formula NiSb
Molecular Weight 180.45 g/mol
Melting Point 1102 °C
Boiling Point Not Applicable
Solubility in Water Insoluble
ACGIH TLV (Threshold Limit Value) 1 mg/m³ (as Ni)
OSHA PEL (Permissible Exposure Limit) 1 mg/m³ (as Ni)

Source: Elements China, 2020[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste is a critical component of laboratory safety and environmental responsibility. The following protocol outlines the necessary steps for its collection, storage, and disposal.

Step 1: Waste Identification and Segregation
  • Classify as Hazardous Waste: All materials containing or contaminated with this compound must be classified as hazardous heavy metal waste.

  • Segregate at the Source: Do not mix this compound waste with other laboratory waste streams, such as general trash, sharps containers (unless the sharps are contaminated with this compound), or other chemical waste, unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Step 2: Waste Collection and Containment
  • Solid Waste:

    • Collect solid this compound waste (e.g., mineral fragments, grinding dust) in a designated, leak-proof, and sturdy container.

    • The container should be made of a material compatible with heavy metal waste, such as high-density polyethylene (HDPE).

    • For fine powders or dust, it is recommended to wet the material slightly with water to minimize airborne dust generation before transfer.

  • Contaminated Labware and PPE:

    • Any labware (e.g., weighing boats, spatulas) or PPE (e.g., gloves, disposable lab coats) that has come into contact with this compound must be considered contaminated.

    • Collect these items in a clearly labeled, sealed plastic bag or a designated hazardous waste container.

Step 3: Labeling and Storage
  • Proper Labeling: All waste containers must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The chemical name: "this compound (Nickel Antimonide) Waste"

    • The primary hazards (e.g., "Toxic," "Carcinogen")

    • The date when the first piece of waste was added to the container (accumulation start date).

  • Secure Storage:

    • Store the sealed waste containers in a designated, secure satellite accumulation area within the laboratory.

    • This area should be away from general foot traffic and incompatible materials.

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.

Step 4: Arranging for Disposal
  • Contact EHS: Do not attempt to dispose of this compound waste through standard municipal waste channels. Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to arrange for the pickup and disposal of the hazardous waste.

  • Follow Institutional Procedures: Adhere to all specific procedures and documentation requirements set forth by your institution for hazardous waste disposal.

Emergency Procedures

In the event of accidental exposure or a spill, immediate action is required.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation develops.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: In the case of a spill, evacuate the immediate area. If the spill is small and you are trained to do so, carefully clean it up using appropriate PPE. For larger spills, or if you are not equipped to handle it, contact your institution's EHS or emergency response team.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Breithauptite_Disposal_Workflow start This compound Waste Generation ppe Wear Appropriate PPE start->ppe classify Classify as Hazardous Waste ppe->classify segregate Segregate from Other Waste classify->segregate collect_solid Collect Solid Waste in Designated Container segregate->collect_solid collect_contaminated Collect Contaminated Labware/PPE segregate->collect_contaminated label Label Container Correctly collect_solid->label collect_contaminated->label store Store Securely in Satellite Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs

References

Personal protective equipment for handling Breithauptite

Author: BenchChem Technical Support Team. Date: December 2025

Breithauptite, a nickel antimonide mineral (NiSb), requires careful handling due to the potential health risks associated with its constituent elements, nickel and antimony.[1][2][3] Inhalation or accidental ingestion of mineral dust can be harmful.[1][4] This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

When working with this compound, especially in ways that may generate dust, wearing appropriate Personal Protective Equipment (PPE) is crucial. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.

Body Part PPE Item Specifications and Purpose
Hands Chemical-resistant glovesNeoprene gloves are recommended for handling minerals containing toxic elements to prevent skin contact.[4]
Eyes & Face Safety glasses or gogglesShields eyes from dust, flying particles, and potential chemical splashes.[5][6]
Face shieldTo be used in conjunction with safety glasses or goggles when there is a significant risk of splashes.[6]
Respiratory Dust mask or respiratorProtects against the inhalation of dust and other airborne particles.[4][5][6] The specific type should be chosen based on a risk assessment of the procedure.
Body Lab coat or protective coverallsProvides a barrier to prevent contamination of personal clothing and skin.[5][7]
Feet Closed-toe shoesIn a laboratory setting, sturdy, closed-toe shoes are required.
Safety bootsFor geological fieldwork or handling larger quantities, steel or composite-toed safety boots are recommended to protect against impact and puncture.[5]

Operational and Disposal Plans

Proper operational procedures and a clear disposal plan are critical for managing this compound safely.

Safe Handling Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area handle_sample Handle this compound Specimen prep_area->handle_sample handle_procedure Perform Experimental Procedure handle_sample->handle_procedure cleanup_area Clean and Decontaminate Work Area handle_procedure->cleanup_area dispose_waste Segregate and Dispose of Waste cleanup_area->dispose_waste post_ppe Doff PPE dispose_waste->post_ppe post_wash Wash Hands Thoroughly post_ppe->post_wash

Caption: Safe Handling Workflow of this compound.

Disposal Plan

This compound waste must be treated as hazardous. The following table provides a step-by-step plan for its proper disposal.

Step Action Guidance
1 Segregation Keep this compound waste separate from general and other chemical waste streams.
2 Containment Place waste in a clearly labeled, sealed, and durable container to prevent leaks or dust dispersal.
3 Labeling Label the container with "Hazardous Waste," "this compound," and any other relevant hazard information.
4 Storage Store the sealed container in a designated, secure hazardous waste accumulation area.
5 Disposal Arrange for disposal through a certified hazardous waste management company, following all local, regional, and national regulations.[7]

Emergency Response

In the event of accidental exposure to this compound, immediate and appropriate action is crucial.

Emergency Response Protocol

The diagram below outlines the immediate steps to take in case of an exposure incident.

cluster_actions Immediate Actions cluster_decon Decontamination cluster_followup Follow-Up start Exposure Incident Occurs alert Alert nearby personnel start->alert remove Remove contaminated clothing alert->remove skin Skin: Wash with soap and water for 15 mins remove->skin eyes Eyes: Flush with eyewash for 15 mins remove->eyes ingestion Ingestion: Call Poison Control immediately remove->ingestion medical Seek immediate medical attention skin->medical eyes->medical ingestion->medical notify Notify supervisor and EHS medical->notify document Document the incident notify->document

Caption: Emergency Response Protocol for this compound Exposure.

In any case of exposure, it is imperative to seek prompt medical attention and report the incident to your supervisor and institutional environmental health and safety (EHS) office.[8] Always have access to a safety data sheet (SDS) for the materials you are working with, as it will contain specific safety and emergency information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.